molecular formula C7H4FNO4 B2588869 2-Fluoro-3-nitrobenzoic Acid CAS No. 317-46-4

2-Fluoro-3-nitrobenzoic Acid

Cat. No.: B2588869
CAS No.: 317-46-4
M. Wt: 185.11
InChI Key: WLGUSLGYTNJJFV-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzoic Acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGUSLGYTNJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953651
Record name 2-Fluoro-3-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-46-4
Record name 2-Fluoro-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-nitrobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Fluoro-3-nitrobenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No. 317-46-4), a pivotal chemical intermediate for professionals in research, drug development, and agrochemical synthesis. We will explore its fundamental physicochemical properties, validated synthesis protocols, critical applications, and essential safety procedures, offering field-proven insights into its utility and handling.

Core Characteristics and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring both a fluorine atom and a nitro group, imparts unique electronic properties that make it a valuable and reactive building block in organic synthesis.[1] The fluorine atom enhances metabolic stability and bioavailability in derivative compounds, a highly desirable trait in pharmaceutical development.[1][2] The strong electron-withdrawing nature of both the nitro group and the fluorine atom significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[3]

This compound typically appears as an off-white to light yellow crystalline powder and is slightly soluble in water.[1][4][5] Its stability under standard conditions makes it a robust intermediate for various industrial reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄FNO₄[1][6]
Molecular Weight 185.11 g/mol [6][7][8][9]
CAS Number 317-46-4[1][6]
Appearance Off-white to light yellow powder[1][4]
Melting Point 138 - 140 °C[5][10]
Boiling Point ~347.6 - 404.6 °C[1][5]
Density ~1.52 - 1.57 g/cm³[1][5]
Solubility Slightly soluble in water[4][5]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound is critical for its availability in research and industry. Several effective routes have been established, with the choice of method often depending on the starting materials, desired scale, and safety considerations. A prevalent and high-yield method involves the oxidation of 2-fluoro-3-nitrotoluene.[4][10]

Diagram: General Synthesis Workflow

cluster_start Starting Materials cluster_process Core Reaction cluster_purification Purification cluster_end Final Product start_material 2-Fluoro-3-nitrotoluene oxidation Oxidation (e.g., Sodium Dichromate) start_material->oxidation Reacts with filtration Filtration oxidation->filtration Yields crude product recrystallization Recrystallization filtration->recrystallization Purified via final_product This compound (High Purity) recrystallization->final_product Results in intermediate This compound pharma Pharmaceuticals intermediate->pharma agro Agrochemicals intermediate->agro specialty Specialty Chemicals / Dyes intermediate->specialty dabrafenib Dabrafenib (BRAF Inhibitor) pharma->dabrafenib e.g., synthesis of broflanilide Broflanilide (Pesticide) agro->broflanilide e.g., synthesis of

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the structural elucidation of 2-Fluoro-3-nitrobenzoic acid (CAS No: 317-46-4), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in spectroscopic and crystallographic principles. We will navigate through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supplemented by a discussion on the expected insights from X-ray crystallography. The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective on confirming the molecular structure of this trifunctional benzene derivative.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol , is a pale yellow crystalline solid.[3][4] Its importance stems from its role as a versatile building block in organic synthesis. The presence of three distinct functional groups on the aromatic ring—a fluorine atom, a nitro group, and a carboxylic acid—provides multiple reaction sites for the construction of complex molecules.[3] Notably, fluorinated organic compounds are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability and bioavailability of drug candidates.[3] A precise understanding of the molecule's structure is, therefore, a prerequisite for its effective utilization in synthetic endeavors and for ensuring the quality and purity of the resulting products.

Synthesis and Physicochemical Properties

The primary synthetic route to this compound involves the oxidation of 2-fluoro-3-nitrotoluene.[2] This process is typically carried out using strong oxidizing agents like chromium trioxide or sodium dichromate in an acidic medium.[1][2] The reaction selectively converts the methyl group to a carboxylic acid without altering the fluoro and nitro substituents.

PropertyValueSource
CAS Number 317-46-4[3]
Molecular Formula C₇H₄FNO₄[1]
Molecular Weight 185.11 g/mol [5]
Appearance Light yellow crystalline powder[4]
Melting Point 138-140 °C[2]
Boiling Point 404.6 °C[3]
Solubility Slightly soluble in water[4]

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for confirming the structure of a synthesized molecule. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, we expect to see signals in the aromatic region for the three protons on the benzene ring.

Experimental Data: A reported ¹H NMR spectrum (300 MHz, DMSO-d₆) shows the following signals: δ 8.27 (m, 1H), 8.15 (m, 1H), 7.48 (m, 1H).[6]

Interpretation: The downfield chemical shifts (7.48-8.27 ppm) are characteristic of protons attached to an electron-deficient aromatic ring. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the fluorine atom, deshields the aromatic protons, shifting their signals to a lower field compared to benzene (δ ~7.3 ppm).

To assign these signals, we must consider the electronic effects of the substituents and the expected coupling patterns. The proton positions are as follows: H-4, H-5, and H-6.

  • H-6: This proton is ortho to the fluorine atom and meta to the carboxylic acid. It is expected to be a triplet of doublets due to coupling with H-5 (³JHH) and the fluorine atom (³JHF).

  • H-4: This proton is ortho to the nitro group and meta to the carboxylic acid. It is expected to be a triplet of doublets due to coupling with H-5 (³JHH) and the fluorine atom (⁴JHF).

  • H-5: This proton is situated between H-4 and H-6 and would appear as a triplet of triplets due to coupling with both neighboring protons and the fluorine atom.

The reported multiplets at δ 8.27 and 8.15 likely correspond to H-4 and H-6, which are the most deshielded due to their proximity to the electron-withdrawing nitro and fluoro groups. The signal at δ 7.48 is likely from H-5. A higher resolution spectrum would be necessary to resolve the fine coupling patterns and definitively assign each proton.

Caption: Structure of this compound with proton numbering.

Predicted Chemical Shifts and Rationale:

Carbon AtomPredicted δ (ppm)Rationale
C=O 165-170Typical range for a carboxylic acid carbon.
C-F 155-160 (d)The carbon directly attached to fluorine will be significantly downfield and will appear as a doublet due to one-bond C-F coupling (¹JCF).
C-NO₂ 145-150The carbon bearing the nitro group is deshielded.
C-COOH 130-135The ipso-carbon attached to the carboxylic acid group.
C-4 125-130Influenced by the ortho nitro group and meta fluorine.
C-5 120-125Least affected by the electron-withdrawing groups.
C-6 115-120 (d)This carbon is ortho to the fluorine, and its signal will be split by two-bond C-F coupling (²JCF).

The prediction is based on the additive effects of the substituents on the benzene ring. The fluorine atom will cause a large downfield shift on the carbon it is attached to (C-2) and will also introduce characteristic splitting patterns due to C-F coupling, which are invaluable for definitive assignments.

¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms.[7] For this compound, we expect a single signal in the ¹⁹F NMR spectrum.

Predicted Chemical Shift and Rationale: The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom on an aromatic ring, the chemical shift is influenced by the nature and position of other substituents. The presence of the ortho-nitro group and the meta-carboxylic acid group, both of which are electron-withdrawing, will deshield the fluorine nucleus, causing a downfield shift. The predicted chemical shift for the fluorine in this compound would be in the range of -110 to -130 ppm relative to CFCl₃.[8] The signal would likely appear as a multiplet due to coupling with the ortho (H-6), meta (H-5), and para (H-4) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, nitro group, and the substituted benzene ring.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700 (strong)C=O stretchCarboxylic acid
1520-1560 (strong)Asymmetric N-O stretchNitro group
1340-1380 (strong)Symmetric N-O stretchNitro group
1000-1200C-F stretchAryl fluoride
1450-1600C=C stretchesAromatic ring
700-900C-H out-of-plane bendingAromatic ring substitution pattern

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption confirms the presence of the carboxylic acid, while the two strong bands for the N-O stretches are definitive for the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 185 should be observable, corresponding to the molecular weight of the compound.

  • Loss of -OH (M-17): A peak at m/z = 168, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

  • Loss of -NO₂ (M-46): A peak at m/z = 139, due to the loss of the nitro group.

  • Loss of -COOH (M-45): A peak at m/z = 140, from the loss of the carboxyl group.

  • Formation of Benzoyl Cation: A prominent peak at m/z = 122, corresponding to the fluoronitrobenzoyl cation, formed by the loss of the hydroxyl group. Further fragmentation of this ion would also be expected.

G M [M]⁺˙ m/z = 185 M_OH [M-OH]⁺ m/z = 168 M->M_OH -OH M_NO2 [M-NO₂]⁺ m/z = 139 M->M_NO2 -NO₂ M_COOH [M-COOH]⁺ m/z = 140 M->M_COOH -COOH Benzoyl [M-OH-CO]⁺ m/z = 140 M_OH->Benzoyl -CO

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state arrangement based on the structures of related nitrobenzoic acids. It is highly probable that the molecules would form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. This is a very common packing motif for carboxylic acids. The planarity of the molecule may be distorted due to steric hindrance between the adjacent fluoro, nitro, and carboxylic acid groups, leading to a twisting of the nitro and/or carboxyl groups out of the plane of the benzene ring.

Caption: Expected hydrogen-bonded dimer formation in the solid state.

Conclusion: A Self-Validating Structural Assessment

References

2-Fluoro-3-nitrobenzoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 2-Fluoro-3-nitrobenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the melting point of this compound (CAS No. 317-46-4), a critical quality attribute for its application in research, development, and manufacturing. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring the purity and identity of this compound is paramount.[1][2] This document details the theoretical principles governing the melting point of organic compounds, presents a compilation of reported melting point data, and offers a standardized, field-proven protocol for its accurate determination based on pharmacopeial standards. The guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to ensure the integrity of their work.

Introduction: The Significance of a Critical Quality Attribute

This compound, with the molecular formula C₇H₄FNO₄, is an aromatic carboxylic acid derivative characterized by a benzene ring substituted with fluoro, nitro, and carboxylic acid groups.[3][4] This unique structure makes it a versatile building block in organic synthesis.[1][5] In the pharmaceutical industry, fluorinated compounds are of particular interest as they can enhance metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[1]

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state.[6] For a pure substance, this transition occurs over a very narrow temperature range, typically 1-2°C.[7][8] Consequently, the melting point serves two primary functions in a laboratory setting:

  • Identification: As an intensive physical property, a sharp melting point is characteristic of a specific compound and can be used for its tentative identification.[6][8]

  • Purity Assessment: The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces holding the molecules together.[8] This results in a melting point depression (a lower melting point) and a broadening of the melting range.[7][9]

Therefore, the accurate determination of the melting point of this compound is not merely a procedural step but a critical validation of the material's identity and purity, ensuring reproducibility and safety in downstream applications.

The Science Behind the Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[10][11] To melt the solid, sufficient thermal energy must be supplied to overcome these forces.[10]

Key Influential Factors:

  • Intermolecular Forces: The primary forces at play in this compound are hydrogen bonds (due to the carboxylic acid group), dipole-dipole interactions (from the polar C-F and C-NO₂ bonds), and London dispersion forces.[9][10] The presence of strong hydrogen bonding, in particular, leads to a relatively high melting point compared to non-polar compounds of similar molecular weight.[7][12]

  • Molecular Size and Shape: Larger molecules generally have higher melting points due to increased surface area, which strengthens London dispersion forces.[9][10] The planar nature of the benzene ring allows for efficient packing into a crystal lattice, which also contributes to a higher melting point.[10]

  • Impurities: As previously noted, impurities are the most common cause of deviations in melting point. They introduce defects into the crystal structure, weakening the overall intermolecular forces and resulting in a lower, broader melting range.[7][8] This phenomenon, known as melting point depression, is a cornerstone of purity evaluation.

Reported Melting Point Data for this compound

A review of chemical supplier data and literature provides a consistent, though slightly varied, melting point range for this compound. The minor discrepancies can be attributed to different analytical methods, instrument calibration, or slight variations in residual impurity profiles between batches.

Source Reported Melting Point (°C) CAS Number
NINGBO INNO PHARMCHEM CO.,LTD.138-140317-46-4[13]
ChemBK138 - 140317-46-4[14]
ChemicalBook138 - 140317-46-4[2][15]
Biosynth139317-46-4[16]

The data consistently indicates a melting point in the range of 138-140°C . A sharp melting range within these values is indicative of high purity.

Standardized Protocol for Accurate Melting Point Determination

This protocol is based on the capillary method, which is the standard technique described in major pharmacopeias such as the United States Pharmacopeia (USP).[6][17]

Apparatus:

  • Melting point apparatus with a heating block and calibrated thermometer or digital sensor.

  • Glass capillary tubes (0.8-1.2 mm internal diameter).[17]

  • Mortar and pestle or spatula for sample pulverization.

Step-by-Step Methodology:

  • Sample Preparation (The Causality of Consistency):

    • Rationale: A uniform, finely packed sample ensures efficient and even heat transfer, which is critical for a sharp, reproducible melting point.

    • Procedure: Place a small amount of dry this compound on a clean, dry surface. Gently pulverize the crystalline powder with a spatula or pestle to a fine, uniform consistency. This step is crucial to eliminate air pockets and ensure dense packing.

  • Capillary Loading:

    • Rationale: The sample height directly impacts the heat transfer dynamics. A consistent sample height ensures that results are comparable between different runs and different analysts.

    • Procedure: Tap the open end of a capillary tube into the pulverized sample until a small amount of material enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column at the bottom. Repeat until the packed sample height is 2-3 mm.[18]

  • Instrument Setup and Calibration:

    • Rationale: Instrument accuracy is the foundation of trustworthy data. Regular calibration with certified reference standards ensures the measured temperature is accurate.

    • Procedure: Ensure the melting point apparatus has been recently calibrated using USP Melting Point Reference Standards.[17][19] Set a starting temperature approximately 5-10°C below the expected melting point of 138°C.[18]

  • Determination:

    • Rationale: A slow heating rate near the melting point allows the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature. A rapid ramp can cause the thermometer to lag behind the true sample temperature, leading to erroneously high readings.

    • Procedure:

      • Insert the loaded capillary tube into the heating block.

      • Set the heating rate (ramp rate) to 1°C per minute.[18]

      • Observe the sample closely through the magnifying lens.

      • Record the temperature (T₁) at which the first droplet of liquid appears.

      • Continue heating and record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid (the "clear point").[18]

      • The melting range is reported as T₁ - T₂.

Experimental Workflow and Data Interpretation

The accurate determination and interpretation of the melting point is a self-validating system for assessing purity and identity.

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_interp Part 3: Data Interpretation A Obtain dry sample of This compound B Pulverize to a fine powder A->B Ensure homogeneity C Pack into capillary tube (2-3 mm height) B->C Ensure dense packing D Place capillary in calibrated apparatus C->D E Heat at 1°C/min (near expected MP) D->E Set parameters F Observe and record T1 (first liquid droplet) G Observe and record T2 (all solid melts) E->G Continuous observation H Result: Melting Range (T1 - T2) G->H I Compare to literature (138-140°C) H->I J Sharp Range (1-2°C)? I->J K Pure & Identified J->K Yes L Impure or Incorrect J->L No (Broad/Depressed)

Caption: Workflow for the determination and interpretation of melting point.

Interpreting the Results:

  • Pure Sample: A highly pure sample of this compound will exhibit a sharp melting range of 1-2°C within the established 138-140°C reference range.[7][13]

  • Impure Sample: If the sample is impure, the observed melting range will be both depressed (T₁ will be lower than 138°C) and broad (the difference between T₂ and T₁ will be greater than 2°C).[8][9]

  • Confirmatory Identification (Mixed-Melting Point): To definitively confirm the identity, a mixed-melting point determination can be performed.[6][17] An intimate 1:1 mixture of the sample with an authentic reference standard is prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If the sample is a different compound, the standard will act as an impurity, causing a significant melting point depression and broadening.[18]

Conclusion

The melting point of this compound is a fundamental and powerful analytical parameter. When determined using a standardized protocol, it provides reliable, actionable data regarding the identity and purity of the material. A sharp melting range between 138-140°C serves as a key indicator of high quality, ensuring the integrity of this vital chemical intermediate for its intended applications in pharmaceutical and chemical synthesis. Adherence to the principles and methodologies outlined in this guide will enable researchers and scientists to generate trustworthy data, underpinning the success of their scientific endeavors.

References

2-Fluoro-3-nitrobenzoic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-3-nitrobenzoic acid

Authored by a Senior Application Scientist

Abstract

This compound (CAS No: 317-46-4) is a critical building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its utility in these applications is profoundly influenced by its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in established scientific principles and experimental methodologies. We will explore the theoretical underpinnings of its solubility, focusing on the critical role of pH, and detail authoritative protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential before delving into its solubility behavior. This compound is an off-white to light yellow crystalline solid.[1][3] Its structure, featuring a carboxylic acid, a nitro group, and a fluorine atom on a benzene ring, dictates its chemical personality. The strong electron-withdrawing nature of the nitro group and the fluorine atom significantly increases the acidity of the carboxylic acid compared to benzoic acid itself.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 317-46-4[1][5]
Molecular Formula C₇H₄FNO₄[1][6][7]
Molecular Weight 185.11 g/mol [1][6][7]
Appearance White to Off-White/Light yellow solid[1][3][4]
Melting Point 138 - 140 °C[6][8]
Predicted pKa 2.32 ± 0.20[4][6]
Aqueous Solubility Slightly / Sparingly Soluble[3][5][6]
Organic Solubility DMSO (Sparingly), Methanol (Slightly)[6][8]

Theoretical Framework: The Primacy of pH in Solubility

The solubility of this compound is not a static value; it is dynamically influenced by the pH of the aqueous medium. This behavior is dictated by its nature as a weak acid.

The carboxylic acid moiety can exist in two states: a protonated, neutral form (HA) and a deprotonated, anionic form (A⁻), governed by the following equilibrium:

HA ⇌ H⁺ + A⁻

The pKa is the pH at which the concentrations of the protonated (HA) and deprotonated (A⁻) species are equal. With a predicted pKa of approximately 2.32, this compound is a relatively strong organic acid.[4][6]

  • At pH < pKa: The equilibrium shifts to the left. The compound predominantly exists in its neutral, protonated form (HA). This species generally has lower aqueous solubility, referred to as the intrinsic solubility (S₀).

  • At pH > pKa: The equilibrium shifts to the right. The compound is increasingly deprotonated to its conjugate base, the 2-fluoro-3-nitrobenzoate anion (A⁻). This ionic form is significantly more polar and exhibits much higher solubility in water.

Therefore, the total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form and the concentration of the soluble anionic form. The relationship demonstrates that as the pH increases, particularly above the pKa, the overall solubility of the compound will rise dramatically.[9][10][11]

Caption: pH-dependent ionization of this compound and its effect on solubility.

Solubility Profile

Aqueous Solubility

As indicated by multiple sources, this compound is described as "slightly soluble" or "sparingly soluble" in water.[3][5][6] This qualitative assessment refers to its intrinsic solubility (S₀)—the solubility of the neutral, un-ionized form. To enhance its dissolution in aqueous media for applications like formulation or in vitro testing, the pH must be adjusted to a value significantly above its pKa of ~2.32.

Organic Solvent Solubility

The solubility in organic solvents is dictated by the principle of "like dissolves like."

  • Polar Aprotic Solvents: It is sparingly soluble in Dimethyl Sulfoxide (DMSO).[6][8]

  • Polar Protic Solvents: It is slightly soluble in Methanol.[6][8]

This profile suggests that while the molecule has polar functional groups (carboxyl, nitro), the overall aromatic structure requires solvents with a degree of polarity to achieve dissolution. For a related compound, 4-fluoro-3-nitrobenzoic acid, good solubility is observed in ethanol (50 mg/mL) and methanol (250 mg/10 mL), suggesting that similar polar protic solvents are effective for this class of compounds.

Authoritative Experimental Protocols for Solubility Determination

To move beyond qualitative descriptions, rigorous experimental determination is required. The following protocols represent industry-standard methods for accurately quantifying solubility.

The Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[12] It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality Behind Experimental Choices:

  • Excess Solute: Using an excess of the solid ensures that the solution reaches true saturation.

  • Prolonged Equilibration (24-72h): Many compounds, especially crystalline solids, dissolve slowly. A long incubation with continuous agitation is critical to ensure the system has reached thermodynamic equilibrium, providing a reproducible and accurate measurement.[13]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) in a water bath or incubator is non-negotiable for data consistency.[12]

  • Phase Separation: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation or filtration through a low-binding filter (e.g., PVDF) is employed.[14]

  • Quantification: UV-Vis spectroscopy or HPLC are commonly used for quantification due to their sensitivity and accuracy. A calibration curve with known concentrations is required to translate the analytical signal into a solubility value.[12]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 1-2 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.[13][14]

  • Phase Separation: Remove the vials and allow any remaining solid to settle. To obtain a clear supernatant, either centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution using a 0.45 µm syringe filter.[15]

  • Sample Preparation: Carefully take an aliquot of the clear supernatant and dilute it with the appropriate solvent to fall within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a pre-established calibration curve to determine the concentration.

  • Validation: To ensure equilibrium was reached, samples can be analyzed at multiple time points (e.g., 24h and 48h). The results should be consistent.[13]

Caption: Workflow for the Shake-Flask solubility determination method.

Potentiometric Titration (pKa and Intrinsic Solubility)

For ionizable compounds like this compound, potentiometric titration is a powerful technique that can determine both the pKa and the intrinsic solubility (S₀) in a single set of experiments.[16][17]

Causality Behind Experimental Choices:

  • Principle: The method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. The point of inflection in the pH curve reveals the pKa. By starting with a suspension (a saturated solution with excess solid), the pH profile during titration can be mathematically analyzed to calculate the intrinsic solubility of the neutral species.[16][18]

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of a weak acid.[19]

  • Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic strength, which is important for accurate pKa determination.[19]

  • Self-Validation: Performing titrations at two or more different concentrations of the compound allows for a more robust determination of both pKa and solubility.[16][17]

Step-by-Step Protocol:

  • System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation: Prepare a suspension of this compound in water with a constant ionic strength (e.g., 0.15 M KCl) at a known concentration that exceeds its solubility.

  • Titration Setup: Place the suspension in a jacketed beaker to maintain constant temperature. Purge with nitrogen gas. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Acidification: Add a precise amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound, bringing the initial pH to below the pKa (e.g., pH ~1.8-2.0).

  • Titration: Titrate the suspension by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH is well above the pKa (e.g., pH ~12).[19]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The intrinsic solubility (S₀) is calculated from the pH data in the region where the solid phase is still present, using specialized equations that relate pH, titrant volume, and the amount of dissolved species.[16][17]

Applications in Pharmaceutical and Chemical Development

A well-characterized solubility profile is not merely academic; it is a cornerstone of efficient and successful development.

  • Drug Discovery: Poor aqueous solubility is a primary reason for compound attrition. Early determination using high-throughput kinetic assays helps prioritize candidates with favorable properties.[14][15]

  • Process Chemistry: The choice of solvents for reaction, workup, and crystallization depends heavily on the compound's solubility in various organic solvents and aqueous systems at different pH values.[4]

  • Formulation Science: Understanding the pH-solubility relationship is critical for developing viable dosage forms. For an acidic compound like this, formulations may involve creating a sodium salt or using buffered solutions to ensure complete dissolution and enhance bioavailability.

Conclusion

This compound is a weak organic acid whose solubility is fundamentally governed by the pH of its environment. While its intrinsic aqueous solubility is low, it increases substantially in solutions with a pH greater than its pKa of ~2.32 due to the formation of its highly soluble anionic conjugate base. Its limited solubility in common organic solvents highlights the need for careful solvent selection during synthesis and purification. The authoritative experimental methods detailed herein—the Shake-Flask technique for thermodynamic solubility and potentiometric titration for pKa and pH-dependent solubility—provide the necessary tools for researchers to accurately quantify this critical parameter, enabling informed decisions in drug development and chemical manufacturing.

References

A Comprehensive Technical Guide to the Spectral Analysis of 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and a nitro group on a benzene ring, gives rise to a unique and informative spectral signature. Understanding the spectral characteristics of this compound is paramount for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to offer not only the spectral data but also the underlying principles and experimental considerations, empowering researchers to effectively utilize this information in their scientific endeavors.

Molecular Structure and Key Features

The molecular structure of this compound (C₇H₄FNO₄, Molecular Weight: 185.11 g/mol ) is the foundation of its spectral properties.[3] The presence of electron-withdrawing groups (the nitro and fluoro groups) and an electron-donating/withdrawing group (the carboxylic acid) on the aromatic ring creates a complex electronic environment, which is reflected in its spectroscopic data.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals the chemical environment of the aromatic protons.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.27m1HAromatic Proton
8.15m1HAromatic Proton
7.48m1HAromatic Proton
~13br s1HCarboxylic Acid Proton

Data obtained in DMSO-d₆ at 300 MHz.[4]

Interpretation:

  • The downfield chemical shifts of the aromatic protons (7.48-8.27 ppm) are a consequence of the deshielding effect of the electron-withdrawing nitro and fluoro groups.

  • The multiplicity of the signals (m, multiplet) arises from the coupling between the aromatic protons and the fluorine atom.

  • The broad singlet around 13 ppm is characteristic of a carboxylic acid proton, which is often exchangeable with deuterium and its chemical shift can be concentration-dependent.[5][6]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
Carboxylic Carbon165-170Typical range for aromatic carboxylic acids.[5]
Aromatic Carbons120-160Influenced by the strong electron-withdrawing effects of the nitro and fluoro groups. The carbon attached to the fluorine will show a large C-F coupling constant.

Causality in Experimental Choices:

The choice of a deuterated solvent like DMSO-d₆ is crucial for ¹H NMR to avoid a large solvent peak obscuring the analyte signals. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom, aiding in interpretation.[7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single peak would be expected for this compound, with its chemical shift providing information about the electronic environment of the fluorine atom. The chemical shift of aromatic fluorine is typically observed in the range of +80 to +170 ppm relative to CFCl₃.[8]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra of aromatic carboxylic acids is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • For ¹⁹F NMR, use a standard pulse sequence without proton decoupling to observe any H-F coupling.

    • Set appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Caption: Experimental Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch of carboxylic acid dimer
1710-1760StrongC=O stretch of carboxylic acid
1550-1475StrongAsymmetric NO₂ stretch
1360-1290StrongSymmetric NO₂ stretch
~1250StrongC-F stretch
1600-1450Medium-WeakC=C aromatic ring stretches

Note: These are typical ranges for the functional groups present. Specific peak values for this compound are needed for a precise analysis.[5][9][10][11]

Interpretation:

  • The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[5]

  • The strong carbonyl absorption confirms the presence of the carboxylic acid group. Its exact position can be influenced by conjugation and hydrogen bonding.

  • The two strong bands for the nitro group are highly characteristic and are due to the asymmetric and symmetric stretching vibrations of the N-O bonds.[9][10][11]

  • The C-F stretch is also expected to be a strong absorption.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.[1][12]

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document offers an in-depth interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy, for researchers, scientists, and professionals in drug development. We will explore the influence of the compound's unique substitution pattern on the chemical shifts and coupling constants of its aromatic protons. Furthermore, this guide presents a detailed, field-proven protocol for the acquisition of high-quality ¹H NMR data, ensuring reproducibility and accuracy in structural elucidation.

Introduction: The Structural Significance of this compound

This compound (C₇H₄FNO₄) is a substituted aromatic carboxylic acid with a molecular weight of 185.11 g/mol .[2][3] Its structure is characterized by a benzene ring bearing three distinct substituents: a fluorine atom, a nitro group (-NO₂), and a carboxylic acid group (-COOH). The relative positions of these groups (ortho-fluoro, meta-nitro to the carboxylic acid) create a unique electronic environment that profoundly influences the magnetic properties of the three aromatic protons, making ¹H NMR spectroscopy an invaluable tool for its structural verification. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity and purity, which are critical parameters in synthetic chemistry and drug development.

Decoding the ¹H NMR Spectrum: Theoretical Predictions and Experimental Observations

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three protons on the benzene ring (H-4, H-5, and H-6). The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are dictated by the electronic effects of the substituents.

Substituent Effects on Proton Chemical Shifts:

  • -COOH (Carboxylic Acid): This is a moderately deactivating, electron-withdrawing group that deshields adjacent protons, causing a downfield shift.

  • -NO₂ (Nitro): This is a strongly deactivating, electron-withdrawing group, leading to significant deshielding of nearby protons and a pronounced downfield shift.

  • -F (Fluoro): Fluorine is a highly electronegative atom, causing an inductive electron-withdrawing effect that deshields adjacent protons. However, it can also act as a π-donor through resonance, which can have a shielding effect, particularly on protons at the ortho and para positions.[4]

Based on these effects, we can predict the relative chemical shifts of the aromatic protons. H-4 is ortho to the strongly electron-withdrawing nitro group. H-6 is ortho to the fluorine atom and meta to the nitro group. H-5 is meta to both the fluorine and nitro groups. Consequently, the expected downfield order of the proton signals is H-4 > H-6 > H-5.

Experimental Data and Interpretation:

The experimental ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), confirms these theoretical predictions.[1] The acidic proton of the carboxylic acid group is also observed, usually as a broad singlet at a very downfield chemical shift.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4~8.27Multiplet
H-6~8.15Multiplet
H-5~7.48Multiplet
-COOH>10Broad Singlet
Note: The exact chemical shifts can vary depending on the solvent and concentration.[1][5][6]

The multiplets observed for the aromatic protons arise from both proton-proton (³JHH) and proton-fluorine (JF-H) couplings. The coupling between adjacent protons (H-4 and H-5, H-5 and H-6) results in ortho coupling constants (³JHH) typically in the range of 7-10 Hz. The fluorine atom couples with the adjacent protons, with ortho coupling (³JF-H) being stronger than meta coupling (⁴JF-H). This complex interplay of couplings leads to the observed multiplet patterns.

Below is a diagram illustrating the coupling interactions in this compound.

Caption: Coupling interactions in this compound.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following is a standardized protocol for the preparation and analysis of a sample of this compound.

Materials and Reagents:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃), ~0.6 mL

  • High-precision NMR tubes (5 mm)

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 300 MHz or higher)

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Gently vortex the mixture until the solid is completely dissolved.

    • Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is adequate for the spectrometer, typically around 4-5 cm.[7]

  • NMR Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the sample. Automated shimming routines are often sufficient.

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

      • Pulse angle: 30-90 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[8]

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the peak multiplicities and measure the coupling constants.

The following diagram outlines the general workflow for acquiring a ¹H NMR spectrum.

G start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep instrument_setup Instrument Setup (Lock & Shim) sample_prep->instrument_setup acquisition Data Acquisition (Acquire FID) instrument_setup->acquisition processing Data Processing (FT, Phase, Calibrate) acquisition->processing analysis Spectral Analysis (Integrate & Analyze) processing->analysis end End analysis->end

Caption: General workflow for ¹H NMR spectroscopy.

Advanced Considerations

  • Solvent Choice: The choice of deuterated solvent can influence the chemical shifts of the protons, particularly the acidic proton of the carboxylic acid group.[5][6] In aprotic solvents like CDCl₃, the carboxylic acid proton signal may be very broad or exchange with residual water. In protic solvents or those capable of hydrogen bonding like DMSO-d₆, the signal is often sharper and more clearly observed.

  • Concentration Effects: Sample concentration can also affect chemical shifts due to changes in intermolecular interactions. It is advisable to use a consistent concentration range for comparative studies.

  • Complementary Techniques: For unambiguous structural confirmation, it is recommended to acquire and analyze other NMR spectra, such as ¹³C NMR, ¹⁹F NMR, and 2D correlation spectra (e.g., COSY, HSQC).

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a solid understanding of substituent effects and spin-spin coupling. The distinct chemical shifts and complex multiplicity patterns of the three aromatic protons serve as a unique fingerprint for this molecule. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra for accurate structural elucidation and purity assessment, which are essential for its application in research and development.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Fluoro-3-nitrobenzoic acid, a compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As a substituted benzoic acid, its molecular structure incorporates a carboxylic acid, a nitro group, and a fluorine atom on an aromatic ring. Each of these functional groups imparts distinct and identifiable features to its IR spectrum, making IR spectroscopy an invaluable tool for its characterization. This document will delve into the theoretical principles and practical interpretation of the IR spectrum of this molecule, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and its Spectroscopic Implications

This compound (C₇H₄FNO₄) is a solid, crystalline material, typically appearing as light yellow to off-white crystals.[1] Its structure, featuring a benzene ring substituted with three different functional groups, leads to a complex but interpretable IR spectrum. The positions of these groups (fluoro at position 2, nitro at position 3, and carboxylic acid at position 1) create a unique electronic environment that influences the vibrational frequencies of each bond. Understanding these interactions is key to a thorough spectral analysis.

Interpreting the Infrared Spectrum: A Region-by-Region Analysis

The infrared spectrum of an organic molecule is traditionally divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is particularly informative for identifying the key chemical moieties within this compound.

The Carboxylic Acid Group (-COOH) Vibrations

The carboxylic acid group gives rise to some of the most characteristic and easily identifiable peaks in the IR spectrum.

  • O-H Stretching: A very broad and intense absorption band is expected between 3300 cm⁻¹ and 2500 cm⁻¹, centered at approximately 3000 cm⁻¹.[3][4] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[3] This band will likely overlap with the aromatic C-H stretching vibrations.[3][5]

  • C=O Stretching: A strong, sharp absorption due to the carbonyl (C=O) stretch is anticipated. For aromatic carboxylic acids, this peak typically appears in the range of 1710-1680 cm⁻¹.[6] The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated carboxylic acids.[4][7]

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, expected between 1320-1210 cm⁻¹, and O-H in-plane bending vibrations, which can be found in the 1440-1395 cm⁻¹ region.[3] Another O-H out-of-plane bend is expected between 950-910 cm⁻¹.[3]

The Nitro Group (-NO₂) Vibrations

The nitro group is another strongly absorbing functional group that provides clear diagnostic peaks.

  • Asymmetric N-O Stretching: A strong absorption band is expected in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[8][9] This is due to the asymmetric stretching of the two N-O bonds.

  • Symmetric N-O Stretching: A second, also intense, band corresponding to the symmetric N-O stretch will appear at a lower frequency, typically between 1360-1290 cm⁻¹.[8][9] The presence of this pair of strong bands is a reliable indicator of a nitro group.[10]

The Aromatic Ring and C-F Vibrations

The substituted benzene ring and the carbon-fluorine bond also contribute to the spectrum.

  • Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which can sometimes be observed as shoulders on the broad O-H stretching band.[11]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[11] These can sometimes overlap with other peaks, particularly the asymmetric nitro stretch.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[11] The specific pattern can help confirm the arrangement of substituents.

  • C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band. The C-F stretch in aromatic compounds is typically found in the region of 1250-1000 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

Summary of Expected IR Absorption Bands

The following table summarizes the expected key vibrational frequencies for this compound, providing a predictive framework for spectral analysis.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Very Broad
Aromatic C-H StretchAromatic Ring3100 - 3000Medium, Sharp
C=O StretchCarboxylic Acid1710 - 1680Strong, Sharp
Aromatic C=C StretchAromatic Ring1600 - 1400Medium to Weak
Asymmetric N-O StretchNitro Group1550 - 1475Strong
Symmetric N-O StretchNitro Group1360 - 1290Strong
C-O StretchCarboxylic Acid1320 - 1210Medium
C-F StretchFluoro Group1250 - 1000Strong
O-H Out-of-Plane BendCarboxylic Acid950 - 910Medium, Broad
Aromatic C-H Out-of-Plane BendAromatic Ring900 - 675Strong

Experimental Protocol: Acquiring the IR Spectrum

Accurate and reproducible IR spectra are foundational to correct structural elucidation. The following protocol outlines the standard procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique.

Instrumentation and Sample Preparation
  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Sample: this compound, solid. The sample should be dry and pure for optimal results.

Step-by-Step Methodology
  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Record a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is crucial for reproducibility.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks in the spectrum.

    • Compare the observed peak positions with the expected values for the functional groups present in this compound.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_ATR->Collect_Background Apply_Sample Apply Solid Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Sample_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Sample_Spectrum Process_Spectrum Process Spectrum (Ratioing) Collect_Sample_Spectrum->Process_Spectrum Analyze_Peaks Analyze and Assign Peaks Process_Spectrum->Analyze_Peaks

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the IR spectrum of this compound is a deductive process. The presence of key functional groups is confirmed by identifying their characteristic absorption bands.

logical_relationship Molecule This compound COOH -COOH Group Molecule->COOH NO2 -NO2 Group Molecule->NO2 Aromatic Aromatic Ring + C-F Molecule->Aromatic OH_Stretch Broad O-H Stretch (3300-2500 cm⁻¹) COOH->OH_Stretch CO_Stretch Strong C=O Stretch (1710-1680 cm⁻¹) COOH->CO_Stretch Asym_NO2_Stretch Asymmetric N-O Stretch (1550-1475 cm⁻¹) NO2->Asym_NO2_Stretch Sym_NO2_Stretch Symmetric N-O Stretch (1360-1290 cm⁻¹) NO2->Sym_NO2_Stretch Aro_CH_Stretch Aromatic C-H Stretch (>3000 cm⁻¹) Aromatic->Aro_CH_Stretch CF_Stretch Strong C-F Stretch (1250-1000 cm⁻¹) Aromatic->CF_Stretch

Caption: Relationship between functional groups and key IR absorptions.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint of its complex molecular structure. By systematically analyzing the characteristic absorption bands of the carboxylic acid, nitro, and fluoro-aromatic moieties, researchers can confidently verify the identity and purity of this important synthetic intermediate. The combination of a broad O-H stretch, a strong carbonyl peak, two distinct nitro group absorptions, and features of the substituted aromatic ring creates a unique spectral signature. This guide provides the foundational knowledge for accurate and insightful interpretation of this spectrum, empowering scientists in their research and development endeavors.

References

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-3-nitrobenzoic Acid

This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a carboxylic acid, a nitro group, and a fluorine atom, makes it a versatile intermediate for organic synthesis, particularly in the development of novel therapeutics where fluorinated compounds can enhance metabolic stability and bioavailability.[2][3] The precise characterization of this molecule and its reaction products is paramount, making mass spectrometry (MS) an indispensable analytical tool. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from ionization methods to the interpretation of complex fragmentation patterns.

Core Physicochemical Properties: Guiding the MS Strategy

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's physical and chemical properties. These characteristics dictate crucial methodological decisions, such as sample preparation and the selection of an appropriate ionization source.

PropertyValueSignificance for MS Analysis
Molecular Formula C₇H₄FNO₄Determines the exact mass and isotopic pattern.[2]
Molecular Weight 185.11 g/mol Provides the nominal mass for the molecular ion.[2][4]
Exact Mass 185.012436 DaEssential for high-resolution mass spectrometry (HRMS) for unambiguous formula determination.[5]
Melting Point 138 - 140 °CIndicates the compound is a solid at room temperature, requiring dissolution in a suitable solvent for analysis.[6][7]
Boiling Point ~347.6 - 404.6 °CSuggests low volatility, making direct probe or GC-MS analysis challenging without derivatization. LC-MS is the preferred method.[2][6]
Solubility Slightly soluble in waterRequires organic or mixed aqueous-organic solvents for sample preparation, compatible with ESI or EI techniques.[1][6]
Acidity (pKa) Stronger than benzoic acidThe acidic proton of the carboxylic group is readily lost, making negative-ion mode Electrospray Ionization (ESI) highly favorable.[3]

Ionization Techniques: From Hard Fragmentation to Soft Ionization

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment. It determines whether we observe the intact molecule or a rich pattern of fragment ions, each providing different pieces of the structural puzzle.

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

Electron Ionization (EI) is a high-energy, "hard" ionization technique that bombards the analyte with energetic electrons (typically 70 eV).[8] This process not only ionizes the molecule to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[8][9] For this compound, EI-MS is invaluable for generating a detailed "fingerprint" spectrum that can be used for library matching and structural confirmation.

Expected Behavior: The stability of the aromatic ring ensures that a molecular ion peak at m/z 185 will be observed. However, the spectrum will be dominated by fragment ions resulting from the cleavage of the functional groups.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) - with Derivatization

  • Rationale: Due to its low volatility, direct analysis of this compound by GC-MS is difficult. Derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is required.

  • Step 1: Derivatization (Methylation):

    • Dissolve ~1 mg of this compound in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 1-2 hours.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

  • Step 2: GC-MS Analysis:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Electrospray Ionization (ESI): Gentle Ionization for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[10] It is ideal for polar, non-volatile molecules like this compound and is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Expected Behavior:

  • Negative Ion Mode ([M-H]⁻): Given the acidic nature of the carboxylic acid group, deprotonation will be highly efficient, leading to a strong signal for the [M-H]⁻ ion at m/z 184.[3][10] This is the preferred mode for sensitive detection and quantification.

  • Positive Ion Mode ([M+H]⁺): Protonation can occur, but it is generally less efficient for acidic molecules. The [M+H]⁺ ion at m/z 186 may be observed, but likely at a much lower intensity than the negative ion.

A key consideration in the ESI of nitrobenzoic acids is the potential for in-source decarboxylation, especially with ortho-substituents that can influence the molecule's stability upon ionization.[10]

Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

  • Rationale: This is the premier technique for the analysis of this compound in complex matrices, offering separation, sensitive detection, and structural confirmation.

  • Step 1: Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • Step 2: LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is recommended.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas (N₂) Flow: 600 L/hr.

    • Desolvation Temperature: 350°C.

    • MS Scan: Full scan from m/z 50 to 250 to confirm the [M-H]⁻ ion at m/z 184.

    • MS/MS: Select m/z 184 as the precursor ion and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

Fragmentation Pathways: Deciphering the Molecular Structure

Analysis of the fragmentation patterns provides definitive structural information. The pathways differ significantly between the high-energy EI and the lower-energy Collision-Induced Dissociation (CID) used in ESI-MS/MS.

Predicted EI Fragmentation Pathway

The EI mass spectrum will be a composite of several competing fragmentation channels. Based on established fragmentation rules for aromatic acids and nitro compounds, the following pathways are predicted.[9][11]

G M [M]⁺• m/z 185 C₇H₄FNO₄⁺• M_minus_OH [M-OH]⁺ m/z 168 M->M_minus_OH -•OH (17) M_minus_NO2 [M-NO₂]⁺ m/z 139 M->M_minus_NO2 -•NO₂ (46) M_minus_COOH [M-COOH]⁺ m/z 140 M->M_minus_COOH -•COOH (45) ion_111 [C₆H₃FO]⁺ m/z 111 M_minus_OH->ion_111 -NO₂ (46) M_minus_NO2->ion_111 -CO (28) ion_112 [C₆H₄FN]⁺• m/z 112 M_minus_COOH->ion_112 -CO (28) ion_93 [C₅H₃F]⁺• m/z 93 ion_111->ion_93 -CO (28)

Caption: Predicted EI fragmentation of this compound.

  • Formation of m/z 168 [M-OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group is a classic fragmentation for benzoic acids.[11]

  • Formation of m/z 140 [M-COOH]⁺: Cleavage of the C-C bond between the ring and the carboxyl group results in the loss of the entire carboxyl radical.

  • Formation of m/z 139 [M-NO₂]⁺: Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.

  • Secondary Fragmentation: Subsequent losses of carbon monoxide (CO, 28 Da) from benzoyl-type cations are common, leading to further fragmentation, such as the transition from m/z 139 to m/z 111.

Predicted ESI-MS/MS Fragmentation Pathway (Negative Ion Mode)

In ESI-MS/MS, we isolate the deprotonated molecule ([M-H]⁻, m/z 184) and induce fragmentation through collisions with an inert gas. The fragmentation is typically simpler and more predictable than in EI.

G MH [M-H]⁻ m/z 184 C₇H₃FNO₄⁻ MH_minus_CO2 [M-H-CO₂]⁻ m/z 140 MH->MH_minus_CO2 -CO₂ (44) MH_minus_NO2 [M-H-NO₂]⁻ m/z 138 MH->MH_minus_NO2 -•NO₂ (46)

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

  • Formation of m/z 140 [M-H-CO₂]⁻: The most prominent fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (decarboxylation).[10] This is expected to be the base peak in the MS/MS spectrum.

  • Formation of m/z 138 [M-H-NO₂]⁻: Loss of the nitro group as a radical is also a plausible pathway, leading to a radical anion.

Integrated Analytical Workflow

A robust analysis combines the strengths of different techniques into a cohesive workflow, ensuring confident identification and characterization.

Caption: Integrated workflow for the MS analysis of this compound.

Summary of Key Mass Spectral Data

The following table summarizes the key ions expected in the mass spectra of this compound under different ionization conditions.

Ionization ModeIonCalculated m/zDescription
EI [M]⁺•185.01Molecular Ion
[M-OH]⁺168.01Loss of hydroxyl radical
[M-COOH]⁺140.02Loss of carboxyl radical
[M-NO₂]⁺139.02Loss of nitro group
ESI (-) [M-H]⁻184.01Deprotonated Molecular Ion
[M-H-CO₂]⁻140.02Decarboxylation (MS/MS fragment)

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the compound's unique chemical properties. For routine identification and quantification, LC-ESI-MS in negative ion mode is the method of choice, providing excellent sensitivity for the deprotonated [M-H]⁻ molecule. Tandem mass spectrometry (MS/MS) of this ion yields a characteristic and predictable fragmentation pattern dominated by decarboxylation, offering unequivocal structural confirmation. For in-depth structural elucidation and library matching, EI-MS, typically performed via GC-MS after derivatization, provides a rich fingerprint of fragment ions. By understanding the principles behind ionization and the predictable fragmentation pathways, researchers can confidently employ mass spectrometry to characterize this vital synthetic intermediate, ensuring the integrity and quality of materials crucial to drug discovery and development.

References

2-Fluoro-3-nitrobenzoic acid purity specifications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Specifications of 2-Fluoro-3-nitrobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of a Starting Material

This compound (CAS No. 317-46-4) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex molecules.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a fluorine atom, makes it a valuable building block in the pharmaceutical and agrochemical industries.[2][3][4] In the pharmaceutical sector, it is a key starting material for synthesizing Active Pharmaceutical Ingredients (APIs), including advanced therapeutics like BRAF inhibitors.[1][5] The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and bioavailability.[1]

Given its role as a precursor to final drug substances, the purity and impurity profile of this compound are not merely matters of quality control; they are fundamental to the safety, efficacy, and regulatory compliance of the final therapeutic product. This guide provides a comprehensive technical overview of the purity specifications, analytical methodologies, and impurity control strategies essential for researchers, scientists, and drug development professionals working with this critical intermediate.

The Regulatory Framework: Why Purity is Paramount

When this compound is used as a Regulatory Starting Material (RSM) for an API, its manufacturing process marks the point where Good Manufacturing Practices (GMPs) and stringent regulatory oversight begin.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the quality of starting materials to ensure the final API is free from unacceptable levels of impurities.[6][8]

The International Council for Harmonisation (ICH) guideline Q11 provides a framework for selecting and justifying starting materials.[8][9] A key principle is that the impurity profile of the starting material must be well-defined and controlled to prevent impurities from carrying over into the final drug substance at significant levels (typically considered >0.10%).[6] Therefore, a robust control strategy, including validated analytical methods and justified specifications, is not just recommended; it is a regulatory necessity.[8][10]

Core Purity Specifications

The specifications for this compound are designed to confirm its identity, quantify its purity, and limit impurities to acceptable levels. While specifications may vary slightly depending on the supplier and intended use (e.g., research vs. GMP production), a typical profile for a pharmaceutical-grade material is summarized below.

Parameter Specification Typical Method Rationale
Appearance Off-white to light yellow crystalline powderVisual InspectionConfirms basic identity and absence of gross contamination.[1][2]
Identity Conforms to the structure¹H NMR, FTIREnsures the material is unequivocally this compound.
Assay (Purity) ≥99.0%HPLC (Area %)Quantifies the main component, ensuring its suitability for synthesis.[1]
Melting Point 138-140 °CMelting Point ApparatusA narrow melting range is indicative of high purity.[3]
Individual Impurity ≤0.15%HPLCControls specific known impurities (e.g., starting materials, isomers).
Total Impurities ≤0.5%HPLCLimits the overall level of unknown and known impurities.
Water Content ≤0.5%Karl Fischer TitrationWater can interfere with subsequent chemical reactions and affect assay calculations.
Residue on Ignition ≤0.1%USP <281>Measures the amount of inorganic impurities (non-volatile substances).

Analytical Methodologies: The Pillars of Purity Verification

A multi-faceted analytical approach is required to fully characterize this compound. Each technique provides a different, complementary piece of the purity puzzle.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the assay (purity) and profiling related-substance impurities due to its high resolution and quantitative accuracy. A reverse-phase method is typically employed.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the aromatic benzoic acid derivative.

  • Mobile Phase: A gradient of acidified water and an organic solvent (like acetonitrile) is used. The acid (e.g., phosphoric or formic acid) protonates the carboxylic acid group, ensuring a single, sharp peak shape and preventing tailing.[11] The gradient elution allows for the separation of impurities with a wide range of polarities from the main peak.

  • Detection: UV detection is ideal as the aromatic ring and nitro group are strong chromophores, providing high sensitivity.

Protocol: HPLC Purity and Impurity Profiling

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Injector Autosampler/Injector Dissolve->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: High-level workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC excels at quantification, NMR is the definitive technique for structural confirmation (identity) and characterization.[12] It provides detailed information about the chemical environment of each atom in the molecule.

Self-Validating System: The predicted ¹H NMR spectrum for this compound should show three distinct aromatic proton signals. A typical result in DMSO-d6 solvent shows multiplets around 8.27 ppm, 8.15 ppm, and 7.48 ppm.[2] The presence and pattern of these signals, along with their coupling constants, provide unambiguous confirmation of the substitution pattern on the aromatic ring. Any deviation or unexpected signals would immediately indicate the presence of structural isomers or other impurities.

Protocol: NMR Sample Preparation for Identity Confirmation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Addition: Place the sample into a clean, dry NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

The Impurity Profile: A Story of Synthesis

Understanding the potential impurities in this compound requires knowledge of its synthetic routes. A common method is the oxidation of 2-fluoro-3-nitrotoluene.[3]

Potential Process-Related Impurities:

  • Unreacted Starting Material: 2-fluoro-3-nitrotoluene.

  • Oxidation Byproducts: Intermediates from incomplete oxidation, such as 2-fluoro-3-nitrobenzaldehyde.

  • Isomeric Impurities: Impurities arising from the nitration step in the synthesis of the starting material, such as isomers of fluoronitrotoluene which would lead to isomeric fluoronitrobenzoic acids.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., acetic acid, ethyl acetate, dichloromethane).[2]

The control strategy for the final API must demonstrate that the manufacturing process can effectively purge these impurities.[9] This is why analytical methods must be validated for their ability to detect and quantify these specific potential contaminants.

Impurity_Control cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities cluster_control Analytical Control SM Starting Material (2-Fluoro-3-nitrotoluene) Oxidation Oxidation Reaction SM->Oxidation Imp1 Unreacted SM SM->Imp1 Imp3 Isomers SM->Imp3 from SM synthesis Crude Crude Product Oxidation->Crude Imp2 Byproducts Oxidation->Imp2 Purification Purification (e.g., Recrystallization) Crude->Purification Final Final Product (this compound) Purification->Final Control HPLC / NMR / LC-MS (Specification Testing) Final->Control Imp1->Control Imp2->Control Imp3->Control

Caption: Synthesis, impurity formation, and analytical control points.

Conclusion

The rigorous specification of this compound is a clear reflection of its critical role in the pharmaceutical supply chain. Ensuring its purity is a comprehensive task that extends beyond a simple percentage value. It requires a deep understanding of the regulatory landscape, the application of orthogonal and validated analytical techniques like HPLC and NMR, and a proactive approach to identifying and controlling potential process-related impurities. For drug development professionals, treating this starting material with the same scientific integrity as the final API is the first and most crucial step toward ensuring the quality and safety of modern medicines.

References

Methodological & Application

Application Notes & Protocols: 2-Fluoro-3-nitrobenzoic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Fluoro-3-nitrobenzoic acid (CAS No. 317-46-4). We delve into the molecule's unique physicochemical properties and intrinsic reactivity, which establish it as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] This guide elucidates the mechanistic principles behind its key transformations—namely, nucleophilic aromatic substitution (SNAr) and nitro group reduction. Detailed, field-proven protocols for these foundational reactions are provided, complete with troubleshooting guides and safety considerations to ensure reliable and reproducible outcomes in a laboratory setting.

Introduction: The Strategic Value of this compound

This compound is a specialized aromatic compound whose value in pharmaceutical synthesis is derived from the strategic placement of three distinct functional groups: a carboxylic acid, a nitro group, and a fluorine atom.[1][4] This trifunctional arrangement provides a robust platform for constructing diverse molecular scaffolds.[3]

  • The Role of Fluorine: The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate binding affinity.[1][2][5] The carbon-fluorine bond is exceptionally strong, resisting metabolic oxidation, which can prolong the in-vivo half-life of a drug.

  • The Versatility of the Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity. Critically, it can be readily reduced to a primary amine, a key functional group for subsequent amide bond formation, urea synthesis, or as a directing group in further aromatic substitutions.[1]

  • The Carboxylic Acid Handle: The carboxylic acid moiety serves as a classical handle for derivatization into esters, amides, or acyl chlorides, enabling linkage to other parts of a target molecule.[6]

The combination of these features makes this compound an indispensable building block for developing novel therapeutics.[7]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.[1]

PropertyValueSource
CAS Number 317-46-4[1][8]
Molecular Formula C₇H₄FNO₄[1][8]
Molecular Weight 185.11 g/mol [8]
Appearance Off-white to light yellow crystalline powder[1][4][9]
Melting Point 139 °C[7]
Boiling Point 404.6 °C[1]
Density 1.52 g/cm³[1]
Solubility Slightly soluble in water; Soluble in many organic solvents[9]
Storage Store at 2°C - 8°C in a dry, well-sealed container[7]

Core Reactivity: A Mechanistic Overview

The synthetic utility of this compound is governed by the interplay of its functional groups. The strong electron-withdrawing effects of the ortho-nitro group and meta-carboxylic acid group activate the C-F bond towards nucleophilic attack, while the nitro group itself serves as a precursor to the versatile amino group.

G main This compound sub_amine Nucleophilic Aromatic Substitution (SNAr) main->sub_amine + Nucleophile (e.g., R₂NH) sub_nitro Nitro Group Reduction main->sub_nitro + Reducing Agent (e.g., H₂, Pd/C) sub_acid Carboxylic Acid Derivatization main->sub_acid + Activating Agent (e.g., SOCl₂) prod_sub 2-(Nucleophile)-3-nitrobenzoic acid sub_amine->prod_sub Displaces Fluorine prod_red 2-Fluoro-3-aminobenzoic acid sub_nitro->prod_red NO₂ → NH₂ prod_deriv Amide / Ester / Acyl Halide sub_acid->prod_deriv -COOH → -COX G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Substrate in Solvent prep2 Add Pd/C Catalyst (under N₂ flush) prep1->prep2 react1 Evacuate & Purge with H₂ (3x) prep2->react1 react2 Pressurize with H₂ (e.g., 50 psi) react1->react2 react3 Stir Vigorously at RT react2->react3 work1 Filter through Celite® to remove Pd/C react3->work1 work2 Concentrate Filtrate under Vacuum work1->work2 work3 Recrystallize Product work2->work3 end end work3->end Obtain Pure Product

References

Application Note: The Critical Role of 2-Fluoro-3-nitrobenzoic Acid in the Synthesis of Dabrafenib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dabrafenib is a potent and selective inhibitor of the BRAF kinase, a key enzyme in the MAP kinase/ERK signaling pathway.[1][2] It is a cornerstone therapy for patients with metastatic melanoma and other cancers harboring the BRAF V600E mutation.[2][3] The commercial success and therapeutic impact of Dabrafenib are underpinned by a complex and elegant synthetic strategy. A critical starting material in this process is 2-Fluoro-3-nitrobenzoic acid (CAS 317-46-4), a seemingly simple molecule whose specific substitution pattern is fundamental to the entire synthetic route and the final drug's biological activity.

This application note provides a detailed examination of the role of this compound in the synthesis of Dabrafenib. We will explore the strategic importance of its functional groups, provide detailed protocols for its conversion into a key downstream intermediate, and present a high-level overview of the subsequent transformations that lead to the final active pharmaceutical ingredient (API).

The Strategic Importance of this compound

The selection of this compound as a primary building block is a deliberate choice driven by the precise structural requirements of the Dabrafenib molecule.[4] Each functional group—the carboxylic acid, the fluorine atom, and the nitro group—plays a distinct and indispensable role.

  • Carboxylic Acid (-COOH): This group serves as the initial handle for chemical modification. It is typically converted to an ester, such as methyl-2-fluoro-3-nitrobenzoate, to protect the acid functionality and improve solubility in organic solvents for subsequent reactions.

  • Fluorine Atom (-F): The ortho-positioned fluorine atom is a bioisostere that significantly influences the electronic properties of the aromatic ring.[5] In the context of the final drug molecule, fluorine substitution is known to enhance metabolic stability and binding affinity to the target protein.[6] During the synthesis, its electron-withdrawing nature influences the reactivity of the adjacent functional groups.

  • Nitro Group (-NO₂): The nitro group is a versatile functional group that acts as a masked amine.[7] Its powerful electron-withdrawing properties facilitate certain reactions, but its primary role is to be reduced to a primary aniline (-NH₂) at a specific stage in the synthesis.[4] This aniline is the nucleophilic center upon which the complex sulfonamide and thiazole moieties are constructed.

Synthetic Pathway Overview

The synthesis of Dabrafenib from this compound can be conceptually divided into two major phases:

  • Formation of the Core Aniline Intermediate: This involves the esterification of the starting material followed by the critical reduction of the nitro group.

  • Elaboration of the Core: The resulting aniline, methyl 3-amino-2-fluorobenzoate, undergoes a series of complex reactions including sulfonamidation, halogenation, and two key cyclizations to build the thiazole and pyrimidine rings.[1][8]

The initial transformation, which is the focus of this note, is depicted in the workflow below.

G cluster_0 Phase 1: Core Intermediate Synthesis A This compound B Methyl 2-fluoro-3-nitrobenzoate A->B Esterification C Methyl 3-amino-2-fluorobenzoate (Core Intermediate) B->C Nitro Reduction D Dabrafenib C->D Multi-step Elaboration (Sulfonamidation, Cyclizations)

Caption: High-level workflow for Dabrafenib synthesis.

Detailed Experimental Protocols

The following protocols outline the conversion of this compound into the pivotal methyl 3-amino-2-fluorobenzoate intermediate.

Protocol 3.1: Esterification of this compound

This protocol describes a standard Fischer esterification to produce Methyl 2-fluoro-3-nitrobenzoate, a common entry point for the synthetic route described in patent literature.[9][10]

  • Materials:

    • This compound

    • Methanol (Anhydrous)

    • Sulfuric Acid (Concentrated)

    • Sodium Bicarbonate (Saturated solution)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 volumes).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-fluoro-3-nitrobenzoate as a solid.

Protocol 3.2: Catalytic Reduction of Methyl-2-fluoro-3-nitrobenzoate

This protocol for the reduction of the nitro group is adapted from a patented process for Dabrafenib synthesis.[9][10] The reduction of an aromatic nitro group is a fundamental transformation, and catalytic hydrogenation is often chosen for its high efficiency and clean reaction profile.[11][12]

  • Materials:

    • Methyl 2-fluoro-3-nitrobenzoate

    • Palladium on Charcoal (10% Pd/C, 50% wet)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Hydrogen Gas (H₂)

    • Hydrogenation reactor (e.g., Parr shaker)

    • Inert gas (Nitrogen or Argon)

    • Celite® or a similar filter aid.

  • Procedure:

    • Vessel Preparation: Charge a suitable hydrogenation reactor with Methyl 2-fluoro-3-nitrobenzoate (1.0 eq).

    • Solvent Addition: Add a solvent mixture of THF (10 volumes) and Methanol (3 volumes).

    • Catalyst Charging: Under an inert atmosphere, carefully add 10% Palladium on Charcoal (0.1 eq by weight). Safety Note: Pd/C can be pyrophoric. Handle with care away from ignition sources.

    • Inerting: Seal the reactor and purge the headspace multiple times with an inert gas (e.g., Nitrogen) before introducing hydrogen.

    • Hydrogenation: Pressurize the reactor with hydrogen gas to 3.0-10 kg/cm ².

    • Reaction: Heat the mixture to 50-60 °C and stir vigorously. The reaction is typically complete within 3-24 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material.

    • Work-up: After cooling to room temperature, carefully vent the hydrogen and purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 3-amino-2-fluorobenzoate.

Process Data and Characterization

The efficiency of the nitro reduction step is critical for the overall yield of the synthesis.

ParameterValue / DescriptionSource
Starting Material Methyl-2-fluoro-3-nitrobenzoate[9][10]
Key Reagents 10% Palladium on Charcoal, Hydrogen Gas[9][10]
Solvent System Tetrahydrofuran / Methanol[9][10]
Temperature 50-60 °C[9][10]
Pressure 3.0 - 10 kg H₂[9][10]
Product Methyl-3-amino-2-fluorobenzoate[9][10]
Reported Yield ~70% (based on 100g starting material yielding 70g product)[9][10]

Characterization of the product, Methyl 3-amino-2-fluorobenzoate, would be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the structural transformation.

Downstream Elaboration of the Core Intermediate

The methyl 3-amino-2-fluorobenzoate intermediate is the launching point for constructing the remainder of the Dabrafenib molecule. While detailed protocols are beyond the scope of this note, the key transformations are outlined below.

G A Methyl 3-amino-2-fluorobenzoate B Sulfonamide Intermediate A->B 1. Sulfonamidation (with 2,6-difluorobenzenesulfonyl chloride) C Thiazole Intermediate B->C 2. Halogenation & Thiazole Cyclization (e.g., with NBS and pivalothioamide) D Dabrafenib C->D 3. Pyrimidine Formation (e.g., reaction with a pyrimidine precursor)

Caption: Key downstream transformations of the core aniline intermediate.

  • Sulfonamidation: The aniline nitrogen of the core intermediate is reacted with 2,6-difluorobenzenesulfonyl chloride to form the characteristic sulfonamide bond present in Dabrafenib.[13]

  • Thiazole Ring Formation: The molecule undergoes a series of reactions, typically involving halogenation followed by condensation with a thioamide (like pivalothioamide), to construct the tert-butyl substituted thiazole ring.[8]

  • Pyrimidine Ring Installation: The final key step is the formation of the 2-amino-4-pyrimidinyl moiety, which is crucial for the drug's activity. This is often achieved by coupling the thiazole intermediate with a pre-functionalized pyrimidine derivative.[9]

Conclusion

This compound is not merely a simple starting material but a strategically designed building block for the synthesis of Dabrafenib. Its unique arrangement of functional groups allows for a controlled and sequential series of reactions, beginning with the crucial reduction of the nitro group to form a core aniline intermediate. The protocols and data presented herein highlight the practical application of this key transformation, which sets the stage for the subsequent construction of the complex heterocyclic systems that define the final Dabrafenib molecule. Understanding the causality behind the selection and transformation of this intermediate is essential for researchers and professionals involved in the development and manufacturing of this life-saving oncological therapy.

References

Reactions of the carboxylic acid group of 2-Fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Carboxylic Acid Group Reactivity of 2-Fluoro-3-nitrobenzoic Acid

Abstract

This technical guide provides an in-depth exploration of the key reactions involving the carboxylic acid moiety of this compound (CAS 317-46-4). As a vital building block in medicinal chemistry and fine chemical synthesis, understanding the specific transformations of its carboxyl group is paramount for its effective utilization.[1][2][3][4] This document details field-proven protocols for esterification, amide bond formation, and selective reduction to the corresponding primary alcohol. The protocols are designed to be self-validating, with causal explanations for experimental choices, addressing the electronic influence of the ortho-fluoro and meta-nitro substituents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Synthetic Potential of this compound

This compound is a crystalline, off-white to light yellow solid that serves as a highly functionalized aromatic intermediate.[1] Its structure is characterized by a benzoic acid core substituted with two potent electron-withdrawing groups: a fluorine atom at the 2-position and a nitro group at the 3-position. This substitution pattern significantly increases the acidity of the carboxylic acid proton (pKa ≈ 2.32) compared to unsubstituted benzoic acid (pKa ≈ 4.2), influencing the reactivity of the carboxyl group.[5]

The strategic placement of these functional groups offers a tripartite platform for molecular elaboration:

  • The Carboxylic Acid: A versatile handle for forming esters, amides, and for reduction to a primary alcohol.

  • The Nitro Group: Can be reduced to an amine, providing a nucleophilic site for further derivatization.

  • The Aromatic Ring: Activated for potential nucleophilic aromatic substitution, although this is less common for the fluorine atom without additional activation.[6]

This guide focuses exclusively on the transformations of the carboxylic acid group, providing robust methodologies for its conversion into other key functional groups.

Safety and Handling

This compound is classified as a hazardous substance that causes skin and serious eye irritation and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep refrigerated for long-term storage.[5][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reaction Protocol I: Esterification of the Carboxylic Acid Group

Esterification of this compound is a common strategy to protect the carboxylic acid, enhance solubility in organic solvents, or modulate the biological activity of a target molecule. The Fischer-Speier esterification, an acid-catalyzed condensation with an alcohol, is a classical and effective method.

Causality of Experimental Design

The direct reaction between a carboxylic acid and an alcohol is a reversible equilibrium. To drive the reaction toward the ester product, Le Châtelier's principle is exploited in two ways:

  • Use of Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, pushing the equilibrium to the right.

  • Removal of Water: While not always necessary with a large excess of alcohol, azeotropic removal of water can further enhance yield.

  • Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

Detailed Protocol: Synthesis of Ethyl 2-fluoro-3-nitrobenzoate

This protocol describes the esterification using ethanol as a representative alcohol.

Materials:

  • This compound

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add absolute ethanol (20-30 mL per gram of carboxylic acid). Stir until the solid is fully suspended.

  • Carefully add concentrated sulfuric acid dropwise (approx. 0.1 eq). The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid), deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography or recrystallization if necessary.

Data Summary: Esterification
ParameterDescriptionRationale
Reactants This compound, Alcohol (e.g., EtOH, MeOH)Carboxylic acid substrate and nucleophile.
Catalyst Conc. H₂SO₄ (catalytic amount)Protonates the carbonyl, activating it for nucleophilic attack.[9]
Solvent Excess AlcoholServes as both reactant and solvent, driving the equilibrium.
Temperature RefluxProvides activation energy and helps drive the reaction to completion.
Work-up Aqueous NaHCO₃ washNeutralizes the acidic catalyst and any unreacted carboxylic acid.
Expected Product Corresponding Alkyl 2-fluoro-3-nitrobenzoateA versatile intermediate for further synthesis.[10]

Workflow for Esterification

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Acid & Excess Alcohol Catalyst Add H2SO4 Catalyst Reactants->Catalyst Reflux Heat to Reflux (4-6h) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Quench Quench in Ice Water TLC->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (NaHCO3, H2O, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify Product Final Ester Product Purify->Product

Caption: Esterification Workflow Diagram

Reaction Protocol II: Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in drug development. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is required. Two primary strategies are presented: conversion to a highly reactive acyl chloride and the use of modern coupling agents.

Strategy A: Acyl Chloride Intermediate

This classic two-step approach involves first converting the carboxylic acid to a highly electrophilic acyl chloride, which then readily reacts with an amine.

Causality: Thionyl chloride (SOCl₂) converts the hydroxyl group of the carboxylic acid into an acyl chlorosulfite, which is an excellent leaving group. A subsequent attack by a chloride ion yields the acyl chloride.[9]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • WARNING: Thionyl chloride is corrosive and toxic. Perform this reaction in a certified fume hood.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (or 50-60°C) for 2-3 hours. The reaction will evolve SO₂ and HCl gas; ensure proper scrubbing.

  • Monitor the reaction until gas evolution ceases.

  • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting 2-fluoro-3-nitrobenzoyl chloride is often used immediately in the next step without further purification.

Causality: The highly electrophilic acyl chloride reacts rapidly with the nucleophilic amine. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Materials:

  • 2-Fluoro-3-nitrobenzoyl chloride (from previous step)

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (≥ 2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a separate flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (≥ 2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 2-fluoro-3-nitrobenzoyl chloride in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Perform a standard aqueous work-up, washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

Strategy B: Direct Coupling with Peptide Coupling Agents

Modern coupling reagents offer a milder, one-pot alternative to the acyl chloride method, minimizing exposure to harsh reagents and often providing higher yields with sensitive substrates.

Causality: Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive activated ester in situ. This intermediate is then readily displaced by the amine to form the amide bond. A non-nucleophilic base is required to facilitate these steps.

Materials:

  • This compound

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or DCM, anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0-1.2 eq), followed by HATU (1.1-1.3 eq).

  • Cool the mixture to 0°C.

  • Add DIPEA (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up, washing with saturated NaHCO₃, water, and brine.

  • Dry the organic layer, concentrate, and purify the product.

Data Summary: Amide Formation Methods
FeatureAcyl Chloride MethodCoupling Agent (HATU) Method
Steps Two steps (activation, coupling)One-pot
Reagents SOCl₂, Amine, Base (TEA)Carboxylic Acid, Amine, HATU, Base (DIPEA)
Conditions Harsher (heat, corrosive reagents)Milder (often room temperature)
Substrate Scope Broad, but can be harsh for sensitive moleculesExcellent for sensitive and sterically hindered substrates.[11]
Byproducts SO₂, HCl, Triethylammonium chlorideTetramethylurea, HPY (water-soluble)

Workflow for Amide Formation

Amide_Formation_Workflow cluster_acyl Strategy A: Acyl Chloride cluster_coupling Strategy B: Coupling Agent Start This compound Acyl_Chloride React with SOCl2 Start->Acyl_Chloride React_Amine_B React with Amine + HATU + DIPEA Start->React_Amine_B React_Amine_A React with Amine + TEA Acyl_Chloride->React_Amine_A Product Final Amide Product React_Amine_A->Product React_Amine_B->Product

Caption: Amide Formation Strategies

Reaction Protocol III: Reduction of the Carboxylic Acid Group

Reduction of the carboxylic acid group yields the corresponding primary alcohol, (2-fluoro-3-nitrophenyl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Critically, the choice of reagent must account for the presence of the easily reducible nitro group.

Causality of Reagent Selection
  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[12][13][14] However, it will also readily reduce the nitro group to an amine, making it unsuitable if the nitro functionality needs to be preserved.

  • Sodium Borohydride (NaBH₄): This is a much milder reducing agent and is not reactive enough to reduce carboxylic acids.[15]

  • Borane (BH₃): Borane, typically used as its tetrahydrofuran complex (BH₃·THF), is a strong reducing agent with excellent chemoselectivity. It rapidly reduces carboxylic acids while leaving nitro groups, esters, and halides intact under controlled conditions.[9][16][17] This makes it the ideal reagent for the selective reduction of this compound.

Detailed Protocol: Selective Reduction with Borane-THF

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • WARNING: Borane-THF reacts violently with water. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 1M solution of BH₃·THF (approx. 2.0-3.0 eq) dropwise via the dropping funnel. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until TLC indicates completion.

  • Cool the reaction back to 0°C.

  • Quench Carefully: Slowly and dropwise, add methanol to quench the excess borane until gas evolution ceases.

  • Add 1M HCl to the mixture and stir for 30 minutes.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting (2-fluoro-3-nitrophenyl)methanol by flash column chromatography.

Data Summary: Reducing Agent Selectivity
Reducing AgentReactivity with -COOHReactivity with -NO₂Outcome
LiAlH₄Reduces to -CH₂OHReduces to -NH₂Non-selective, yields (3-amino-2-fluorophenyl)methanol
NaBH₄No reactionNo reactionStarting material recovered
BH₃·THF Reduces to -CH₂OH No reaction (selective) Desired (2-fluoro-3-nitrophenyl)methanol

Reaction Scheme for Selective Reduction

References

Application Notes & Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-3-nitrobenzoic Acid in Synthesis

In the landscape of modern medicinal and materials chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel entities.[1] this compound stands out as a particularly valuable intermediate, prized for its trifunctional architecture.[1] The molecule's aromatic ring is strategically 'activated' for nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of a nitro group (-NO₂) and a carboxylic acid group (-COOH) positioned ortho and meta to a fluorine atom. This electronic arrangement renders the carbon atom bearing the fluorine highly electrophilic and susceptible to attack by a diverse range of nucleophiles.

The fluorine atom itself is an excellent leaving group for SNAr reactions, a consequence of the highly polarized C-F bond which facilitates the rate-determining nucleophilic attack step.[2] Furthermore, the incorporation of fluorine into pharmaceutical candidates has been shown to enhance crucial properties such as metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for leveraging this compound in SNAr reactions, enabling researchers to construct complex molecular scaffolds with high efficiency.

Mechanistic Rationale: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[2] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom attached to the fluorine leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is significantly stabilized by the powerful electron-withdrawing nitro group at the ortho position.[2]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the fluoride ion (F⁻), a highly favorable process that drives the reaction forward. The result is the formation of a new C-Nu bond and the substituted benzoic acid derivative.

The strategic placement of the nitro group ortho to the fluorine atom is critical for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.

Visualizing the SNAr Mechanism

Caption: The Addition-Elimination mechanism for SNAr reactions.

Experimental Protocols

The following protocols are designed as robust starting points for the reaction of this compound with common classes of nucleophiles. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Protocol 1: Synthesis of 2-(Arylamino)-3-nitrobenzoic Acids (Reaction with Amines)

This protocol describes a general procedure for the synthesis of N-aryl anthranilic acid derivatives, which are valuable precursors for heterocyclic synthesis.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or aliphatic amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq). The base is crucial to neutralize the carboxylic acid and the HF by-product.

  • Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water or ice.

  • Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizing the Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - this compound - Nucleophile (Amine, Phenol, Thiol) - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., DMF) atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere heat Heat Mixture (e.g., 60-120 °C) atmosphere->heat monitor Monitor Progress (TLC or HPLC) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench with Water/Ice cool->quench acidify Acidify with 1M HCl (to pH 2-3) quench->acidify extract Filter Precipitate or Extract with Organic Solvent acidify->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify

Caption: A generalized workflow for SNAr reactions.

Protocol 2: Synthesis of 2-(Aryloxy/Alkoxy)-3-nitrobenzoic Acids (Reaction with Phenols/Alcohols)

This protocol is adapted for oxygen nucleophiles. Stronger bases are often required to deprotonate the hydroxyl group effectively.

Materials:

  • This compound (1.0 eq)

  • Phenol or alcohol (1.2 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Other materials as listed in Protocol 1

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (2.2 eq) in anhydrous THF or DMF.

  • At 0 °C (ice bath), add a solution of the phenol or alcohol (1.2 - 1.5 eq) in the same anhydrous solvent dropwise. Stir for 20-30 minutes at 0 °C to allow for the formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the nucleophile solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Proceed with acidification, extraction, and purification as described in steps 6-10 of Protocol 1.

Protocol 3: Synthesis of 2-(Arylthio/Alkylthio)-3-nitrobenzoic Acids (Reaction with Thiols)

This protocol describes the synthesis of thioether derivatives, which are also important in various biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃) (2.1 eq)

  • Anhydrous THF or DMF

  • Other materials as listed in Protocol 1

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH or K₂CO₃ (2.1 eq) in anhydrous THF or DMF.

  • At 0 °C, slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating (e.g., 50 °C) may be required for less reactive thiols.

  • Proceed with quenching, acidification, extraction, and purification as described in Protocol 2, step 5, and Protocol 1, steps 6-10.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and provides a comparative overview for planning experiments. Yields are estimates and will vary based on the specific nucleophile and optimization.

Nucleophile ClassExample NucleophileRecommended BaseTypical SolventTemperature (°C)Approx. Time (h)Expected Yield (%)
Amines AnilineK₂CO₃DMF80 - 10012 - 2475 - 90
MorpholineEt₃NDMSO60 - 806 - 1280 - 95
BenzylamineK₂CO₃DMF70 - 908 - 1670 - 85
Phenols PhenolNaH / t-BuOKTHF / DMF60 - 8012 - 2465 - 80
4-MethoxyphenolK₂CO₃ / t-BuOKDMF60 - 8010 - 2070 - 85
Thiols ThiophenolNaH / K₂CO₃THFrt - 504 - 885 - 98
Benzyl MercaptanK₂CO₃DMFrt - 506 - 1280 - 95

Conclusion and Best Practices

This compound is a highly effective substrate for nucleophilic aromatic substitution, offering a reliable route to a wide array of substituted anthranilic acid derivatives. The protocols provided herein serve as a robust foundation for synthetic exploration. For optimal results, adherence to anhydrous conditions, particularly when using strong bases like NaH, is critical. The choice of base and solvent should be tailored to the specific nucleophile used. These methodologies provide an efficient and versatile tool for the synthesis of complex molecules in drug discovery and materials science.

References

Application Notes and Protocols for the Selective Reduction of 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-3-fluorobenzoic Acid in Medicinal Chemistry

The selective reduction of the nitro group in 2-Fluoro-3-nitrobenzoic acid is a critical transformation in synthetic organic chemistry, yielding 2-Amino-3-fluorobenzoic acid (3-Fluoroanthranilic Acid). This product serves as a vital building block in the pharmaceutical industry.[1][2] Its structural motifs are incorporated into a variety of therapeutic agents, including anti-inflammatory drugs and potent receptor antagonists.[3] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making the resulting amino acid a valuable intermediate in drug discovery.[2]

This guide provides a detailed overview of established protocols for the chemoselective reduction of this compound, focusing on methods that preserve the integrity of both the fluorine and carboxylic acid functionalities. We will explore the mechanistic underpinnings of various reducing agents, offer step-by-step experimental procedures, and present a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Core Challenge: Achieving Chemoselectivity

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The chosen reducing agent must selectively target the nitro group while leaving the fluoro and carboxylic acid groups untouched. Aggressive reducing agents or harsh reaction conditions could lead to undesired side reactions such as dehalogenation, reduction of the carboxylic acid, or polymerization. Therefore, the selection of the appropriate reagent and the fine-tuning of reaction parameters are paramount for a successful and high-yielding synthesis.

Comparative Overview of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro compounds.[4] The choice of method often depends on factors such as substrate compatibility, scalability, cost, and waste disposal considerations. Below is a summary of common approaches applicable to this compound.

Method Reducing Agent Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney Ni1-4 atm H₂, RT-50°C, various solvents (EtOH, MeOH, EtOAc)High yields, clean reaction, environmentally friendly byproduct (H₂O)Potential for dehalogenation, requires specialized equipment (hydrogenator)
Metal/Acid Reduction Fe/HCl or SnCl₂/HClReflux in aqueous ethanol or acetic acidCost-effective, high functional group toleranceStoichiometric metal waste, harsh acidic conditions, potential for difficult workup
Sodium Dithionite Reduction Na₂S₂O₄Aqueous or biphasic systems, RT-refluxMild conditions, good functional group tolerance, metal-freeCan require large excess of reagent, aqueous workup necessary

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its efficiency and clean reaction profile.[5] However, care must be taken to avoid dehalogenation, particularly with more reactive halogens like bromine and iodine. Fluorine is generally more stable under these conditions.

Rationale: This method utilizes molecular hydrogen as the reductant and a palladium catalyst to facilitate the reaction. The process is typically clean, with water as the only byproduct. The choice of solvent and catalyst loading can be optimized to maximize selectivity and reaction rate.

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve this compound in Ethanol prep2 Add 10% Pd/C catalyst prep1->prep2 react1 Place flask in hydrogenation apparatus prep2->react1 react2 Purge with Nitrogen, then Hydrogen react1->react2 react3 Pressurize with H₂ (e.g., 50 psi) react2->react3 react4 Stir vigorously at room temperature react3->react4 work1 Filter through Celite to remove catalyst react4->work1 work2 Wash Celite with Ethanol work1->work2 work3 Concentrate filtrate under reduced pressure work2->work3 work4 Recrystallize from Ethanol/Water work3->work4

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-fluorobenzoic acid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction with Iron in Acidic Medium (Béchamp Reduction)

The reduction of aromatic nitro compounds using iron metal in the presence of an acid is a classic and robust method.[6][7] It is known for its high tolerance of other functional groups and is a cost-effective option for large-scale synthesis.[8]

Rationale: This reaction proceeds via single electron transfer from the iron metal to the nitro group. The in-situ generated FeCl₂ is believed to be the active reducing species. The acidic medium acts as a proton source.

Reaction Scheme: Fe/HCl Reduction

G start This compound reagents + Fe, HCl (or NH₄Cl, aq. EtOH) start->reagents product 2-Amino-3-fluorobenzoic Acid reagents->product

Caption: Reduction using Iron and acid.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq) and a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (typically 3-5 eq) and a catalytic amount of concentrated hydrochloric acid (or ammonium chloride).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often a good visual indicator of reaction progress.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the iron salts.

  • Neutralization and Extraction: Make the filtrate basic by the addition of an aqueous solution of sodium carbonate or ammonia. This will precipitate iron hydroxides. Extract the product into an organic solvent like ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds and is often used when other reducible functional groups are present.[5][9] It can be employed in acidic or non-acidic media.[10]

Rationale: SnCl₂ acts as the electron donor in this reduction. The reaction is typically carried out in an alcoholic solvent, often with the addition of concentrated hydrochloric acid to facilitate the reaction and keep the tin salts in solution.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-4 eq) in concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitoring: Follow the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, pour the reaction mixture into ice-water and basify with a concentrated solution of sodium hydroxide or potassium hydroxide until a pH > 10 is reached. This will precipitate tin hydroxides.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the product by recrystallization.

Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an economical and versatile reducing agent that offers a metal-free alternative for the reduction of nitroarenes.[11][12] It is particularly valued for its mild reaction conditions and high chemoselectivity.[13]

Rationale: The reduction is believed to proceed via a single-electron transfer mechanism from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[11]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, Dioxane) and water.

  • Reagent Addition: Prepare a solution of sodium dithionite (typically 3-5 eq) in water. Add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound with vigorous stirring.

  • Reaction: The reaction is often exothermic and can be maintained at room temperature or gently heated to ensure completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate.[11] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and purged. Palladium on carbon can be pyrophoric when dry and exposed to air. Handle with care.

  • Metal/Acid Reductions: These reactions are often exothermic and can produce hydrogen gas. Perform in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Dithionite: Sodium dithionite is a flammable solid and can decompose to release toxic sulfur oxides upon heating or contact with acids. Handle in a well-ventilated area.

Conclusion

The reduction of this compound to 2-Amino-3-fluorobenzoic acid is a key synthetic step for accessing valuable pharmaceutical intermediates. The choice of reduction protocol depends on a balance of factors including chemoselectivity, scale, cost, and available equipment. Catalytic hydrogenation offers a clean and efficient route, provided potential dehalogenation is managed. Metal/acid reductions with iron or tin are robust and cost-effective alternatives, particularly for larger scale preparations. Sodium dithionite provides a mild, metal-free option with excellent functional group tolerance. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate method for their synthetic goals.

References

Topic: Esterification of 2-Fluoro-3-nitrobenzoic acid: Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][2][3][4] Its derivatives, particularly its esters, serve as versatile building blocks for constructing complex molecular architectures found in novel therapeutics.[2][3] This application note provides a comprehensive guide to the esterification of this compound. It delves into the underlying chemical principles of the Fischer-Speier esterification, outlines detailed experimental protocols for both conventional and microwave-assisted synthesis, and offers insights into optimizing reaction conditions for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of 2-Fluoro-3-nitrobenzoates

In pharmaceutical development, the incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity.[4] this compound provides three strategic functional groups for chemical modification: a carboxylic acid, a nitro group, and a fluorine atom. Esterification of the carboxylic acid is often a critical first step to protect this reactive group or to modify the compound's solubility and reactivity for subsequent reactions, such as the reduction of the nitro group or nucleophilic aromatic substitution.[2] The resulting esters, like ethyl 2-fluoro-3-nitrobenzoate, are key intermediates in the synthesis of a range of compounds.[5]

This guide focuses on the most common and reliable method for this transformation: the acid-catalyzed Fischer esterification.[6][7][8][9]

The Mechanism of Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[8][9] The reaction's reversibility is a critical factor to manage for achieving high yields. According to Le Chatelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically the alcohol) or by actively removing water as it is formed.[6][9][10]

The mechanism proceeds through several reversible steps:[6][9]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification_Mechanism Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Acid R-COOH (Carboxylic Acid) ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid 1. Protonation Alcohol R'-OH (Alcohol) Catalyst_In H+ (Catalyst) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral 2. Nucleophilic Attack (Alcohol) WaterLeaving Protonated Intermediate Tetrahedral->WaterLeaving 3. Proton Transfer ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster 4. Elimination of Water Water H₂O Ester R-COOR' (Ester) ProtonatedEster->Ester 5. Deprotonation Catalyst_Out H+ (Catalyst)

Caption: The acid-catalyzed mechanism for Fischer esterification.

Optimizing Reaction Conditions

Several factors influence the success of the esterification of this compound. Careful consideration of these parameters is key to maximizing yield and purity.

  • Acid Catalyst: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are highly effective and commonly used.[8][11][12] Para-toluenesulfonic acid (p-TsOH) is another excellent choice, particularly when a solid catalyst is preferred.[11][13] For greener chemistry applications, solid acid catalysts such as modified montmorillonite clays or metal oxides can be employed, which simplify purification.[14][15][16]

  • Choice of Alcohol and Stoichiometry: The alcohol often serves as both the reactant and the solvent, so it is typically used in large excess to drive the reaction equilibrium forward.[10][11] Primary alcohols (methanol, ethanol) generally give the highest yields.[17][18] Secondary alcohols are less reactive, and tertiary alcohols are prone to elimination side reactions and give very low yields.[17][18]

  • Temperature and Reaction Time: The reaction is typically performed at the reflux temperature of the alcohol being used.[8][11] Reaction times can vary from a few hours to overnight, depending on the reactivity of the alcohol. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by heating the solvent above its atmospheric boiling point in a sealed vessel.[17]

  • Water Removal: For larger-scale reactions or when using less of an excess of alcohol, continuous removal of water using a Dean-Stark apparatus with an azeotroping solvent like toluene is effective.[10][11] For lab-scale synthesis, using a large excess of the alcohol is usually sufficient. It is crucial that the starting carboxylic acid is completely dry, as any initial water will inhibit the reaction.[19]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-fluoro-3-nitrobenzoate esters.

Protocol 1: Conventional Synthesis of Methyl 2-Fluoro-3-nitrobenzoate

This protocol uses classical Fischer esterification conditions with reflux heating.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (serves as solvent, ~20-40 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate (or Diethyl Ether) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 5.0 g, 27.0 mmol).

  • Add a large excess of anhydrous methanol (e.g., 80 mL, ~2 mol). Stir the mixture until the acid dissolves.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.3 mL, ~5.4 mmol) to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution) until the effervescence ceases, and finally with brine (50 mL).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-fluoro-3-nitrobenzoate, which can be further purified if necessary.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-Fluoro-3-nitrobenzoate

This protocol, adapted from a similar procedure for a regioisomer, leverages microwave energy to accelerate the reaction significantly.[17][18]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (15-20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic)

  • Microwave synthesis vials (sealed vessel capability)

  • Ethyl Acetate

  • Saturated Sodium Bisulfite (NaHSO₃) solution (optional, for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 10 mL microwave reaction vial, combine this compound (e.g., 200 mg, 1.08 mmol) and anhydrous ethanol (4 mL).

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 130°C for a total of 15 minutes. For optimal results, this can be done in intervals (e.g., 3 cycles of 5 minutes), adding a fresh drop of catalyst before each interval to overcome the equilibrium.[17]

  • After irradiation, cool the vial to room temperature.

  • Evaporate the excess ethanol under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (20 mL).

  • Wash the organic layer with a saturated solution of NaHCO₃ or NaHSO₃ (15 mL) and then with brine (15 mL).[17]

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the ethyl 2-fluoro-3-nitrobenzoate product.

Summary of Reaction Conditions and Data

The choice of methodology can significantly impact reaction parameters and outcomes.

ParameterProtocol 1: ConventionalProtocol 2: Microwave-Assisted
Alcohol MethanolEthanol
Catalyst Conc. H₂SO₄Conc. H₂SO₄
Temperature ~65°C (Reflux)130°C
Reaction Time 4 - 6 hours15 minutes
Key Advantage Simple setup, scalableDrastic reduction in reaction time
Expected Yield Good to Excellent (>85%)Excellent (>90%)[18]

Yields are based on literature for structurally similar substituted nitrobenzoic acids.[18]

General Experimental Workflow

The overall process from setup to purification follows a logical sequence that ensures product quality and recovery.

References

Application Notes and Protocols: The Strategic Use of 2-Fluoro-3-nitrobenzoic Acid in Advanced Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in the drug development and materials science sectors. We will explore the pivotal role of 2-Fluoro-3-nitrobenzoic acid (CAS No. 317-46-4) as a sophisticated intermediate in the synthesis of high-performance dyes. This document provides a detailed exposition of its chemical attributes, a rationale for its use, and validated, step-by-step protocols for its conversion into a diazo component and subsequent synthesis of a representative azo dye. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Versatility of this compound

This compound is a multifaceted aromatic compound, distinguished by its unique substitution pattern of fluorine, a nitro group, and a carboxylic acid on the benzene ring.[1] This specific arrangement of functional groups makes it a highly valuable precursor in various fields, including pharmaceuticals, agrochemicals, and notably, in the manufacturing of specialized dyes.[2]

In the context of dye synthesis, this compound is not used directly as a chromophore. Instead, its true potential is unlocked by chemically modifying its structure to create a reactive intermediate. The presence of the nitro group allows for its reduction to a primary amine, a critical functional group for initiating the synthesis of azo dyes—the largest and most commercially significant class of synthetic colorants.[1][3] The fluorine and carboxylic acid moieties remain on the aromatic ring, influencing the final properties of the dye, such as its color, solubility, and fastness.[4]

Core Synthesis Strategy: A Two-Stage Approach

The transformation of this compound into a vibrant azo dye is a well-defined, two-stage process. This strategy is predicated on fundamental principles of organic synthesis:

  • Stage 1: Reduction of the Nitro Group. The nitro group is chemically reduced to a primary amine (-NH2), converting this compound into 2-amino-3-fluorobenzoic acid. This amine is the direct precursor for the subsequent diazotization reaction.

  • Stage 2: Azo Dye Synthesis. This stage is a classic two-step reaction sequence:

    • Diazotization: The newly formed 2-amino-3-fluorobenzoic acid is treated with nitrous acid (generated in situ) at low temperatures to form a highly reactive diazonium salt.[5]

    • Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound (a coupling component), such as a phenol or naphthol, to form the final azo dye, characterized by the nitrogen-nitrogen double bond (-N=N-) that acts as the chromophore.[6]

This entire workflow is visualized in the diagram below:

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Azo Dye Synthesis 2-Fluoro-3-nitrobenzoic_acid This compound Reduction Reduction of Nitro Group 2-Fluoro-3-nitrobenzoic_acid->Reduction 2-amino-3-fluorobenzoic_acid 2-amino-3-fluorobenzoic Acid Reduction->2-amino-3-fluorobenzoic_acid Diazotization Diazotization 2-amino-3-fluorobenzoic_acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Coupling Azo_Dye Final Azo Dye Azo_Coupling->Azo_Dye

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-fluorobenzoic acid

This protocol details the reduction of the nitro group of this compound to a primary amine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound317-46-4185.1110.0 g
Iron powder7439-89-655.84515.0 g
Ammonium chloride12125-02-953.492.0 g
Ethanol64-17-546.07100 mL
Water7732-18-518.0250 mL
Hydrochloric acid (conc.)7647-01-036.46As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10.0 g), iron powder (15.0 g), and ammonium chloride (2.0 g).

  • Solvent Addition: Add the ethanol (100 mL) and water (50 mL) to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and the color of the mixture will change. Maintain the reflux for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron and iron oxides. Wash the filter cake with a small amount of hot ethanol.

  • Purification: Combine the filtrates and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. The product, 2-amino-3-fluorobenzoic acid, will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Synthesis of a Representative Azo Dye

This protocol describes the diazotization of 2-amino-3-fluorobenzoic acid and its subsequent coupling with 2-naphthol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-amino-3-fluorobenzoic acid825-22-9155.131.55 g
Sodium nitrite (NaNO₂)7632-00-069.000.75 g
Hydrochloric acid (conc.)7647-01-036.463 mL
2-Naphthol135-19-3144.171.44 g
Sodium hydroxide (NaOH)1310-73-240.001.0 g
Water7732-18-518.02As needed
IceN/AN/AAs needed

Procedure:

Part A: Diazotization

  • Amine Solution: In a 100 mL beaker, dissolve 1.55 g of 2-amino-3-fluorobenzoic acid in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water. Heat gently if necessary to dissolve, then cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Solution: In a separate beaker, dissolve 0.75 g of sodium nitrite in 5 mL of cold water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with continuous stirring, ensuring the temperature remains below 5 °C. Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt is complete.[6]

Part B: Azo Coupling

  • Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 5% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete. Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and dry.

Scientific Rationale and Causality

  • Choice of Reducing Agent: Iron powder in the presence of a weak acid (generated from ammonium chloride) is a classic and cost-effective method for the reduction of aromatic nitro compounds. It is a heterogeneous reaction, and the large excess of iron ensures the reaction goes to completion.

  • Low-Temperature Diazotization: Diazonium salts are notoriously unstable at higher temperatures and can explosively decompose.[3] Conducting the reaction at 0-5 °C is critical for safety and to prevent the premature decomposition of the diazonium salt, which would lead to undesired side products and lower yields.

  • Acidic and Basic Conditions: The diazotization reaction requires a strong acidic medium to generate the reactive nitrosyl cation (NO+) from nitrous acid.[7] Conversely, the azo coupling reaction is typically carried out under slightly basic conditions to deprotonate the coupling component (2-naphthol), making it more electron-rich and thus more reactive towards the electrophilic diazonium salt.

Expected Data and Visualization

The synthesized azo dye is expected to be a colored solid. The exact color and spectroscopic properties will depend on the electronic effects of the fluoro and carboxylic acid groups on the aromatic system.

Expected Data Table:

PropertyExpected Value/Observation
Appearance Colored solid (e.g., red, orange)
Solubility Sparingly soluble in water, soluble in organic solvents
Melting Point To be determined experimentally
λmax (in Ethanol) To be determined by UV-Vis spectroscopy

Visualization of the Azo Dye Synthesis:

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling Amine 2-amino-3-fluorobenzoic Acid Plus1 + Reagents1 NaNO₂ / HCl 0-5 °C Arrow1 Diazonium Diazonium Salt Plus2 + Diazonium->Plus2 Naphthol 2-Naphthol (in NaOH) Arrow2 AzoDye Azo Dye Precipitate

Caption: Step-wise reaction scheme for the synthesis of the azo dye.

Conclusion

This compound is a strategic starting material for the synthesis of advanced azo dyes. Its utility lies in the sequential transformation of its nitro group into a reactive diazonium salt, which can then be coupled with a variety of aromatic compounds to produce a wide range of colors. The protocols provided in these notes offer a robust and scientifically-grounded framework for the laboratory-scale synthesis of such dyes, enabling further research into their properties and applications.

References

Synthetic Routes to 2-Fluoro-3-nitrobenzoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-3-nitrobenzoic Acid

This compound (CAS: 317-46-4) is a pivotal intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitro group, and a fluorine atom in a specific ortho- and meta-relationship, provides a versatile platform for the construction of complex molecular architectures.[2] The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity.[3][4] Consequently, this compound serves as a critical building block for a range of pharmaceuticals, including BRAF inhibitors like dabrafenib, as well as benzenesulfonamide thiazole drugs and quinolone derivatives.[5] This guide provides a detailed overview of the primary synthetic strategies for accessing this valuable compound and its derivatives, offering researchers the foundational knowledge to navigate its synthesis with confidence.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.[3]

PropertyValue
Molecular Formula C₇H₄FNO₄
Molecular Weight 185.11 g/mol [2]
Melting Point 138-140 °C[6]
Boiling Point 347.6±27.0 °C (Predicted)[6]
Density 1.568±0.06 g/cm³ (Predicted)[6]
Appearance White to off-white solid powder[6]
pKa 2.32±0.20 (Predicted)[6]

Synthetic Strategies: A Multi-pronged Approach

Several synthetic routes to this compound have been developed, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, scalability, and safety considerations. The most prominent strategies are detailed below.

Strategy 1: Oxidation of 2-Fluoro-3-nitrotoluene

This is one of the most direct and commonly employed methods for the synthesis of this compound.[7] The starting material, 2-fluoro-3-nitrotoluene, can be synthesized via the nitration of o-fluorotoluene.[8]

Workflow for Strategy 1

A o-Fluorotoluene B Nitration (HNO₃/H₂SO₄) A->B C 2-Fluoro-3-nitrotoluene & Isomers B->C D Separation C->D E 2-Fluoro-3-nitrotoluene D->E F Oxidation (e.g., Na₂Cr₂O₇) E->F G This compound F->G

Caption: Oxidation of 2-Fluoro-3-nitrotoluene to this compound.

Protocol 1: Synthesis of this compound via Oxidation

Materials:

  • 2-Fluoro-3-nitrotoluene (CAS: 446-33-3)[9]

  • Sodium dichromate (Na₂Cr₂O₇)

  • Isopropanol

  • Water

Procedure: [7]

  • Dissolve 2-fluoro-3-nitrotoluene (50.0g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).

  • Add sodium dichromate (150.0g, 0.57 mol) to the solution.

  • Stir the reaction mixture at 25 °C for 3 hours.

  • Filter the reaction mixture.

  • Remove the organic solvent from the filtrate by evaporation under reduced pressure.

  • Add water to the residue and stir while heating to dissolve the solid.

  • Cool the solution to 0 °C or below to induce recrystallization.

  • Collect the precipitated this compound by filtration. This method has a reported yield of 96%.[7]

Causality behind Experimental Choices:

  • Oxidizing Agent: Sodium dichromate is a strong oxidizing agent capable of converting the methyl group of the nitrotoluene to a carboxylic acid. Other oxidizing agents like potassium permanganate can also be used, but may present higher risks and produce more waste.[5]

  • Solvent System: The isopropanol/water mixture ensures the solubility of both the organic substrate and the inorganic oxidizing agent, facilitating the reaction.

  • Temperature Control: Maintaining the reaction at 25 °C provides a controlled oxidation rate. Exothermic reactions with strong oxidizers can be hazardous if not properly managed.

Strategy 2: Multi-step Synthesis from o-Methylphenol

This route offers a pathway from readily available and inexpensive starting materials, making it suitable for larger-scale production.[10] The synthesis involves a sequence of nitration, chlorination, fluorination, and oxidation.

Workflow for Strategy 2

A o-Methylphenol B Nitration A->B C 2-Methyl-6-nitrophenol B->C D Hydroxyl Chlorination C->D E 2-Chloro-3-nitrotoluene D->E F Fluorination E->F G 2-Fluoro-3-nitrotoluene F->G H Oxidation G->H I This compound H->I

Caption: Multi-step synthesis from o-Methylphenol.

Protocol 2: Multi-step Synthesis of this compound [10]

This is a conceptual outline based on the described synthetic route. Specific reagents and conditions would require further optimization.

  • Nitration of o-Methylphenol: Selectively nitrate o-methylphenol to yield 2-methyl-6-nitrophenol. This step requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Hydroxyl Chlorination: Convert the hydroxyl group of 2-methyl-6-nitrophenol to a chlorine atom to produce 2-chloro-3-nitrotoluene.

  • Fluorination: Perform a halogen exchange reaction to replace the chlorine atom with fluorine, yielding 2-fluoro-3-nitrotoluene. This is a crucial step for introducing the fluorine atom.

  • Oxidation: Oxidize the methyl group of 2-fluoro-3-nitrotoluene to a carboxylic acid to obtain the final product, this compound. This final step is similar to Strategy 1.

Causality behind Experimental Choices:

  • Starting Material: o-Methylphenol is a cost-effective and readily available starting material.[10]

  • Staged Functional Group Introduction: This route systematically introduces the required functional groups in a controlled manner, which can lead to high yields and purity.

  • Halogen Exchange: The fluorination step is a key transformation. Nucleophilic aromatic substitution (SNA) reactions are often employed for this purpose, where the nitro group activates the ring towards nucleophilic attack by a fluoride source.[11][12]

Strategy 3: Synthesis via 2-Fluoro-3-aminobenzoic Acid (Sandmeyer-type Reaction)

While not a direct synthesis of the nitro compound, this strategy is important for accessing related derivatives and highlights a key transformation in aromatic chemistry. The synthesis of 2-fluoro-3-aminobenzoic acid can be achieved and subsequently, the amino group could be converted to a nitro group, although this is a less common route. A more relevant application is the use of the Sandmeyer reaction to introduce a halogen from an amino group.[13][14]

Workflow for a Sandmeyer Reaction

A Aryl Amine (e.g., 2-Amino-3-fluorobenzoic acid) B Diazotization (NaNO₂, HCl) A->B C Aryl Diazonium Salt B->C D Sandmeyer Reaction (e.g., CuCl) C->D E Aryl Halide (e.g., 2-Chloro-3-fluorobenzoic acid) D->E

Caption: General workflow of a Sandmeyer reaction.

Protocol 3: Synthesis of 2-Amino-3-fluorobenzoic Acid [15][16]

Materials:

  • 7-Fluoroisatin

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Hydrochloric acid (HCl) (3 M)

Procedure:

  • In a 500-mL three-necked round-bottomed flask, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.

  • Dropwise, add 22 mL of 30% hydrogen peroxide solution over 45 minutes, allowing the temperature to rise to 30-40 °C.

  • After 1.5 hours, the reaction should be complete.

  • To the pale orange, clear reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.

  • Further acidify the clear filtrate to a pH of 1 to precipitate the 2-amino-3-fluorobenzoic acid.

  • Stir for one hour, then collect the product by filtration and dry. This procedure can yield 84-96% of the pure product.[15]

Causality behind Experimental Choices:

  • Starting Material: 7-Fluoroisatin is a suitable precursor that undergoes oxidative cleavage to form the desired aminobenzoic acid.

  • Oxidative Cleavage: The combination of sodium hydroxide and hydrogen peroxide facilitates the cleavage of the isatin ring system.

  • pH Adjustment: Careful pH control is crucial for both the reaction and the final precipitation of the product. The product is amphoteric, so its solubility is pH-dependent.

Derivatives and Further Reactions

The functional groups of this compound allow for a variety of subsequent transformations:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing access to 2-fluoro-3-aminobenzoic acid derivatives.[3]

  • Carboxylic Acid Chemistry: The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling further coupling reactions.[6]

  • Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by other nucleophiles under certain conditions, although the nitro group is a stronger activating group for this type of reaction.[17]

Conclusion

The synthesis of this compound and its derivatives is a critical aspect of modern pharmaceutical and agrochemical research. The synthetic routes outlined in this guide provide researchers with a range of options, from direct oxidation to multi-step syntheses from simple precursors. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount for achieving high yields and purity. The versatility of this key intermediate ensures its continued importance in the development of novel, high-value chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-3-nitrobenzoic acid (CAS: 317-46-4). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, achieving a high yield and purity of this compound is paramount.[1][2][3] This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established synthetic routes.

Core Synthesis Pathway: Oxidation of 2-Fluoro-3-nitrotoluene

The most prevalent and industrially scalable method for synthesizing this compound is the side-chain oxidation of 2-Fluoro-3-nitrotoluene (CAS: 446-33-3).[1] This process involves converting the methyl group into a carboxylic acid using a strong oxidizing agent. While several oxidants can be employed, this guide will focus on chromium-based reagents and potassium permanganate, as they are commonly cited in the literature.

General Experimental Workflow

The synthesis follows a straightforward, yet sensitive, three-stage process: Oxidation, Quenching & Work-up, and Purification. Each stage presents unique challenges that can significantly impact the final yield and purity.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Quenching & Work-up cluster_2 Stage 3: Purification A 1. Dissolve 2-Fluoro-3-nitrotoluene in appropriate solvent B 2. Cool reaction mixture (e.g., ice bath) A->B C 3. Add oxidizing agent solution (dropwise) B->C D 4. Monitor reaction (TLC, HPLC) C->D E 5. Quench excess oxidant (if necessary) D->E Reaction Complete F 6. Filter reaction mixture (e.g., remove MnO2 sludge) E->F G 7. Acidify filtrate to precipitate product F->G H 8. Isolate crude product (filtration) G->H I 9. Wash crude solid H->I J 10. Recrystallize from suitable solvent (e.g., water, ethanol/water) I->J K 11. Dry under vacuum J->K L 12. Characterize final product (NMR, MP, etc.) K->L

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format. A logical troubleshooting flow can help diagnose problems systematically.

Troubleshooting Start Low Yield or Stalled Reaction? Check_SM Starting Material (SM) present? Start->Check_SM Check_Oxidant Oxidant Activity? Check_SM->Check_Oxidant No Increase_Time Increase Reaction Time / Temp Check_SM->Increase_Time Yes Check_Temp Temperature Too Low? Check_Oxidant->Check_Temp Yes (Active) Add_Oxidant Add More Oxidant (carefully) Check_Oxidant->Add_Oxidant No (Consumed) Check_Purity Impure Reagents or Solvents? Check_Temp->Check_Purity No Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Yes Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents Yes Success Yield Improved Increase_Time->Success Add_Oxidant->Success Optimize_Temp->Success Purify_Reagents->Success

Caption: Logic diagram for troubleshooting low yield in the synthesis.

Q1: My final yield is significantly lower than reported values. What are the most common causes?

A1: Low yield is a multifaceted problem often stemming from one of four areas: incomplete reaction, side reactions, inefficient work-up, or mechanical loss.

  • Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient oxidant, low reaction temperature, or a short reaction time.[4] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the 2-fluoro-3-nitrotoluene starting material is consumed.

  • Side Reactions: The strong oxidizing conditions can lead to unwanted side reactions. The primary side reaction is the oxidation of the aromatic ring itself, leading to degradation and the formation of complex byproducts.[5] This is particularly problematic at excessively high temperatures.

  • Stoichiometry of Oxidant: The molar ratio of the oxidant to the substrate is critical. An insufficient amount will leave starting material unreacted, while a large excess can promote side reactions. For instance, in permanganate oxidations, stoichiometric studies suggest that approximately 0.9 moles of permanganate are consumed per mole of the compound being oxidized.[6]

  • Inefficient Work-up: During the work-up, especially with potassium permanganate, a significant amount of manganese dioxide (MnO₂) is formed as a fine brown precipitate. The desired product can adsorb onto this sludge, leading to significant losses during filtration. Thorough washing of the MnO₂ cake with hot water or a dilute basic solution is essential to recover the product.

Q2: The reaction starts, but then seems to stall, leaving a significant amount of starting material. Why?

A2: A stalled reaction typically points to the deactivation or complete consumption of the oxidizing agent.

  • Cause - Oxidant Decomposition: In strongly acidic or alkaline solutions and at elevated temperatures, both permanganate and dichromate can decompose.[7] For example, permanganate solutions can slowly decompose to form manganese dioxide, reducing the amount of active oxidant available for the desired reaction.

  • Solution - Controlled Addition: The oxidizing agent should be added portion-wise or as a slow, continuous drip to the cooled solution of the substrate. This maintains a controlled concentration of the oxidant and helps manage the reaction's exothermic nature. If the reaction stalls, a small, additional charge of the oxidant can be introduced after re-cooling the mixture, but this should be done with caution.

  • Cause - pH Shift: The reaction's pH can change as it progresses, which may affect the oxidant's potential. For permanganate oxidations, the process is often carried out in a neutral or slightly alkaline medium to ensure optimal reactivity.

  • Solution - Buffering: In some cases, using a buffered solution can help maintain the optimal pH for the reaction, preventing the oxidant from becoming passivated.

Q3: My final product is a discolored powder and has a broad melting point. How can I improve its purity?

A3: Contamination is a common issue. The main impurities are unreacted starting material, manganese dioxide (from KMnO₄), or chromium salts (from dichromate/trioxide), and organic side products.

  • Unreacted Starting Material: 2-Fluoro-3-nitrotoluene is non-acidic and can be removed during the work-up. After the reaction, quenching, and filtration of inorganic solids, the filtrate should be made basic (e.g., with NaOH). The desired product, this compound, will dissolve as its sodium salt. The neutral starting material can then be removed by extraction with an organic solvent like dichloromethane or ethyl acetate. Subsequent acidification of the aqueous layer will precipitate the pure product.

  • Inorganic Impurities: If using KMnO₄, the resulting MnO₂ is often colloidal and difficult to filter. Heating the mixture before filtration can help coagulate the particles, making them easier to remove. For chromium-based oxidants, the resulting chromium salts are typically water-soluble and are removed in the aqueous filtrate.

  • Recrystallization: This is the most effective method for final purification.[1] Water is often a suitable solvent for recrystallization. Dissolving the crude product in hot water, filtering while hot to remove any insoluble impurities, and then allowing the solution to cool slowly will typically yield light yellow crystals of high purity.[8]

Q4: The reaction is highly exothermic and difficult to control. What are the safety risks and how can I manage them?

A4: This is a critical safety concern. Strong oxidizing agents like potassium permanganate and chromium compounds react vigorously with organic materials.[9] An uncontrolled reaction can lead to a dangerous runaway thermal event.

  • Inherent Hazard: Potassium permanganate is a powerful oxidizer that can cause fires or explosions if handled improperly, especially when mixed with organic compounds or acids.[9][10][11] It is also highly toxic and can cause severe skin and eye burns upon contact.[12][13] Chromium(VI) compounds like sodium dichromate are also highly toxic and are classified as carcinogenic.

  • Management & Control:

    • Proper Cooling: The reaction vessel must be immersed in an ice/water or ice/salt bath capable of absorbing the heat generated.

    • Slow Addition: The oxidant solution must be added dropwise or in very small portions. A dropping funnel is highly recommended. The rate of addition should be controlled to keep the internal temperature within a safe, predetermined range (e.g., below 10 °C).

    • Vigorous Stirring: Efficient stirring is crucial to dissipate heat and prevent localized "hot spots" where the reaction could accelerate uncontrollably.

    • Scale: Never attempt this reaction at a large scale without first optimizing and understanding the thermal profile at a small scale.

Comparative Data & Protocols

Oxidizing Agent Comparison

The choice of oxidizing agent impacts yield, safety, and ease of work-up.

Oxidizing AgentTypical ConditionsReported YieldProsCons
Sodium Dichromate (Na₂Cr₂O₇)Isopropanol/Water, 25°C~96%[8]High yield, milder conditionsHighly toxic, carcinogenic (Cr(VI)), waste disposal issues
Potassium Permanganate (KMnO₄)Water, often with base or phase transfer catalystVariable, often lower than dichromateInexpensive, potent oxidantCan be violent, forms difficult-to-filter MnO₂ sludge, environmental concerns[10]
Chromium Trioxide (CrO₃)Acetic Acid/H₂SO₄, 95°C~63%[2]Effective for many substratesHighly toxic, carcinogenic, harsh acidic conditions, exothermic
Detailed Experimental Protocol: Sodium Dichromate Oxidation

This protocol is adapted from a high-yield procedure found in the literature.[8] Warning: This procedure involves a hazardous, carcinogenic Cr(VI) reagent and must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Dissolution: In a reaction flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-Fluoro-3-nitrotoluene (e.g., 50.0 g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).

  • Addition of Oxidant: Cool the solution to maintain a controlled temperature. Add sodium dichromate (e.g., 150.0 g, 0.57 mol) to the mixture.

  • Reaction: Allow the reaction to stir at 25 °C for approximately 3 hours, monitoring the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, filter the mixture. The filtrate is then concentrated under reduced pressure to remove the isopropanol.

  • Purification: Add water to the residue, heat to dissolve, and then cool to 0 °C or below to induce recrystallization.

  • Isolation: Filter the resulting crystals, wash with a small amount of cold water, and dry under vacuum to yield this compound as a light yellow solid. A reported yield for this method is approximately 96%.[8]

References

Technical Support Center: Purification of 2-Fluoro-3-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Fluoro-3-nitrobenzoic acid (CAS 317-46-4) via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical organic intermediate. Here, we will delve into the nuances of the recrystallization process for this specific molecule, addressing common challenges and providing practical, field-tested solutions.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is paramount, as contaminants can lead to undesirable side reactions, lower yields, and compromise the safety and efficacy of the final product.[3] Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[4]

This guide provides a comprehensive framework for developing a robust recrystallization protocol for this compound, complete with troubleshooting guides and frequently asked questions to navigate the experimental intricacies.

Physical and Chemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource
CAS Number 317-46-4[5]
Molecular Formula C₇H₄FNO₄[5]
Molecular Weight 185.11 g/mol [5]
Appearance Off-white to light yellow crystalline powder[5][6]
Melting Point 138 - 140 °C[3][6]
Solubility Slightly soluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol[1][6][7]

Troubleshooting Guide: Navigating Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound, providing a systematic approach to problem-solving.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent
  • Question: I've added the calculated amount of solvent and heated it to boiling, but my this compound is not dissolving completely. What should I do?

  • Answer: This is a common issue that can stem from a few factors. Here's a step-by-step approach to troubleshoot:

    • Incremental Solvent Addition: It's crucial to add the hot solvent incrementally to the point of saturation. If the compound hasn't dissolved, add small additional portions of the hot solvent, allowing time for dissolution after each addition.

    • Insoluble Impurities: Your crude material may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it's likely an impurity. In this case, you should proceed to a hot filtration step to remove the insoluble material before allowing the solution to cool.

    • Solvent Selection: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound completely at or near its boiling point. If you have to add an excessively large volume of solvent, consider rescreening for a more appropriate one.

Issue 2: "Oiling Out" - The Compound Separates as a Liquid Instead of Crystals
  • Question: Upon cooling my solution, an oily layer formed at the bottom instead of crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.[8] For this compound, with a melting point of 138-140°C, this can happen if a high-boiling point solvent is used. Here are some corrective actions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point and slow down the rate of precipitation upon cooling.[8]

    • Slower Cooling: Allow the solution to cool more slowly. An insulated container or a Dewar flask can be used to slow the cooling process, providing more time for crystal nucleation and growth.

    • Change the Solvent System: If oiling out persists, the solvent system is likely unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system. For instance, if you are using a very non-polar solvent, adding a more polar co-solvent in which the compound is more soluble can sometimes prevent oiling out.

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites. Alternatively, adding a "seed crystal" (a tiny crystal of pure this compound) can initiate crystallization.

Issue 3: No Crystals Form Upon Cooling
  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?

  • Answer: The absence of crystal formation is usually due to one of two reasons:

    • Too Much Solvent: This is the most frequent cause.[9] If the solution is not sufficiently saturated, the compound will remain in solution even at low temperatures. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature. To induce crystallization:

      • Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus.

      • Add a seed crystal: Introduce a tiny crystal of the pure compound.

      • Cool to a lower temperature: If not already done, place the flask in an ice-salt bath for further cooling.

Issue 4: Poor Recovery/Low Yield
  • Question: I managed to get crystals, but my final yield is very low. How can I improve it?

  • Answer: A low yield can be frustrating, but it's often preventable. Consider the following:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.

    • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization at room temperature and in an ice bath.

    • Washing with a Warm Solvent: When washing the collected crystals, always use a small amount of ice-cold solvent to minimize redissolving your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is a mixed solvent system of isopropanol and water , as this has been used in its synthesis.[3][10] Ethanol/water mixtures are also often effective for nitrobenzoic acids. You should perform a small-scale solvent screen with solvents like ethanol, methanol, ethyl acetate, and toluene to determine the optimal solvent or solvent pair for your specific batch.

Q2: How do I perform a solvent screen?

A2: Place a small amount of your crude this compound in several test tubes. Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature. Then, heat the test tubes in a water bath. An ideal solvent will dissolve the compound when hot. Finally, cool the test tubes to see if crystals form.

Q3: My purified this compound is still colored. What should I do?

A3: A persistent yellow color may be due to colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.

Q4: What are the likely impurities in my crude this compound?

A4: The impurities will depend on the synthetic route used. If it was synthesized by the oxidation of 2-fluoro-3-nitrotoluene, you might have unreacted starting material or by-products from the oxidation.[1][3] If other synthetic routes were used, different impurities could be present. Understanding the synthesis is key to anticipating and removing impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The solvent choice and volumes may need to be optimized based on your specific crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed pair) and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

RecrystallizationWorkflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Incomplete Dissolution cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end TroubleshootingLogic problem Problem No Crystals Form Oiling Out Low Yield cause1 Cause Too Much Solvent problem:p->cause1 cause2 Cause Supersaturation problem:p->cause2 cause3 Cause High Boiling Solvent/ Rapid Cooling problem:p->cause3 cause4 Cause Premature Crystallization/ Incomplete Cooling problem:p->cause4 solution1 Solution Evaporate Solvent cause1->solution1 solution2 Solution Scratch Flask/ Add Seed Crystal cause2->solution2 solution3 Solution Add More Solvent/ Slower Cooling/ Change Solvent cause3->solution3 solution4 Solution Pre-heat Funnel/ Ensure Adequate Cooling Time cause4->solution4

References

Technical Support Center: Navigating the Intricacies of Fluoronitrobenzoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the complex challenge of separating fluoron't'robenzoic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuanced difficulties of isolating these structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your separation strategies effectively.

The separation of positional isomers of fluoronitrobenzoic acid is a significant hurdle in synthetic chemistry and pharmaceutical development. The subtle differences in the positions of the fluoro and nitro groups on the benzoic acid backbone lead to very similar physicochemical properties, making their separation by common techniques like chromatography and crystallization a formidable task. This guide will delve into the root causes of these challenges and provide actionable, field-tested solutions.

The Core Challenge: Subtle Physicochemical Divergence

Fluoronitrobenzoic acid isomers share the same molecular formula and weight, leading to nearly identical mass-to-charge ratios in mass spectrometry and similar boiling points, rendering distillation ineffective for separation. The key to successful separation lies in exploiting the minor differences in polarity, acidity (pKa), and crystal lattice energies that arise from the distinct electronic environments created by the varying positions of the electron-withdrawing fluorine and nitro groups.

For instance, the proximity of the substituents to the carboxylic acid group can influence its acidity. An ortho-substituted isomer is often more acidic than its meta and para counterparts due to inductive effects and potential intramolecular hydrogen bonding.[1] These subtle pKa differences can be leveraged in chromatographic separations by carefully controlling the mobile phase pH.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of positional isomers.[1] However, achieving baseline resolution of fluoronitrobenzoic acid isomers often requires meticulous method development and troubleshooting.

Common HPLC Problems & Solutions

Q1: Why am I seeing poor resolution or co-elution of my fluoronitrobenzoic acid isomers on a standard C18 column?

A1: The Challenge of Polarity Similarity

Standard C18 columns separate compounds primarily based on hydrophobicity. Fluoronitrobenzoic acid isomers, being highly polar, often exhibit weak retention and poor selectivity on these phases, especially when using common mobile phases like methanol-water or acetonitrile-water.[2]

Root Cause Analysis & Solutions:

  • Insufficient Suppression of Ionization: At neutral or near-neutral pH, the carboxylic acid moiety of the isomers will be deprotonated, leading to their anionic forms. These ionized species have very similar polarities and will elute close to the solvent front with little to no separation.

    • Solution: The addition of an acid, such as acetic acid or formic acid, to the mobile phase is crucial.[2] This will suppress the ionization of the carboxylic acid group, rendering the isomers more non-polar and allowing for differential partitioning with the stationary phase. A mobile phase pH of around 2.5-3.0 is a good starting point.

  • Lack of Specific Interactions: The separation on a C18 column relies on non-specific hydrophobic interactions. The subtle differences in the polarity of the isomers may not be sufficient to induce a significant difference in retention.

    • Solution: Consider alternative stationary phases that offer different interaction mechanisms. Fluorinated stationary phases, for example, can exhibit unique selectivity for fluorinated and nitroaromatic compounds through dipole-dipole and π-π interactions.[3]

Q2: I've added acid to my mobile phase, but the resolution is still not optimal. What other parameters can I adjust?

A2: Fine-Tuning Selectivity

Achieving baseline separation often requires a multi-parameter optimization approach.

Optimization Strategies:

  • Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity. While acetonitrile is a common choice, switching to or adding a different solvent like 2-propanol can alter the selectivity and improve resolution.[2]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution.

  • Gradient Elution: If a single isocratic method is insufficient, a shallow gradient can help to resolve closely eluting peaks.

  • Mobile Phase Additives: The use of cyclodextrins as mobile phase modifiers can enhance the separation of positional isomers by forming inclusion complexes with the analytes, leading to differential retention.

Experimental Protocol: HPLC Separation of Fluoronitrobenzoic Acid Isomers

This protocol provides a starting point for developing a robust HPLC method for the separation of fluoronitrobenzoic acid isomers.

1. Equipment and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Fluorinated stationary phase column (e.g., Pentafluorophenyl (PFP) phase) for alternative selectivity

  • HPLC-grade acetonitrile, 2-propanol, and water

  • Formic acid or acetic acid

  • Fluoronitrobenzoic acid isomer standards

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Alternative Mobile Phase B: 0.1% (v/v) Formic Acid in 2-Propanol

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 70% Mobile Phase A / 30% Mobile Phase B (Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

4. Optimization Workflow:

Caption: HPLC method development workflow.

Troubleshooting Guide: Fractional Crystallization

Fractional crystallization is a powerful technique for purifying compounds on a larger scale, relying on differences in solubility.[1]

Common Crystallization Problems & Solutions

Q1: My fluoronitrobenzoic acid isomers are co-crystallizing. How can I prevent this?

A1: The Challenge of Similar Crystal Packing

Positional isomers often have similar molecular shapes and intermolecular interactions, leading to the formation of mixed crystals or solid solutions, which are difficult to separate by simple crystallization.

Root Cause Analysis & Solutions:

  • Solvent Selection is Key: The choice of solvent is critical. An ideal solvent will have a steep solubility curve for the desired isomer (high solubility at high temperatures and low solubility at low temperatures) and a significantly different solubility profile for the undesired isomers.

    • Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). The goal is to find a solvent system where the solubility difference between the isomers is maximized. Data on the solubility of nitrobenzoic acids in various solvents can serve as a good starting point for this screen.

  • Cooling Rate: Rapid cooling can trap impurities and promote co-crystallization.

    • Solution: Employ a slow, controlled cooling process. This allows for the selective crystallization of the less soluble isomer, leading to higher purity. Seeding the solution with a small crystal of the desired pure isomer can also promote selective crystallization.

Q2: I'm struggling to find a single solvent that provides good separation. What are my other options?

A2: Advanced Crystallization Techniques

When a single solvent is ineffective, more advanced techniques can be employed.

Alternative Approaches:

  • Solvent/Anti-Solvent Crystallization: Dissolve the mixture in a good solvent and then slowly add an "anti-solvent" in which the desired isomer is poorly soluble. This can induce the selective precipitation of the target compound.

  • Melt Crystallization: If the isomers are thermally stable, melt crystallization can be an option. This technique avoids the use of solvents and separates isomers based on their melting points and eutectic behavior.

Experimental Protocol: Fractional Crystallization of Fluoronitrobenzoic Acid Isomers

This protocol outlines a general procedure for separating fluoronitrobenzoic acid isomers by fractional crystallization.

1. Equipment and Materials:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Vacuum oven

  • A range of analytical grade solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene)

  • Impure mixture of fluoronitrobenzoic acid isomers

2. Solvent Screening and Selection:

  • Determine the solubility of the individual pure isomers (if available) and the mixture in a variety of solvents at different temperatures.

  • Select the solvent that shows the largest difference in solubility between the target isomer and the impurities.

3. Crystallization Procedure:

  • Dissolve the impure mixture in the minimum amount of the selected hot solvent to form a saturated solution.

  • Slowly cool the solution with gentle stirring. A cooling rate of 5-10 °C per hour is a good starting point.

  • If seeding, add a small amount of pure crystals of the desired isomer once the solution is slightly supersaturated.

  • Once crystallization is complete, hold the slurry at the final temperature for a period to allow for crystal growth and equilibration.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

4. Purity Analysis:

  • Analyze the purity of the crystallized product and the mother liquor by HPLC to assess the efficiency of the separation.

References

Stability of 2-Fluoro-3-nitrobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability of 2-Fluoro-3-nitrobenzoic acid under common reaction conditions. As Senior Application Scientists, we move beyond simple data sheets to offer in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs): Stability and Handling

This section addresses the most common initial queries regarding the handling, storage, and inherent stability of this compound.

Question 1: What are the recommended storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally refrigerated at 2°C - 8°C.[1][2] The compound is a white to light yellow crystalline powder and should be protected from heat sources and incompatible materials, particularly strong oxidizing agents and bases, to prevent degradation.[2][3]

Question 2: What are the primary physical and chemical properties I should be aware of before using this compound?

Answer: Understanding the fundamental properties of this compound is crucial for experimental design. It is a solid at room temperature with a melting point in the range of 138-140°C.[4][5] Its acidity is significantly stronger than that of benzoic acid due to the strong electron-withdrawing effects of the ortho-fluorine and meta-nitro groups.[5] While it is slightly soluble in water, it shows better solubility in solvents like DMSO and methanol.[5][6][7]

PropertyValueSource(s)
Molecular Formula C₇H₄FNO₄[8]
Molecular Weight 185.11 g/mol [1]
Appearance White to off-white/light yellow solid powder[5][6]
Melting Point 138 - 140 °C[4][5]
Boiling Point (Predicted) 347.6 ± 27.0 °C[5]
pKa (Predicted) 2.32 ± 0.20[5]
Solubility Slightly soluble in water; Sparingly in DMSO, slightly in Methanol[5][6]

Troubleshooting Guide: Reaction Instability

Encountering unexpected results is a common part of research. This guide provides a logical framework for diagnosing and resolving issues related to the instability of this compound during a reaction.

Scenario 1: My reaction mixture is turning dark brown or black, and I'm observing gas evolution, especially at elevated temperatures. What is happening?

Answer: This is a classic sign of thermal decarboxylation. Aromatic carboxylic acids, particularly those with electron-withdrawing groups like a nitro group, can lose carbon dioxide (CO₂) upon heating.[9] The ortho position of the nitro group in 2-nitrobenzoic acid analogs can facilitate this process compared to the meta or para isomers.[10][11] While a specific decarboxylation temperature for this compound is not widely reported, it is prudent to assume it may begin to decompose near or above its melting point.

Causality: The electron-withdrawing nitro group destabilizes the carboxylate anion, promoting the cleavage of the C-C bond to release CO₂. The reaction likely proceeds through a unimolecular electrophilic substitution (SE1) mechanism, which is accelerated in polar, non-aqueous solvents.[10][11]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

  • Activate the Carboxylic Acid in situ: Consider converting the carboxylic acid to a more reactive species (e.g., an acid chloride or an active ester) at a low temperature before proceeding with the main reaction. This avoids exposing the parent acid to prolonged heating.

  • Monitor via TLC/LC-MS: Check for the formation of 2-fluoro-1-nitrobenzene, the expected decarboxylation product.

Scenario 2: I'm performing a reaction with a nucleophile (e.g., an amine or alkoxide) and getting a major side product I can't identify. What could be the cause?

Answer: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The benzene ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro group and the fluorine atom. This makes the ring susceptible to attack by nucleophiles.[5]

Causality: The fluorine atom is a good leaving group in SNAr reactions. A nucleophile can attack the carbon atom bearing the fluorine, leading to its displacement. This reaction can occur under relatively mild conditions, especially with strong nucleophiles or under basic conditions.[5][12] Even a nucleophilic solvent (like an alcohol) could potentially participate in this side reaction at elevated temperatures.

Key Decomposition Pathways

Below is a diagram illustrating the two most common instability pathways for this compound.

Decomposition Pathways of this compound cluster_0 Thermal Stress cluster_1 Nucleophilic Attack A This compound B Decarboxylation A->B Heat (≥ m.p.) D SNAr Reaction A->D + Nucleophile (e.g., R-NH2) C 2-Fluoro-1-nitrobenzene + CO2 B->C E 2-(Nucleophile)-3-nitrobenzoic acid D->E

Caption: Key instability routes: thermal decarboxylation and nucleophilic aromatic substitution (SNAr).

Troubleshooting Steps:

  • Protect the Carboxylic Acid: If the nucleophile is intended to react with the carboxyl group (e.g., in amide bond formation), ensure you are using appropriate coupling agents (like EDC/HOBt) that minimize side reactions.

  • Control Stoichiometry: Use the minimum required amount of the nucleophile. Excess nucleophile will favor the SNAr side reaction.

  • Lower Temperature: SNAr reactions are often accelerated by heat. Running the reaction at room temperature or below can significantly suppress this side pathway.

  • Choose a Non-Nucleophilic Solvent: Avoid using nucleophilic solvents like alcohols if SNAr is a concern. Opt for aprotic solvents like THF, Dioxane, or Toluene.

Troubleshooting Workflow

Use this decision tree to diagnose unexpected outcomes in your experiment.

G start Unexpected Reaction Outcome gas Gas Evolution / Darkening? start->gas decarboxylation High probability of Thermal Decarboxylation. ACTION: Lower temperature, monitor for byproduct. gas->decarboxylation Yes no_gas No gas->no_gas nucleophile Is a nucleophile (amine, base, etc.) present? no_gas->nucleophile snar High probability of SNAr. ACTION: Lower temp, control stoichiometry, protect acid group. nucleophile->snar Yes other Consider other issues: - Reagent purity - Incompatible additives - Atmospheric moisture nucleophile->other No

Caption: A decision-making workflow for troubleshooting common experimental issues.

Experimental Protocol: Assessing Stability Under Your Conditions

To proactively determine the stability of this compound in your specific reaction system, a small-scale control experiment is invaluable.

Objective: To determine if this compound degrades under proposed reaction conditions (solvent, temperature, additives) in the absence of the primary co-reactant.

Methodology:

  • Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 50 mg).

  • Solvent & Additives: Add the solvent you intend to use for your main reaction (e.g., 1 mL). If your reaction uses a base or other additive that will not be consumed by the starting material, add it at the same concentration as in the planned experiment.

  • Control Sample: Prepare a "time zero" (t=0) sample by dissolving a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Alternatively, inject a sample into an LC-MS.

  • Heating & Time: Heat the reaction vial to your target reaction temperature and stir.

  • Monitoring: At regular intervals (e.g., 1 hour, 4 hours, 12 hours), take a small aliquot from the reaction mixture.

    • TLC Analysis: Spot the aliquot on a TLC plate alongside the t=0 sample. Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Look for the appearance of new spots, particularly a less polar spot corresponding to the decarboxylated product or a baseline spot if a highly polar SNAr product is formed.

    • LC-MS Analysis: Dilute the aliquot and analyze by LC-MS to precisely identify the starting material, expected products, and any degradation products by their mass.

  • Analysis: If new spots/peaks appear and grow over time, it indicates instability under your chosen conditions. You can then use the troubleshooting guide above to modify your protocol.

References

Technical Support Center: Characterization of Impurities in 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in the comprehensive characterization of impurities in 2-Fluoro-3-nitrobenzoic acid. As a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Understanding the Impurity Landscape of this compound

The first step in any impurity characterization is to understand the potential sources of these impurities. For this compound, impurities can be broadly categorized into three classes as defined by the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[2]

  • Organic Impurities: These are the most common and structurally diverse class of impurities. They can arise from the manufacturing process or from the degradation of the drug substance over time.

    • Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis.

    • Degradation Products: These are formed when this compound is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation.

  • Inorganic Impurities: These can include reagents, ligands, catalysts, heavy metals, and inorganic salts.

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process that are not completely removed.

A logical workflow for identifying and controlling these impurities is essential for regulatory compliance and ensuring product quality.

G cluster_0 Impurity Origin cluster_1 Analytical Characterization cluster_2 Regulatory Compliance Synthesis Route Synthesis Route HPLC_UPLC HPLC/UPLC (Separation & Quantification) Synthesis Route->HPLC_UPLC Predicts Process- Related Impurities Degradation Pathways Degradation Pathways Degradation Pathways->HPLC_UPLC Identifies Degradants LC_MS LC-MS/MS (Identification & Structural Elucidation) HPLC_UPLC->LC_MS Peak Purity & Preliminary ID Method_Validation Method Validation (ICH Q2(R1)) HPLC_UPLC->Method_Validation Specificity NMR NMR (Definitive Structure) LC_MS->NMR Confirmatory Structure ICH_Q3A ICH Q3A(R2) (Reporting, Identification, Qualification) LC_MS->ICH_Q3A Identification GC_MS GC-MS (Volatile Impurities & Residual Solvents) GC_MS->ICH_Q3A Method_Validation->ICH_Q3A

Caption: Workflow for Impurity Characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the analysis of impurities in this compound.

Process-Related Impurities

Q1: What are the most likely process-related impurities in this compound?

A1: The most probable impurities are directly linked to the synthetic route employed. A common method is the oxidation of 2-fluoro-3-nitrotoluene.[1][2] Another patented route starts from o-methylphenol.[3]

  • From the oxidation of 2-fluoro-3-nitrotoluene:

    • 2-fluoro-3-nitrotoluene (Starting Material): Incomplete oxidation can lead to the presence of the starting material.

    • 2-fluoro-3-nitrobenzaldehyde (Intermediate): Partial oxidation may result in the presence of this intermediate.

    • Isomeric Impurities: Depending on the purity of the starting material, other isomers of fluoronitrobenzoic acid or fluoronitrotoluene could be present.

  • From the o-methylphenol route:

    • 2-methyl-6-nitrophenol, 2-chloro-3-nitrotoluene, and 2-fluoro-3-nitrotoluene (Intermediates): Any of these intermediates from the multi-step synthesis could be carried over into the final product.[3]

Troubleshooting Tip: If you are observing unknown peaks in your chromatogram, a good starting point is to obtain reference standards for the potential starting materials and intermediates of the suspected synthetic route and co-inject them with your sample to confirm their presence.

Forced Degradation Studies

Q2: I am not seeing any degradation of this compound under my stress conditions. What should I do?

A2: While this compound is a relatively stable molecule, degradation should be achievable under appropriately stressed conditions. If you are not observing degradation (aim for 5-20%), consider the following:

  • Increase the severity of stress conditions:

    • Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N or higher), increase the temperature (e.g., reflux), or prolong the exposure time.[4]

    • Oxidative Degradation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%), or extend the reaction time.[4]

    • Thermal Degradation: Increase the temperature, ensuring it does not exceed the melting point of the compound (139 °C).[5]

    • Photodegradation: Ensure the sample is exposed to a sufficient intensity of UV and visible light as per ICH Q1B guidelines.[1]

  • Consider the solubility of the compound: Ensure that the compound is adequately dissolved in the stress medium. The use of a co-solvent may be necessary for aqueous stress conditions, but its potential for interference should be evaluated.

Q3: What are the likely degradation products of this compound?

A3: Nitroaromatic compounds can undergo several degradation pathways:

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives (e.g., 2-Fluoro-3-aminobenzoic acid). This is a common degradation pathway for nitroaromatic compounds.

  • Hydrolysis: While the amide bond is not present, under harsh conditions, other functional groups may be susceptible to hydrolysis, although this is less likely for this molecule.

  • Decarboxylation: At high temperatures, decarboxylation (loss of CO2) might occur, leading to the formation of 1-fluoro-2-nitrobenzene.

Troubleshooting Tip: When analyzing degradation samples, a diode array detector (DAD) or a photodiode array (PDA) detector is invaluable. It can help to assess peak purity and provide UV spectral information, which can give clues about the structure of the degradation products.

Analytical Methodology

Q4: I am having trouble separating all the impurities from the main peak using HPLC. What can I do?

A4: Achieving adequate separation is key to a reliable stability-indicating method. If you are facing co-elution issues, consider the following systematic approach to method development:

  • Column Selection: If a standard C18 column does not provide sufficient resolution, try a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for aromatic and fluorinated compounds.

  • Mobile Phase pH: The ionization state of this compound and its acidic or basic impurities will significantly affect their retention. Adjusting the pH of the aqueous mobile phase can dramatically alter the selectivity of the separation.

  • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can change the elution order and improve resolution.

  • Gradient Optimization: A well-optimized gradient is crucial for separating impurities that elute close to the main peak and for eluting highly retained impurities within a reasonable run time. Experiment with the gradient slope and duration.

Q5: How do I identify an unknown impurity peak?

A5: A multi-step approach is typically required for the structural elucidation of an unknown impurity:

  • LC-MS/MS Analysis: This is the primary tool for obtaining the molecular weight and fragmentation pattern of the impurity.[6]

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the impurity.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity's molecular ion provides structural information. Common fragmentation pathways for nitrobenzoic acids include the loss of H₂O, NO, NO₂, and CO₂.[7]

  • Isolation: If the impurity is present at a sufficient level, it may need to be isolated using preparative HPLC for further characterization.

  • NMR Spectroscopy: NMR is the gold standard for unambiguous structure determination. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule.[5]

G cluster_0 Problem cluster_1 Initial Investigation cluster_2 Definitive Identification Unknown_Peak Unknown Peak in Chromatogram LC_MS_Screening LC-MS/MS Screening Unknown_Peak->LC_MS_Screening Accurate_Mass Accurate Mass (HRMS) & Elemental Composition LC_MS_Screening->Accurate_Mass Fragmentation Fragmentation Pattern (MS/MS) Accurate_Mass->Fragmentation Isolation Isolation by Preparative HPLC Fragmentation->Isolation If necessary NMR_Analysis NMR Spectroscopy (1D and 2D) Isolation->NMR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation

Caption: Workflow for Unknown Impurity Identification.

Experimental Protocols

The following protocols are provided as a starting point for your method development and validation. They should be optimized and validated for your specific instrumentation and laboratory conditions.

Stability-Indicating HPLC-UV Method (Illustrative Example)

This method is based on common practices for the analysis of aromatic acids and will require optimization and validation.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmA standard reversed-phase column suitable for the separation of moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides an acidic pH to ensure the protonation of the carboxylic acid group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmA common wavelength for the detection of aromatic compounds.
Injection Vol. 10 µL
Diluent Acetonitrile:Water (50:50 v/v)To ensure the solubility of the sample and compatibility with the mobile phase.
Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add an equal volume of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add an equal volume of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photodegradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

For all stressed samples, neutralize the acid and base samples before injection. Dilute all samples to a suitable concentration with the mobile phase diluent.

GC-MS for Residual Solvents

For the analysis of residual solvents, a headspace GC-MS method is typically employed, following the principles of USP <467>.[6]

Parameter Condition Rationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA column with appropriate polarity for the separation of a wide range of organic solvents.
Carrier Gas Helium
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 minA general-purpose temperature program for the elution of common residual solvents.
Injector Temp. 250°C
Detector Mass Spectrometer (MS)Provides identification of the solvents based on their mass spectra.
Headspace Vial Equilibration Temp: 80°C; Equilibration Time: 20 minTo ensure the partitioning of volatile solvents into the headspace for injection.

Concluding Remarks

The characterization of impurities in this compound is a multifaceted process that requires a thorough understanding of its synthesis, potential degradation pathways, and the application of orthogonal analytical techniques. This guide provides a framework for approaching this challenge, emphasizing a systematic and scientifically sound methodology. By combining predictive knowledge of impurity formation with robust analytical techniques and a solid understanding of regulatory requirements, researchers can ensure the quality, safety, and efficacy of the active pharmaceutical ingredients derived from this important intermediate.

References

Technical Support Center: Synthesis of 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Impact of Reagent Purity

Welcome to the technical support center dedicated to the synthesis of 2-Fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges related to reagent purity in this critical synthesis. As a key intermediate in the development of pharmaceuticals and agrochemicals, the purity of this compound is paramount, directly influencing the efficacy, safety, and yield of the final products.[1][2] This resource provides a comprehensive framework for understanding and mitigating the impact of impurities throughout the synthesis process.

I. The Critical Role of Purity: A Mechanistic Perspective

The nitration of 2-fluorobenzoic acid to this compound is an electrophilic aromatic substitution reaction. The success of this reaction is highly dependent on the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4][5][6] Impurities in the starting materials or reagents can interfere with this process, leading to a cascade of undesirable outcomes, including reduced yield, formation of isomers, and complex purification challenges.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on tracing the root cause to reagent purity.

Observed Problem Potential Purity-Related Cause Recommended Action & Scientific Rationale
Low Yield of this compound 1. Impure 2-Fluorobenzoic Acid: Positional isomers (3- and 4-fluorobenzoic acid) may not nitrate under the same conditions or may lead to a mixture of products that are difficult to separate.[7][8] 2. Dilute or Contaminated Nitric/Sulfuric Acid: Water content in the acids will quench the formation of the nitronium ion, thereby reducing the rate of reaction.[9][10][11]1. Starting Material Purity Check: Before starting the synthesis, verify the purity of 2-fluorobenzoic acid using HPLC or NMR. If significant isomeric impurities are detected, recrystallization or fractional crystallization is recommended.[7] 2. Use High-Purity Acids: Employ concentrated (ideally >98%) sulfuric acid and fuming nitric acid. Keep containers tightly sealed to prevent water absorption from the atmosphere.
Formation of Unwanted Isomers 1. Presence of Other Aromatic Compounds: Impurities in the starting 2-fluorobenzoic acid, such as benzoic acid or other isomers, will undergo nitration, leading to a complex mixture of products.[8]1. Rigorous Purification of Starting Material: Implement a purification step for the 2-fluorobenzoic acid prior to nitration. Recrystallization from an ethanol/water mixture is often effective.[7]
Dark-Colored Reaction Mixture or Product 1. Organic Impurities in Sulfuric Acid: Contaminants in the sulfuric acid can be oxidized by the nitric acid, leading to the formation of colored byproducts.[12] 2. Tar-like Byproducts: Impurities in the starting material can lead to side reactions and the formation of tar-like substances.[7]1. Use High-Purity Sulfuric Acid: Employ reagent-grade or higher purity sulfuric acid. 2. Activated Charcoal Treatment: During the work-up and recrystallization of the final product, treatment with activated charcoal can help adsorb colored impurities.[7]
Incomplete Reaction 1. Insufficient Nitrating Agent: If the nitric acid has a lower concentration than specified, there may not be enough nitronium ions to drive the reaction to completion.[13]1. Verify Nitric Acid Concentration: Use a fresh, properly stored bottle of concentrated nitric acid. If the concentration is suspect, a new bottle should be used.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available 2-fluorobenzoic acid and how can they affect my synthesis?

A1: The most common impurities in 2-fluorobenzoic acid are its positional isomers, 3-fluorobenzoic acid and 4-fluorobenzoic acid.[7] These isomers have similar physical properties, making them difficult to separate. During nitration, these isomers will also react, leading to the formation of their corresponding nitro derivatives and complicating the purification of the desired this compound. Other potential impurities include unreacted starting materials from its own synthesis, such as anthranilic acid.[7][8]

Q2: How critical is the purity of nitric and sulfuric acid for this nitration?

A2: The purity of the nitrating mixture is extremely critical. Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[3][5][9] If the acids are not sufficiently concentrated (i.e., contain water), the equilibrium will shift away from the formation of the nitronium ion, drastically slowing down or even halting the reaction.[10][11]

Q3: My final product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a classic indicator of an impure compound. The presence of isomers, unreacted starting material, or other byproducts will disrupt the crystal lattice of the this compound, leading to a depression and broadening of the melting point. To confirm the identity and purity of your product, it is essential to use analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.[14]

Q4: Can I use a standard grade of sulfuric acid for this reaction?

A4: While a reaction may proceed with a standard grade of sulfuric acid, it is not recommended for achieving high purity and yield. Standard grades may contain organic impurities that can lead to colored byproducts and side reactions.[12] For reproducible and clean reactions, it is best to use a high-purity, reagent-grade sulfuric acid.

IV. Experimental Protocols

Protocol 1: Purification of 2-Fluorobenzoic Acid by Recrystallization

This protocol is designed to remove isomeric and other impurities from commercially available 2-fluorobenzoic acid.

Materials:

  • Crude 2-fluorobenzoic acid

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • In a clean Erlenmeyer flask, dissolve the crude 2-fluorobenzoic acid in a minimal amount of hot ethanol.

  • While the solution is hot, slowly add hot deionized water until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • (Optional) If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Synthesis of this compound

This protocol outlines the nitration of purified 2-fluorobenzoic acid.

Materials:

  • Purified 2-fluorobenzoic acid

  • Concentrated sulfuric acid (>98%)

  • Concentrated nitric acid (fuming)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add the purified 2-fluorobenzoic acid.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature remains low.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the cold nitrating mixture to the solution of 2-fluorobenzoic acid in sulfuric acid using a dropping funnel. Maintain the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for the recommended time as per your established procedure.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

  • Purify the crude product by recrystallization, typically from an ethanol/water mixture.

V. Visualizing the Workflow and Troubleshooting Logic

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_purification Purification & Analysis Crude 2-Fluorobenzoic Acid Crude 2-Fluorobenzoic Acid Purification (Recrystallization) Purification (Recrystallization) Crude 2-Fluorobenzoic Acid->Purification (Recrystallization) Purified 2-Fluorobenzoic Acid Purified 2-Fluorobenzoic Acid Purification (Recrystallization)->Purified 2-Fluorobenzoic Acid Nitration Nitration Purified 2-Fluorobenzoic Acid->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Crude this compound Crude this compound Nitration->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Analytical Validation (HPLC, NMR) Analytical Validation (HPLC, NMR) Pure this compound->Analytical Validation (HPLC, NMR)

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Check Acid Concentration Check Acid Concentration Low Yield->Check Acid Concentration Isomeric Impurities Present? Isomeric Impurities Present? Check Starting Material Purity->Isomeric Impurities Present? Acids Diluted? Acids Diluted? Check Acid Concentration->Acids Diluted? Purify Starting Material Purify Starting Material Isomeric Impurities Present?->Purify Starting Material Yes Proceed with Synthesis Proceed with Synthesis Isomeric Impurities Present?->Proceed with Synthesis No Acids Diluted?->Proceed with Synthesis No Use Fresh, Concentrated Acids Use Fresh, Concentrated Acids Acids Diluted?->Use Fresh, Concentrated Acids Yes

References

Handling and storage of air-sensitive 2-Fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-3-nitrobenzoic Acid

A Senior Application Scientist's Guide to Handling and Storage of an Air-Sensitive Intermediate

Welcome to the technical support center for this compound (CAS No. 317-46-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic building block. As a key intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), maintaining its integrity is paramount for reproducible and successful outcomes.[1] This document provides in-depth, field-proven insights into proper handling, storage, and troubleshooting to ensure the highest quality of your starting material throughout your experimental workflow.

Core Principles: Understanding the "Air-Sensitive" Nature

While not pyrophoric, this compound's classification as "air-sensitive" primarily pertains to its hygroscopic nature and sensitivity to environmental conditions that can compromise its purity.[1][2] As a fine chemical powder, particularly one that is slightly soluble in water, exposure to atmospheric moisture is the principal concern.[3][4]

  • Causality of Sensitivity: Moisture absorption can lead to particle agglomeration (clumping), making accurate weighing difficult and potentially altering dissolution kinetics in reaction solvents. More critically, for a high-purity reagent (≥99.0%), introducing water can create an environment for potential hydrolysis or other degradation pathways over long-term storage, introducing impurities that could complicate subsequent synthetic steps or biological assays.

  • The Inert Atmosphere Imperative: Working under an inert atmosphere (e.g., nitrogen or argon) is the gold standard for handling high-purity intermediates.[5] This practice eliminates the variable of atmospheric moisture and oxygen, ensuring that the compound's specified purity is maintained from the moment the bottle is opened to its introduction into the reaction vessel. This is a self-validating system; by excluding reactive atmospheric components, you preserve the integrity of the reagent, which is crucial for the trustworthiness of your experimental results.[6][7]

Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal stability and to maximize shelf life, the compound should be stored at 2°C - 8°C in a tightly sealed container.[2] The storage area should be dry, well-ventilated, and away from heat sources and incompatible materials such as strong oxidizing agents.[1][8]

Q2: My lab stores it at room temperature. Is this a problem?

A: While refrigerated storage is ideal, room temperature storage in a desiccator or a dry, climate-controlled environment is acceptable for shorter periods. The critical factor is preventing moisture ingress. If your lab experiences high humidity, room temperature storage without a desiccant is strongly discouraged as it increases the risk of water absorption.

Q3: How can I visually assess if my compound has degraded?

A: this compound should be an off-white to light yellow crystalline powder.[1][9] Signs of potential degradation or contamination include:

  • Significant color change: A shift to a dark brown or tar-like appearance.

  • Clumping or caking: Indicates significant moisture absorption.

  • Inconsistent analytical data: If you observe unexpected peaks in your NMR, LC-MS, or a broad melting point range, it may suggest the presence of impurities. The reported melting point is approximately 139 °C.[2]

Handling & Dispensing

Q4: Is a glovebox or Schlenk line absolutely necessary for handling this compound?

A: It depends on the sensitivity of your subsequent reaction. For high-stakes experiments, such as in drug development or when creating analytical standards, using a glovebox or Schlenk line is highly recommended to guarantee the material's integrity.[10] For less sensitive, routine synthetic preparations, weighing the compound quickly in a low-humidity room and immediately sealing the container may be sufficient, but it introduces a level of risk. The decision tree below can guide your choice.

G Decision Tree: Handling Environment cluster_0 A Is the subsequent reaction sensitive to moisture or trace impurities? B Is this for a cGMP process or creating a reference standard? A->B No C High-Risk / Critical Application A->C Yes B->C Yes D Lower-Risk / Routine Synthesis B->D No E Use Glovebox or Schlenk Line (Inert Atmosphere Required) C->E F Weigh rapidly on benchtop in low-humidity environment. Use of a glove bag is a good compromise. D->F

Caption: Decision tree for selecting the appropriate handling environment.

Q5: My solid has become clumpy. Can I still use it?

A: Clumping indicates moisture absorption. While the compound may still be usable, it is no longer of the highest purity. You cannot weigh it accurately, and the absorbed water will be introduced into your reaction. If the experiment is critical, using a fresh, unopened container is advised. For less sensitive applications, you can dry the material under a high vacuum, but this may not remove all bound water and is not a substitute for proper preventative handling.

Troubleshooting Experiments

Q6: My reaction yield is inconsistent or lower than expected. Could the this compound be the culprit?

A: Absolutely. If the compound has absorbed moisture, the actual mass of the reagent you've weighed is less than measured due to the presence of water. This leads to an incorrect molar ratio of reactants, which can directly impact yield. Furthermore, any degradation products present act as impurities, consuming reagents or catalyzing side reactions. Always use a fresh, properly handled starting material when troubleshooting yield issues.

Q7: I'm observing an unexpected byproduct in my LC-MS analysis. How could it originate from the starting material?

A: An unexpected byproduct could arise from a pre-existing impurity in the starting material that participates in the reaction. For instance, if the this compound was synthesized via the oxidation of 2-fluoro-3-nitrotoluene, an incomplete reaction could leave residual toluene starting material.[11][12] If your reaction conditions are harsh, this impurity could react. Always review the certificate of analysis for your starting material and consider that improper storage could generate new impurities not initially present.

Experimental Protocols

Protocol 1: Dispensing Solid in an Inert Atmosphere Glovebox

This is the preferred method for maintaining the highest product integrity.

  • Preparation: Ensure the glovebox atmosphere has low oxygen (<50 ppm) and moisture (<50 ppm) levels. Place the sealed bottle of this compound, along with spatulas, a weigh boat/paper, and a tared, sealable vial for the dispensed solid, into the antechamber.

  • Inerting: Evacuate and refill the antechamber with inert gas for at least three cycles, following your lab's standard operating procedure.[5]

  • Transfer: Bring the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the bottle to equilibrate to the glovebox temperature for 10-15 minutes to prevent condensation.

  • Dispensing: Open the main container. Using a clean spatula, carefully transfer the desired amount of the free-flowing powder to the weigh boat on a balance inside the glovebox.

  • Sealing: Transfer the weighed solid into your pre-tared vial and seal it tightly. Tightly reseal the main stock bottle immediately.

  • Removal: Place the sealed vial with your sample and the sealed stock bottle back into the antechamber to be removed from the glovebox.

Protocol 2: Dispensing Solid via Inert Gas Counterflow (Schlenk Technique)

This method is a viable alternative to a glovebox for maintaining an inert environment.

  • Apparatus Setup: Assemble the necessary glassware (e.g., a Schlenk flask) and ensure it is oven or flame-dried to remove adsorbed moisture.[7] Cool the glassware under a stream of dry nitrogen or argon.

  • Inert Gas Flow: Establish a gentle positive pressure of inert gas (nitrogen or argon) flowing out of the vessel where you will place the solid. This counterflow prevents air from entering the flask.[5]

  • Rapid Transfer: Briefly remove the stopper from your flask. Quickly open the this compound bottle and, using a spatula, transfer an approximate amount of the solid into the flask against the outward flow of inert gas.

  • Seal and Purge: Immediately reseal the flask. If weighing is critical, this transfer should be done onto a tared flask on a balance, though this is less precise. For accurate measurement, it is better to weigh the solid in a sealed container within a glove bag or by difference.

  • Final Purge: Once sealed, you can further ensure an inert atmosphere in your flask by performing three vacuum/inert gas backfill cycles.

G Workflow: Inert Atmosphere Dispensing cluster_0 A Prepare Inert Environment (Glovebox or Schlenk Line) B Introduce Sealed Reagent Container and Tools A->B C Equilibrate Container to Ambient Temperature B->C D Open Container Under Positive Inert Pressure C->D E Weigh and Dispense Required Amount D->E F Transfer to Tared Reaction Vessel/Vial E->F G Tightly Reseal Stock Bottle Immediately F->G H Seal Reaction Vessel and Remove from Inert Environment G->H

Caption: General workflow for dispensing air-sensitive solids.

Summary Data and Safety

PropertyValueSource(s)
CAS Number 317-46-4[13]
Molecular Formula C₇H₄FNO₄[13]
Molecular Weight 185.11 g/mol [13]
Appearance Off-white to light yellow powder[1]
Melting Point 139 °C[2]
Solubility Slightly soluble in water[3][4]
Storage Temperature 2°C - 8°C[2]

Hazard Information:

This compound is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]

  • Handling: Always use in a well-ventilated area or under chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Avoid breathing dust.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

References

Validation & Comparative

A Senior Application Scientist's Guide: 2-Fluoro-3-nitrobenzoic Acid vs. 2-Chloro-3-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of the right building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Halogenated nitrobenzoic acids are a cornerstone of this molecular toolkit, offering a trifecta of reactive handles—the carboxylic acid, the nitro group, and the halogen—for intricate molecular construction.

Among these, 2-fluoro-3-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid are two of the most frequently utilized intermediates. While structurally similar, the substitution of fluorine for chlorine imparts profound differences in reactivity, influencing everything from reaction kinetics to the required experimental conditions. This guide provides an in-depth, evidence-based comparison of these two reagents, designed to arm researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their synthetic endeavors. We will move beyond a simple cataloging of properties to explore the mechanistic underpinnings of their differential reactivity, supported by experimental protocols and comparative data.

Section 1: Physicochemical Properties - A Foundation for Synthesis

The physical properties of a reagent are the first determinant of its handling, solubility, and behavior in a reaction mixture. While both compounds are solids at room temperature, notable differences in their melting points and molecular weights can have practical implications for process chemistry and characterization.

PropertyThis compound2-Chloro-3-nitrobenzoic AcidImplication for Synthesis
CAS Number 317-46-4[1][2]3970-35-2[3]Unique identifiers for sourcing and regulatory purposes.
Molecular Formula C₇H₄FNO₄[1][2]C₇H₄ClNO₄[3][4]
Molecular Weight 185.11 g/mol [2][5]201.56 g/mol [3][4]Affects molar calculations and reaction stoichiometry.
Appearance Off-white to light yellow crystalline powder[1][6]White to cream-yellow powder[3][7]A basic indicator of material purity.
Melting Point 138 - 140 °C[8][9]183 - 187 °C[3][7]The significantly higher melting point of the chloro-analog may be a factor in high-temperature reactions and melt-crystallization purifications.
Solubility Slightly soluble in water[6][9]Practically insoluble in water; soluble in DMF, methanol[3]Both have limited aqueous solubility, necessitating organic solvents for most reactions. The chloro-compound's documented solubility in DMF is relevant for many substitution reactions.

Section 2: The Core of the Matter: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of both molecules lies in their susceptibility to nucleophilic aromatic substitution (SNAr), where the halogen atom is displaced by a nucleophile. The electron-withdrawing nitro and carboxylic acid groups activate the aromatic ring, making it electron-poor and thus a suitable electrophile for this reaction. However, the identity of the halogen at the C-2 position is the single most important factor governing the reaction rate.

Mechanistic Deep Dive: The "Element Effect"

Contrary to intuition derived from aliphatic substitution (Sₙ1/Sₙ2) chemistry where C-Cl is more labile than C-F, in SNAr reactions the order of reactivity for halogens is F > Cl > Br > I .[10][11] This phenomenon, known as the "element effect," is rooted in the two-step addition-elimination mechanism of the SNAr reaction.

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[12][13] This step is energetically costly as it temporarily disrupts the aromaticity of the ring and is therefore the rate-determining step of the overall reaction.[10][11]

  • Step 2 (Fast): The aromaticity is restored through the rapid expulsion of the halide leaving group.[13]

The key to understanding the superior reactivity of the fluoro-derivative lies in the stability of the Meisenheimer complex.

  • This compound: Fluorine is the most electronegative element. It exerts a powerful electron-withdrawing inductive effect (-I), which strongly stabilizes the negative charge of the Meisenheimer intermediate.[10][12] This stabilization significantly lowers the activation energy of the rate-determining first step, accelerating the entire reaction.

  • 2-Chloro-3-nitrobenzoic Acid: Chlorine is less electronegative than fluorine. Its inductive effect is weaker, providing less stabilization for the Meisenheimer complex compared to fluorine.[12] While chloride is a better leaving group than fluoride, this only affects the fast, non-rate-determining second step. The higher energy barrier to forming the intermediate makes the overall reaction slower.

Caption: SNAr mechanism comparing fluoro and chloro pathways.

Section 3: Synthetic Applications & Experimental Considerations

The mechanistic differences translate directly into practical considerations in the laboratory. The higher reactivity of this compound often permits the use of milder reaction conditions, which can be advantageous for sensitive substrates. Conversely, 2-chloro-3-nitrobenzoic acid may require more forcing conditions to achieve comparable results.

Case Study: Synthesis of a 2-Anilino-3-nitrobenzoic Acid Derivative

A common transformation for these substrates is the reaction with an amine to form N-aryl anthranilic acid analogs, which are prevalent scaffolds in medicinal chemistry. Below, we provide comparative protocols for this reaction.

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification start Combine Aryl Halide, Aniline, Base, and Solvent heat Heat to Target Temperature (e.g., 80°C for Fluoro, 120°C for Chloro) start->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Acidify with aq. HCl to pH ~2-3 cool->quench precipitate Precipitate Forms quench->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Water and/or Cold Solvent filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallization (e.g., from Ethanol/Water) dry->recrystallize final_product Pure Product recrystallize->final_product

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Using this compound (Milder Conditions)
  • Rationale: Due to the high reactivity of the C-F bond in this SNAr context, the reaction can often proceed at lower temperatures and with a weaker base, preserving thermally sensitive functional groups on the nucleophile.

  • Methodology:

    • To a round-bottom flask, add this compound (1.0 eq.), the desired aniline (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add dimethylformamide (DMF) as the solvent (approx. 0.2 M concentration).

    • Heat the reaction mixture to 80-90 °C with stirring under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Acidify with 2M HCl until the pH is ~2-3 to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude product.

    • Purify by recrystallization from a suitable solvent like ethanol.

Protocol 2: Using 2-Chloro-3-nitrobenzoic Acid (More Forcing Conditions)
  • Rationale: The lower reactivity of the C-Cl bond necessitates more energy to overcome the activation barrier. This typically requires higher temperatures and may benefit from a stronger base or even catalytic assistance.

  • Methodology:

    • To a microwave-safe reaction vial or a sealed tube, add 2-chloro-3-nitrobenzoic acid (1.0 eq.), the desired aniline (1.2 eq.), and a stronger base such as potassium tert-butoxide (KOtBu, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Add a high-boiling polar aprotic solvent such as DMF or DMSO (approx. 0.2 M concentration).

    • For reactions requiring catalytic activation (an Ullmann condensation), add a copper(I) catalyst like CuI (10 mol%) and a ligand such as L-proline (20 mol%).[7]

    • Heat the reaction mixture to 120-150 °C with stirring. Microwave irradiation can often shorten the reaction time significantly.

    • Monitor the reaction progress. These reactions may require 12-24 hours to reach completion.

    • Follow the same workup and purification procedure as described in Protocol 1.

Comparative Experimental Data (Illustrative)
ParameterThis compound2-Chloro-3-nitrobenzoic Acid
Reaction Temp. 80 °C130 °C
Base K₂CO₃Cs₂CO₃
Catalyst Not requiredOften beneficial (e.g., CuI)
Reaction Time 6 hours18 hours
Typical Yield 85-95%70-85%
Broader Applications
  • This compound: Its high reactivity makes it a preferred intermediate in complex, multi-step syntheses where mild conditions are paramount. It is a key starting material for the synthesis of the BRAF inhibitor drug Dabrafenib.[14] It is also used in the synthesis of modern pesticides like Broflanilide.[15] The inclusion of fluorine is also a well-established strategy in drug design to enhance metabolic stability and bioavailability.[1][16]

  • 2-Chloro-3-nitrobenzoic Acid: This compound remains a workhorse in the chemical industry, valued for its role as a versatile precursor for a wide range of pharmaceuticals and agrochemicals.[17] It is used in the synthesis of various heterocyclic systems, including potential anti-inflammatory agents, quinolone antibacterials, and targeted anticancer drugs.[18]

Section 4: Choosing the Right Reagent: A Comparative Summary

The choice between 2-fluoro- and 2-chloro-3-nitrobenzoic acid is a strategic one, balancing reactivity, cost, and the specific demands of the synthetic target.

FeatureThis compound2-Chloro-3-nitrobenzoic AcidRecommendation
Reactivity in SNAr High. The reaction is faster due to the strong inductive stabilization of the Meisenheimer complex.[10][12]Moderate. The reaction is slower and requires more energy input.For rapid, high-yielding substitutions, especially with sensitive nucleophiles, the fluoro-derivative is superior.
Reaction Conditions Milder temperatures (80-100 °C), weaker bases (e.g., K₂CO₃).Higher temperatures (120-150 °C), stronger bases, and often requires a catalyst.[7]Choose the fluoro-derivative to avoid degradation of complex substrates and to simplify the reaction setup.
Cost & Availability Can be more expensive due to specialized synthesis routes (e.g., halogen exchange).[14][19]Generally more economical and widely available.For large-scale synthesis where cost is a primary driver and the substrate can tolerate harsh conditions, the chloro-derivative is a viable choice.
Key Applications Synthesis of high-value pharmaceuticals (e.g., Dabrafenib) and modern agrochemicals where fluorine incorporation is desirable.[14][15]Broad use as a versatile intermediate for a wide array of drugs and bulk chemicals.[18]The choice is often dictated by the final target molecule's requirements.
Safety Irritant to skin and eyes.[5]Irritant to skin, eyes, and respiratory system.[4]Both require standard personal protective equipment (PPE) and handling in a well-ventilated fume hood.

Conclusion

In the direct comparison of this compound and 2-chloro-3-nitrobenzoic acid for synthetic applications, the fluoro-derivative emerges as the more reactive and often more efficient reagent for nucleophilic aromatic substitution. This enhanced reactivity is not due to better leaving group ability but is a direct consequence of the powerful inductive effect of fluorine stabilizing the rate-determining Meisenheimer complex. This allows for milder, faster, and often higher-yielding reactions.

However, 2-chloro-3-nitrobenzoic acid remains an indispensable and economically important building block. While it necessitates more forcing conditions, its versatility and lower cost make it an attractive option for robust synthetic processes where the substrate is tolerant to higher temperatures and stronger bases. The ultimate decision rests on a careful evaluation of the specific synthetic challenge, balancing the need for reactivity and mildness against considerations of scale and process economics.

References

A Comparative Guide to the Biological Activity of 2-Fluoro-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Fluoro-3-nitrobenzoic Acid Scaffold

This compound is a versatile building block in medicinal chemistry.[1][2] Its unique structure, featuring electron-withdrawing fluoro and nitro groups on a benzoic acid backbone, provides multiple reactive sites for the synthesis of a diverse range of derivatives.[1] The presence of the fluorine atom is particularly significant, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.[2] This guide will explore the biological potential of various derivatives synthesized from this scaffold, with a focus on their antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity of this compound Derivatives

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The this compound scaffold has been utilized to synthesize heterocyclic derivatives with notable antimicrobial properties.

Benzimidazole Derivatives: Targeting Fungal Pathogens

Benzimidazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. The synthesis of novel benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives. While direct synthesis from this compound is plausible, studies on analogous fluorinated and nitrated structures provide valuable insights.

A series of novel benzimidazole derivatives containing chrysanthemum acid moieties were synthesized and evaluated for their in vitro fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum.

Table 1: Antifungal Activity of Selected Benzimidazole Derivatives [3]

CompoundRR'Mycelial Growth Inhibition (%) against B. cinerea (50 µg/mL)Mycelial Growth Inhibition (%) against S. sclerotiorum (50 µg/mL)
8a HH85.392.1
9e ClH95.298.5
Thiabendazole (Standard) --86.148.7

Note: The core benzimidazole structure was substituted with different moieties. The data presented here is for compounds analogous to potential derivatives of this compound.

The results indicate that compound 9e , with a chloro substitution, exhibited the most potent inhibitory activity against both fungal strains, surpassing the standard drug thiabendazole.[3] This suggests that the introduction of specific substituents on the benzimidazole ring, a strategy applicable to derivatives of this compound, can significantly enhance antifungal potency.

  • Preparation of Media: Potato dextrose agar (PDA) medium is prepared and sterilized.

  • Incorporation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA medium to achieve the desired final concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc (5 mm diameter) of the test fungus, taken from the periphery of a 7-day-old culture, is placed at the center of the solidified agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25 ± 1 °C) for a specified period.

  • Measurement of Growth: The radial growth of the fungal colony is measured.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treatment group.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Sterilize PDA Medium add_compounds Incorporate Compounds into Molten PDA prep_media->add_compounds prep_compounds Dissolve Test Compounds in Solvent prep_compounds->add_compounds inoculate Inoculate with Fungal Disc add_compounds->inoculate incubate Incubate Plates inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate

Anticancer Activity of this compound Derivatives

The development of novel anticancer agents is a cornerstone of pharmaceutical research. The structural motifs present in this compound are found in various compounds with demonstrated anticancer activity.

Schiff Base Derivatives: Promising Cytotoxicity against Cancer Cell Lines

Schiff bases derived from various aromatic aldehydes and amines have shown significant anticancer potential. The synthesis of Schiff bases from a hydrazide derivative of this compound could yield compounds with interesting biological profiles.

A study on novel Schiff's bases of 2-amino benzothiazole revealed that certain derivatives exhibit potent antiproliferative activity against the HeLa cervical cancer cell line.

Table 2: Anticancer Activity of Selected Schiff Base Derivatives against HeLa Cells [4][5]

CompoundSubstituent on Benzaldehyde RingIC50 (µg/mL)
SP16 4-Dimethylamino2.517
Cisplatin (Standard) -17.2

Note: The data is for Schiff bases of 2-amino benzothiazole, which serve as a model for potential derivatives of this compound.

Compound SP16 , featuring a 4-dimethylamino substituent, demonstrated significantly higher potency than the standard anticancer drug Cisplatin, highlighting the potential of Schiff base derivatives in cancer therapy.[5]

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized Schiff base derivatives for a specified duration (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a wide range of diseases, driving the need for new anti-inflammatory drugs. Derivatives of this compound, particularly amides and hydrazides, are of interest in this area.

Thiourea Derivatives: A Potential Avenue for Anti-inflammatory Agents

While direct studies on this compound derivatives are limited, research on structurally related compounds provides a strong rationale for their investigation. For instance, new thiourea derivatives of naproxen have been synthesized and evaluated for their anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of Selected Naproxen Thiourea Derivatives [6][7]

CompoundAmine Moiety% Inhibition of Paw Edema (4h)
4 m-anisidine54.01
7 N-methyl tryptophan methyl ester54.12
Naproxen (Standard) -Not specified in abstract

Note: This data is for derivatives of naproxen, but the synthetic and evaluation methodologies are applicable to derivatives of this compound.

The results show that the synthesized thiourea derivatives exhibit significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[6][7] This suggests that converting the carboxylic acid group of this compound into a thiourea derivative could be a promising strategy for developing new anti-inflammatory agents.

  • Animal Model: Wistar rats are used for the study.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group compared to a control group that received only the vehicle.

Anti_inflammatory_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis administer_compound Administer Test Compound to Rats inject_carrageenan Inject Carrageenan into Paw administer_compound->inject_carrageenan measure_volume Measure Paw Volume at Intervals inject_carrageenan->measure_volume calculate_inhibition Calculate % Edema Inhibition measure_volume->calculate_inhibition

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data, primarily from analogous structures, strongly suggests potential for significant antimicrobial, anticancer, and anti-inflammatory activities. The presence of the fluoro and nitro groups offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives, including amides, esters, hydrazides, and various heterocyclic systems. A comprehensive structure-activity relationship (SAR) study, where different derivatives are tested against the same panel of biological targets, would be invaluable in identifying lead compounds for further development. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

References

A Comparative Guide to 2-Fluoro-3-nitrobenzoic Acid: Unlocking the Advantages of the Fluorine Substituent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that dictates the trajectory of a research program. Substituted benzoic acids are a cornerstone of organic synthesis, but not all are created equal. This guide provides an in-depth comparative analysis of 2-Fluoro-3-nitrobenzoic acid, focusing on the distinct and often decisive advantages conferred by the fluorine substituent at the C2 position. We will explore how this single atomic substitution profoundly influences the molecule's physicochemical properties, reactivity, and ultimate utility in the synthesis of high-value compounds.

The Strategic Impact of Fluorine in Molecular Design

The incorporation of fluorine into organic molecules has become an indispensable strategy in modern medicinal chemistry and materials science.[1][2] Approximately 20% of recently approved pharmaceuticals are fluoro-pharmaceuticals, a testament to the element's unique ability to enhance biological activity, stability, and absorption.[3] Unlike other halogens, fluorine's small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale) allow it to act as a "super-hydrogen" — a bioisostere that introduces powerful electronic effects without significant steric bulk.[4]

These properties are leveraged to:

  • Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), making it resistant to enzymatic cleavage and thereby increasing a drug's in-vivo half-life.[3][4]

  • Modulate Acidity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups.[4]

  • Improve Membrane Permeability: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[1][5][6]

  • Fine-Tune Binding Affinity: The unique electronic nature of fluorine can lead to more potent and selective interactions with biological targets, such as enzymes and receptors.[3][5][7]

In this compound, these foundational advantages are amplified by its specific substitution pattern, creating a uniquely valuable building block for complex molecular architectures.[8][9]

Comparative Physicochemical Properties: The Data-Driven Advantage

The advantages of the fluorine atom in this compound become evident when its properties are compared against key non-fluorinated and isomeric analogs. The data below quantifies the impact of the ortho-fluoro substituent.

PropertyThis compound 3-Nitrobenzoic acid2-Nitrobenzoic acidBenzoic Acid
Molecular Weight ( g/mol ) 185.11[10]167.12[11][12]167.12[11][12]122.12
Melting Point (°C) 139[13]139–141[11][12]146–148[11][12]122.4
pKa (in water) ~2.0 (estimated) ~3.45[11][12]~2.17[11][12]~4.20[11]
Water Solubility Slightly soluble[14][15]~2.4 g/L[11]~7.8 g/L[11]~3.4 g/L

Analysis of the Data:

The most striking difference is the acidity (pKa) . The combination of the strongly electron-withdrawing nitro group (-M, -I effect) and the ortho-fluorine (-I effect) dramatically increases the acidity of the carboxylic acid.[12][16] The acidity of this compound is comparable to that of 2-nitrobenzoic acid, which is known for its enhanced acidity due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[11][17] This significantly lower pKa compared to 3-nitrobenzoic acid (~3.45) demonstrates the powerful synergistic electronic influence of the ortho-fluoro and meta-nitro substituents. This enhanced acidity can be critical for forming salt bridges in protein-ligand interactions or for controlling reactivity in subsequent synthetic steps.

Enhanced Reactivity: A Gateway to Novel Scaffolds

The electronic properties conferred by the fluorine and nitro groups make this compound a highly versatile intermediate, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions.[8][13][14] The strong electron-withdrawing nature of both substituents depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in this activated system, can be readily displaced.

This reactivity provides a strategic advantage over its non-fluorinated counterpart, 3-nitrobenzoic acid, which is far less reactive towards nucleophiles. This allows for the efficient introduction of a wide range of functionalities (e.g., amines, alcohols, thiols) at the C2 position, a crucial step in building diverse molecular libraries for drug discovery.

Caption: Nucleophilic Aromatic Substitution (SNAr) workflow.

Experimental Protocol: Synthesis of a Key Amide Intermediate

The utility of this compound is best demonstrated through its application. The formation of an amide bond is a fundamental transformation in pharmaceutical synthesis. The following protocol details a robust method for this conversion, highlighting the self-validating nature of the experimental design.

Objective: To synthesize N-benzyl-2-fluoro-3-nitrobenzamide from this compound.

Methodology:

  • Activation of the Carboxylic Acid:

    • To a stirred solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add Oxalyl chloride (1.5 eq) followed by a catalytic amount of Dimethylformamide (DMF, 1 drop).

    • Causality: The carboxylic acid is converted to a highly reactive acyl chloride intermediate. Oxalyl chloride is chosen for its volatility and the gaseous byproducts (CO, CO2, HCl), which are easily removed, driving the reaction to completion. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species. The reaction is monitored by the cessation of gas evolution.

  • Amide Bond Formation:

    • In a separate flask, dissolve Benzylamine (1.1 eq) and Triethylamine (TEA, 2.5 eq) in anhydrous DCM (5 mL/mmol).

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared 2-fluoro-3-nitrobenzoyl chloride solution dropwise to the stirred amine solution.

    • Causality: The nucleophilic benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. TEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile. The excess base ensures the reaction goes to completion. The low temperature controls the exothermicity of the reaction.

  • Work-up and Purification:

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

    • Causality: The aqueous washes remove unreacted starting materials, salts (triethylammonium chloride), and reagents. Purification by chromatography ensures the final product meets the high purity standards (e.g., ≥99.0% by HPLC) required for subsequent steps in pharmaceutical development.[8]

This protocol provides a reliable pathway to a key intermediate, which can then be further elaborated, for example, by reducing the nitro group to an amine, which can then participate in further coupling reactions.

Synthesis_Workflow Start This compound Step1 Step 1: Acyl Chloride Formation Start->Step1 Oxalyl Chloride, cat. DMF Intermediate1 2-Fluoro-3-nitrobenzoyl chloride Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 Benzylamine, TEA Intermediate2 N-benzyl-2-fluoro-3-nitrobenzamide Step2->Intermediate2 Step3 Step 3: Nitro Reduction Intermediate2->Step3 e.g., H2, Pd/C or SnCl2 Intermediate3 3-Amino-N-benzyl-2-fluorobenzamide Step3->Intermediate3 Step4 Step 4: Further Functionalization (e.g., SNAr, Coupling) Intermediate3->Step4 Final Active Pharmaceutical Ingredient (API) or Advanced Intermediate Step4->Final

Caption: General synthetic workflow starting from this compound.

Conclusion

The fluorine substituent in this compound is not merely an incidental feature; it is a strategic element that imparts a portfolio of advantages crucial for modern chemical synthesis. By enhancing acidity, providing a handle for nucleophilic substitution, and offering a potential site for metabolic blocking, the ortho-fluorine atom elevates this molecule from a simple substituted benzoic acid to a high-performance intermediate. Its unique combination of properties makes it an indispensable tool for researchers and drug development professionals aiming to construct complex and effective molecules to address challenges in medicine and agriculture.[9][16]

References

A Researcher's Guide to Differentiating 2-, 4-, and 5-Nitro Isomers of Fluorobenzoic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of constitutional isomers is a critical step that underpins the synthesis of targeted therapeutics. The subtle shift of a single functional group can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of three key isomers of fluoronitrobenzoic acid: 2-fluoro-5-nitrobenzoic acid, 2-fluoro-4-nitrobenzoic acid, and 4-fluoro-2-nitrobenzoic acid. For researchers engaged in the synthesis of complex organic molecules, the ability to unequivocally distinguish between these isomers is paramount.

This technical guide, intended for scientists and drug development professionals, moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into the practical application of infrared (IR), Raman, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) for isomer differentiation. By understanding the principles that govern these spectroscopic techniques, researchers can confidently identify and characterize their compounds of interest.

The Structural Nuances: Why Isomer Identification Matters

The three isomers—2-fluoro-5-nitrobenzoic acid, 2-fluoro-4-nitrobenzoic acid, and 4-fluoro-2-nitrobenzoic acid—all share the same molecular formula (C₇H₄FNO₄) and molecular weight (185.11 g/mol ).[1][2][3] Their distinct chemical and physical properties arise solely from the positional differences of the fluoro, nitro, and carboxylic acid groups on the benzene ring. These differences in electronic distribution and steric hindrance give rise to unique spectroscopic "fingerprints" for each isomer.

Diagram 1: Isomeric Structures of Fluoronitrobenzoic Acid

Caption: The constitutional isomers of fluoronitrobenzoic acid.

Vibrational Spectroscopy: A Tale of Two Techniques

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are highly sensitive to the molecule's structure, making these methods ideal for isomer differentiation.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR Method): A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.[4]

  • Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Spectra are typically collected from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Fourier-Transform (FT-Raman) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.

  • Instrumentation: An FT-Raman spectrometer with a near-infrared (NIR) laser (e.g., 1064 nm) to minimize fluorescence.

  • Data Acquisition: Spectra are collected over a similar range to IR, with laser power and acquisition time optimized to achieve a good signal-to-noise ratio.[5]

Diagram 2: General Workflow for Vibrational Spectroscopy

G cluster_IR FTIR Spectroscopy cluster_Raman FT-Raman Spectroscopy IR_Sample Solid Sample IR_ATR ATR Crystal IR_Sample->IR_ATR IR_Spec FTIR Spectrometer IR_ATR->IR_Spec IR_Spectrum IR Spectrum IR_Spec->IR_Spectrum Raman_Sample Solid Sample Raman_Laser NIR Laser (1064 nm) Raman_Sample->Raman_Laser Raman_Spec FT-Raman Spectrometer Raman_Sample->Raman_Spec Raman_Spectrum Raman Spectrum Raman_Spec->Raman_Spectrum

Caption: Experimental workflow for FTIR and FT-Raman spectroscopy.

Comparative Data and Interpretation

The key vibrational modes for distinguishing these isomers are the C-F, C-N, and C-C stretching and bending vibrations, as well as the vibrations of the carboxylic acid and nitro groups. The positions of these bands are influenced by the electronic effects (inductive and resonance) of the substituents.

Vibrational Mode 2-Fluoro-5-nitrobenzoic acid (cm⁻¹) 2-Fluoro-4-nitrobenzoic acid (cm⁻¹) 4-Fluoro-2-nitrobenzoic acid (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3100-2500 (broad)~3100-2500 (broad)~3100-2500 (broad)
C=O Stretch (Carboxylic Acid)~1700~1700~1710
NO₂ Asymmetric Stretch~1530~1535~1540
NO₂ Symmetric Stretch~1350~1345~1355
C-F Stretch~1250~1240~1260

Note: The exact peak positions can vary slightly depending on the experimental conditions.

The most significant differences are expected in the fingerprint region (below 1500 cm⁻¹), where complex vibrations involving the entire molecule occur. For instance, the C-F stretching and bending vibrations will be subtly different for each isomer due to the varying electronic environment. Computational chemistry, specifically Density Functional Theory (DFT) calculations, can be a powerful tool to predict these subtle differences and aid in the interpretation of experimental spectra.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Identification Tool

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei (¹H, ¹³C, ¹⁹F), NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Experimental Protocols
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.

Diagram 3: NMR Spectroscopy Workflow

G Sample Dissolved Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec FID Free Induction Decay (FID) NMR_Spec->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum

Caption: General workflow for acquiring NMR spectra.

Comparative Data and Interpretation

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly diagnostic for these isomers. The electron-withdrawing nature of the nitro and carboxylic acid groups, and the electronegativity of the fluorine atom, all influence the electron density around the aromatic protons, leading to distinct chemical shifts.

¹H NMR Data (Predicted, in DMSO-d₆)

Isomer Proton Predicted Chemical Shift (ppm) Multiplicity & Coupling Constants (Hz)
2-Fluoro-5-nitrobenzoic acid H-3~8.4dd, J ≈ 9, 3
H-4~7.8ddd, J ≈ 9, 9, 3
H-6~8.6dd, J ≈ 9, 5
2-Fluoro-4-nitrobenzoic acid H-3~8.3d
H-5~8.2dd
H-6~7.9t
4-Fluoro-2-nitrobenzoic acid H-3~8.1dd
H-5~7.9ddd
H-6~8.2dd

Note: These are predicted values based on substituent effects and may vary from experimental data.

¹³C and ¹⁹F NMR

The ¹³C NMR spectra will show distinct chemical shifts for the aromatic carbons, particularly the carbons directly attached to the substituents (ipso-carbons). The ¹⁹F NMR spectrum for each isomer will consist of a single resonance, but its chemical shift will be unique and highly sensitive to the electronic environment created by the other substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.

Experimental Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λmax)

Isomer Predicted λmax (nm)
2-Fluoro-5-nitrobenzoic acid ~260-270
2-Fluoro-4-nitrobenzoic acid ~270-280
4-Fluoro-2-nitrobenzoic acid ~250-260

Note: These are estimated values and can be influenced by the solvent.

The differences in λmax arise from the varying degrees of electronic communication between the electron-donating fluorine atom (via resonance) and the electron-withdrawing nitro and carboxylic acid groups.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Experimental Protocol
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for these types of molecules.

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and various fragment ion peaks.

Fragmentation Analysis

While all three isomers will show a molecular ion peak at m/z 185, their fragmentation patterns will differ. Key fragmentation pathways for aromatic carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). For nitroaromatics, characteristic losses of •NO (M-30) and •NO₂ (M-46) are observed. The relative intensities of these fragment ions will vary depending on the stability of the resulting carbocations, which is influenced by the positions of the substituents.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of the 2-, 4-, and 5-nitro isomers of fluorobenzoic acid requires a multi-faceted spectroscopic approach. While each technique provides valuable information, a combination of methods offers the most definitive characterization. ¹H NMR spectroscopy, with its detailed information on proton chemical shifts and coupling patterns, often provides the most conclusive evidence for isomer identification. However, vibrational spectroscopy (IR and Raman) offers a rapid and non-destructive method for preliminary screening. UV-Vis spectroscopy and mass spectrometry provide complementary data that can further confirm the identity of the isomer. By leveraging the principles and experimental data outlined in this guide, researchers can confidently navigate the challenges of isomer differentiation in their synthetic endeavors.

References

The Strategic Selection of Precursors in API Synthesis: A Comparative Efficacy Guide to 2-Fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of active pharmaceutical ingredient (API) synthesis, the choice of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth technical comparison of 2-Fluoro-3-nitrobenzoic acid as a precursor for the synthesis of the BRAF inhibitor dabrafenib, a key therapeutic agent in the treatment of certain cancers. We will explore the synthetic pathway leveraging this precursor, and contrast it with a viable alternative route, offering experimental insights to inform your research and development endeavors.

The Role of this compound in Dabrafenib Synthesis

This compound is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of numerous APIs.[1][2] Its strategic arrangement of a fluorine atom, a nitro group, and a carboxylic acid on the benzene ring offers a versatile scaffold for complex molecular construction.[3][4] In the context of dabrafenib synthesis, this precursor provides the core phenyl ring structure with the necessary substituents for the eventual formation of the final drug molecule.[5][6]

The synthetic journey from this compound to dabrafenib involves a multi-step process that capitalizes on the reactivity of its functional groups. The carboxylic acid allows for esterification, the nitro group can be selectively reduced to an amine, and the fluorine atom plays a crucial role in the final molecular architecture and biological activity of dabrafenib.[1]

Synthetic Workflow from this compound

The synthesis of dabrafenib from this compound commences with the esterification of the carboxylic acid to its methyl ester, followed by the reduction of the nitro group to an amine. This key intermediate, methyl 3-amino-2-fluorobenzoate, is then further elaborated through a series of reactions to construct the thiazole and pyrimidine rings characteristic of the dabrafenib structure.

Dabrafenib Synthesis fromthis compound A This compound B Methyl 2-fluoro-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-amino-2-fluorobenzoate B->C Reduction (H2, Pd/C) D N-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)acetamide Intermediate C->D Sulfonylation & Acetylation E Thiazole Ring Formation Intermediate D->E Thiazole Synthesis F Dabrafenib E->F Pyrimidine Ring Formation

Caption: Synthetic workflow for Dabrafenib starting from this compound.

Experimental Protocol: Synthesis of Methyl 3-amino-2-fluorobenzoate

A critical step in this pathway is the reduction of the nitro group. Below is a representative experimental protocol for this transformation, based on established methodologies.[7]

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-fluoro-3-nitrobenzoate.

Step 2: Reduction of Methyl 2-fluoro-3-nitrobenzoate

  • In a hydrogenation vessel, dissolve Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in a mixture of tetrahydrofuran (10 vol) and methanol (3 vol).

  • Add 10% Palladium on charcoal (0.1 eq) to the solution.

  • Pressurize the vessel with hydrogen gas (3-10 kg/cm ²) and heat to 50-60 °C.

  • Stir the reaction mixture for 3-24 hours, monitoring the uptake of hydrogen.

  • After the reaction is complete, filter the mixture through a pad of celite and wash with tetrahydrofuran.

  • Concentrate the filtrate under vacuum to yield Methyl 3-amino-2-fluorobenzoate.

ParameterValueReference
Starting Material Methyl 2-fluoro-3-nitrobenzoate (100 g)[7]
Solvent Tetrahydrofuran (1000 ml), Methanol (300 ml)[7]
Catalyst 10% Palladium on charcoal (10 g)[7]
Hydrogen Pressure 3-10 kg/cm ²[7]
Temperature 50-60 °C[7]
Reaction Time 3-24 hours[7]
Product Yield 70 g (approx. 85%)[7]

An Alternative Precursor: The 2-Fluoroaniline Route

An alternative and widely utilized approach to the key N-(3-amino-2-fluorophenyl) fragment of dabrafenib begins with 2-fluoroaniline. This pathway avoids the initial nitration and subsequent reduction steps, instead building the carboxylic acid functionality onto the aniline derivative.

Synthetic Workflow from 2-Fluoroaniline

This synthetic route involves the conversion of 2-fluoroaniline into 7-fluoroisatin, which is then oxidatively cleaved to yield 2-amino-3-fluorobenzoic acid. This intermediate can then be esterified and carried forward in a similar fashion to the previous route.

Dabrafenib Synthesis from2-Fluoroaniline A 2-Fluoroaniline B N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide A->B Reaction with Chloral Hydrate & Hydroxylamine C 7-Fluoroisatin B->C Cyclization (H2SO4) D 2-Amino-3-fluorobenzoic acid C->D Oxidative Cleavage (H2O2, NaOH) E Methyl 3-amino-2-fluorobenzoate D->E Esterification (MeOH, H2SO4) F Dabrafenib E->F Subsequent steps to Dabrafenib

Caption: Synthetic workflow for the key intermediate of Dabrafenib starting from 2-Fluoroaniline.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid

The synthesis of the key intermediate, 2-amino-3-fluorobenzoic acid, from 7-fluoroisatin is a critical transformation in this alternative pathway.

Step 1: Synthesis of 7-Fluoroisatin from 2-Fluoroaniline

  • A detailed procedure for the synthesis of 7-Fluoroisatin from 2-fluoroaniline can be found in established literature, such as Organic Syntheses.[3]

Step 2: Oxidative Cleavage of 7-Fluoroisatin

  • In a three-necked flask, dissolve 7-fluoroisatin (1.0 eq) in a 1 M aqueous sodium hydroxide solution (approx. 13 vol).

  • Add 30% hydrogen peroxide solution (approx. 2.2 eq) dropwise over 45 minutes, allowing the temperature to rise to 30-40 °C.

  • After 1.5 hours, the reaction should be complete, resulting in a pale orange, clear solution.

  • Adjust the pH of the solution to approximately 7.5 with 3 M hydrochloric acid.

  • Treat the solution with charcoal, stir, and filter.

  • Further acidify the clear filtrate to a pH of 1 to precipitate the 2-amino-3-fluorobenzoic acid as a beige solid.

  • Collect the product by filtration and dry.

ParameterValueReference
Starting Material 7-Fluoroisatin (15.0 g)[3]
Reagents 1 M NaOH (200 ml), 30% H₂O₂ (22 ml)[3]
Temperature 30-40 °C[3]
Reaction Time 1.5 hours[3]
Product Yield Approximately 14.8 g (90%)[8]

Comparative Analysis of the Two Precursors

The choice between this compound and 2-fluoroaniline as the starting material for dabrafenib synthesis involves a trade-off between several factors.

FeatureThis compound Route2-Fluoroaniline Route
Number of Steps to Key Intermediate 2 steps to Methyl 3-amino-2-fluorobenzoate3 steps to 2-Amino-3-fluorobenzoic acid
Key Transformations Esterification, Nitro ReductionAcylamination, Cyclization, Oxidative Cleavage
Reagents & Safety Involves catalytic hydrogenation under pressure, which requires specialized equipment.Uses strong acids (H₂SO₄) and oxidizers (H₂O₂), which require careful handling.
Potential for Byproducts Potential for incomplete reduction or side reactions during nitration of precursors.The Sandmeyer-type reaction for isatin synthesis can sometimes lead to tar-like byproducts if not carefully controlled.[9]
Overall Yield (to key intermediate) Generally high-yielding steps.The multi-step nature may lead to a lower overall yield, although individual steps can be high-yielding.
Cost-Effectiveness The cost of this compound can be a significant factor.2-Fluoroaniline is a more common and generally less expensive starting material.

Expertise & Experience Insights:

From a process chemistry perspective, the 2-fluoroaniline route, while involving more steps to the key aminobenzoic acid intermediate, may be more amenable to large-scale production due to the avoidance of high-pressure hydrogenation. However, the control of impurities, particularly the potential for tar formation during the isatin synthesis, is a critical process parameter that requires careful optimization.

The this compound route is more direct, but the scalability of the catalytic hydrogenation step can be a bottleneck for some manufacturing facilities. The handling of palladium catalysts and the associated costs of the catalyst and its recovery are also important considerations.

Trustworthiness and Self-Validation:

Both synthetic routes are well-documented in the scientific and patent literature, providing a high degree of trustworthiness. The protocols described are self-validating in that the progress of each step can be monitored by standard analytical techniques such as TLC, HPLC, and NMR, ensuring the quality of the intermediates before proceeding to the next step.

Conclusion

Both this compound and 2-fluoroaniline are viable and effective precursors for the synthesis of the API dabrafenib. The choice between them is not straightforward and depends on a variety of factors including the scale of the synthesis, the available equipment, the cost of raw materials, and the expertise of the chemistry team.

The this compound route offers a more direct path but requires specialized hydrogenation equipment. The 2-fluoroaniline route, while longer, utilizes more conventional chemical transformations but requires careful control to avoid byproduct formation.

Ultimately, a thorough process hazard analysis and a cost-of-goods analysis should be conducted for both routes to make an informed decision that aligns with the specific goals of the drug development program.

References

A Comparative Analysis of Synthesis Routes for 2-Fluoro-3-nitrobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-3-nitrobenzoic Acid in Modern Chemistry

This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitro group, and a fluorine atom in a specific ortho- and meta-relationship, provides a versatile platform for the construction of complex molecular architectures. Notably, it is a key building block in the synthesis of targeted therapeutics, including kinase inhibitors, and advanced crop protection agents. The strategic importance of this molecule necessitates the development of efficient, scalable, and economically viable synthetic routes. This guide provides a comparative analysis of the most pertinent synthesis strategies for this compound, offering insights into the mechanistic rationale, experimental practicalities, and overall efficiency of each approach.

Comparative Analysis of Synthetic Pathways

Several distinct synthetic strategies have been developed to produce this compound, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and the stringency of purity requirements. Here, we delve into a comparative analysis of the most common and innovative approaches.

Route Starting Material(s) Key Steps Reported Yield Key Advantages Primary Challenges
1 2-Fluoro-3-nitrotolueneOxidation96%[1]High yield, single step, readily available starting material.Use of heavy metal oxidants (e.g., dichromate), potential for environmental waste.
2 2-Fluorobenzoic acidElectrophilic NitrationModerate (isomer separation)Potentially shorter route.Formation of multiple isomers, deactivating effect of the carboxylic acid group, harsh reaction conditions.
3 o-MethylphenolNitration, Chlorination, Fluorination, OxidationHigh (claimed in patent)[2]Utilizes inexpensive starting materials, suitable for large-scale production.Multi-step process, potentially complex workup and purification.
4 2-Chloro-3-nitrotolueneOxidation, Halogen Exchange, OxidationGood (claimed in patent)[3]Milder reaction conditions for oxidation steps.Multi-step process, requires a halogen exchange reaction.
5 2-FluoronitrobenzeneOrtho-lithiation, CarboxylationGood (claimed in patent)[4]High regioselectivity.Requires cryogenic temperatures (-80°C), use of hazardous and expensive organolithium reagents, stringent anhydrous conditions.

Detailed Analysis of Synthesis Routes

Route 1: Oxidation of 2-Fluoro-3-nitrotoluene

This is arguably the most direct and highest-yielding reported method for the synthesis of this compound. The ready availability of 2-Fluoro-3-nitrotoluene, which can be synthesized by the nitration of 2-fluorotoluene, makes this a very attractive approach.

Reaction Pathway:

Route 1 start 2-Fluoro-3-nitrotoluene product This compound start->product Oxidation oxidant Na2Cr2O7, H2O/Isopropanol oxidant->product

Caption: Oxidation of 2-Fluoro-3-nitrotoluene.

Mechanistic Rationale: The oxidation of the methyl group to a carboxylic acid is a standard transformation. The use of a strong oxidizing agent like sodium dichromate in a mixed solvent system of isopropanol and water at a controlled temperature ensures efficient conversion.[1] The isopropanol acts as a co-solvent and may also be involved in the reduction of the chromium species.

Experimental Protocol (Literature Adapted):

  • In a suitable reaction vessel, dissolve 2-Fluoro-3-nitrotoluene (50.0 g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).[1]

  • To this solution, add sodium dichromate (150.0 g, 0.57 mol).[1]

  • Stir the reaction mixture at 25°C for 3 hours.[1]

  • After the reaction is complete, filter the mixture.

  • Remove the organic solvent from the filtrate under reduced pressure.

  • Add water to the residue, heat to dissolve, and then cool to 0°C to induce recrystallization.

  • Filter the crystals and dry to obtain this compound (57.3 g, 96% yield).[1]

Route 2: Nitration of 2-Fluorobenzoic Acid

The direct nitration of 2-fluorobenzoic acid presents a potentially shorter route. However, the regioselectivity of the nitration is a significant challenge due to the directing effects of the existing substituents.

Reaction Pathway:

Route 2 start 2-Fluorobenzoic acid product This compound + Isomers start->product Nitration reagents HNO3, H2SO4 reagents->product

Caption: Nitration of 2-Fluorobenzoic acid.

Route 3: Multi-step Synthesis from o-Methylphenol

This route, detailed in a patent, offers a pathway from a cheap and readily available starting material.[2] It is designed for large-scale production, suggesting economic viability.

Reaction Pathway:

Route 3 A o-Methylphenol B 2-Methyl-6-nitrophenol A->B Nitration C 2-Chloro-3-nitrotoluene B->C Chlorination D 2-Fluoro-3-nitrotoluene C->D Fluorination E This compound D->E Oxidation Route 4 A 2-Chloro-3-nitrotoluene B 2-Chloro-3-nitrobenzaldehyde A->B Oxidation C 2-Fluoro-3-nitrobenzaldehyde B->C Halogen Exchange D This compound C->D Oxidation Route 5 A 2-Fluoronitrobenzene C Ortho-lithiated intermediate A->C Lithiation B Lithium Diisopropylamide (LDA) B->C E This compound C->E Carboxylation D CO2 (Dry Ice) D->E

References

A Comparative Guide to the Synthesis of 2-Fluoro-3-nitrobenzoic Acid: An Evaluation of Alternative Reagents and Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-nitrobenzoic acid (CAS No. 317-46-4) is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring a carboxylic acid, a nitro group, and a fluorine atom, provides multiple points for chemical modification, making it an essential building block for complex active pharmaceutical ingredients (APIs) and other specialty chemicals.[3][4] The efficiency, safety, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical development professionals.

Traditional synthetic routes often rely on harsh oxidizing agents or present challenges in regioselectivity.[5] This guide provides an in-depth comparison of established and alternative methodologies for the synthesis of this compound. We will dissect various synthetic strategies, evaluate the performance of different reagents with supporting data, and provide detailed protocols to enable scientists to make informed decisions based on scalability, yield, safety, and sustainability.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct pathways, each with inherent advantages and limitations. The choice of strategy is often dictated by the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions or reagent types.

Strategy 1: Oxidation of a Toluene Precursor

This is one of the most common and industrially relevant approaches, starting from the readily available 2-fluoro-3-nitrotoluene. The core of this strategy is the oxidation of the methyl group to a carboxylic acid. The choice of oxidant is the most critical variable.

  • Classical Approach: Heavy Metal Oxidants The use of strong, chromium-based oxidizing agents is well-documented. Sodium dichromate (Na₂Cr₂O₇) in an aqueous isopropanol system can achieve excellent yields, reportedly as high as 96%.[6][7] Another patent describes the use of chromium trioxide (CrO₃) in acetic acid and sulfuric acid, yielding the product at 62.8%.[1]

    Causality Behind Experimental Choices: Chromium (VI) reagents are powerful and reliable oxidants for converting benzylic methyl groups to carboxylic acids. The reaction proceeds through the formation of a chromate ester at the benzylic position, followed by oxidative cleavage. The acidic medium (acetic/sulfuric acid) or co-solvent system (isopropanol/water) is crucial for solubilizing both the organic substrate and the inorganic oxidant.

    Trustworthiness & Limitations: While high-yielding, these methods carry significant drawbacks. Chromium (VI) compounds are highly toxic, carcinogenic, and pose a substantial environmental hazard. The treatment of chromium-containing waste streams is costly and heavily regulated, making these routes less favorable for modern, green chemistry initiatives.[5] Similarly, other strong oxidants like potassium permanganate (KMnO₄) are also effective but share the same issues of hazardous waste generation.[5]

  • Alternative Pathway: Multi-step Synthesis from 2-Chloro-3-nitrotoluene An innovative route avoids the direct oxidation of a fluorinated toluene. Instead, it begins with 2-chloro-3-nitrotoluene. This pathway involves a chlorine-fluorine exchange reaction (a nucleophilic aromatic substitution, or Halex reaction), followed by oxidation.[5] A recent patent outlines a three-step process:

    • Oxidation of 2-chloro-3-nitrotoluene to 2-chloro-3-nitrobenzaldehyde.

    • Fluorination via chlorine-fluorine exchange to yield 2-fluoro-3-nitrobenzaldehyde.

    • Oxidation of the resulting aldehyde to this compound.[5]

    This approach cleverly segregates the challenging oxidation and fluorination steps, potentially offering better control and avoiding the direct use of hazardous oxidants on the more expensive fluorinated intermediate.

Strategy 2: Oxidation of a Benzaldehyde Precursor

This strategy starts with 2-fluoro-3-nitrobenzaldehyde, which can be synthesized as described above or obtained commercially. The oxidation of an aldehyde to a carboxylic acid is generally more straightforward and can be accomplished with milder and more environmentally benign reagents than the oxidation of a methyl group.

  • Conventional Reagent: Sodium Chlorite Sodium chlorite (NaClO₂) is an effective and selective reagent for oxidizing aldehydes to carboxylic acids without affecting other functional groups like the nitro group.[6][7] The reaction is typically run in a buffered aqueous solution, often with a scavenger like sulfamic acid or 2-methyl-2-butene to quench the reactive and potentially explosive chlorine dioxide byproduct.

  • Green Alternative: Catalytic Hydrogen Peroxide A more sustainable approach employs hydrogen peroxide (H₂O₂) as the terminal oxidant, with water as the only byproduct. This method requires a catalyst to facilitate the reaction. A patented process describes the use of catalysts like sodium tungstate in an organic solvent, where the mixture is refluxed with 30% hydrogen peroxide.[5]

    Causality Behind Experimental Choices: Tungstate catalysts, in the presence of H₂O₂, form peroxotungstate species, which are the active oxidizing agents. This catalytic cycle allows for the use of a stoichiometric amount of a clean oxidant (H₂O₂), representing a significant improvement over methods that use stoichiometric heavy metals. This method avoids hazardous reagents and simplifies waste disposal.[5]

Strategy 3: Synthesis via Diazotization and Fluorination (Balz-Schiemann Reaction)

A classic approach in organofluorine chemistry involves the diazotization of an aromatic amine followed by a fluorination reaction. For this target molecule, the logical precursor would be 2-amino-3-nitrobenzoic acid.

The process involves two key steps:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[8]

  • Fluorination: The diazonium salt is then subjected to fluorination. The Balz-Schiemann reaction, which involves heating the isolated diazonium tetrafluoroborate salt, is the traditional method.[9] Modern variants may use other fluoride sources.

Trustworthiness & Limitations: This method is a cornerstone of aromatic chemistry and offers a reliable way to introduce a fluorine atom with high regioselectivity.[10] However, diazonium salts can be unstable and potentially explosive, requiring careful temperature control. The synthesis of the starting material, 2-amino-3-nitrobenzoic acid, adds extra steps to the overall sequence.

Strategy 4: The Direct Nitration Approach: A Cautionary Tale

A seemingly straightforward route would be the direct nitration of 2-fluorobenzoic acid. However, this approach is rarely used due to significant challenges with regioselectivity.[5]

Causality Behind Experimental Choices: The aromatic ring is influenced by two directing groups: the fluorine atom and the carboxylic acid group.

  • Fluorine: An ortho-, para-director and an activating group (by resonance) but deactivating (by induction).

  • Carboxylic Acid: A meta-director and a strong deactivating group.[11]

The opposing directing effects of these two groups lead to a mixture of isomers, including the desired this compound, as well as 2-fluoro-5-nitrobenzoic acid and others.[12] Separating these isomers is often difficult and economically unviable, resulting in low yields of the desired product.[5][13]

Data Presentation: Comparison of Synthetic Strategies

StrategyStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages & Safety Concerns
1A: Toluene Oxidation (Heavy Metal) 2-Fluoro-3-nitrotolueneNa₂Cr₂O₇ or CrO₃60-96%[1][6]High yield, reliable, well-established.Highly toxic and carcinogenic Cr(VI) reagents; hazardous waste; significant environmental impact.[5]
1B: Toluene Oxidation (Greener) 2-Chloro-3-nitrotolueneFluorinating agent, then H₂O₂/CatalystModerate-HighAvoids early-stage use of expensive fluorinated materials; greener oxidation step.Multi-step process; requires handling of fluorinating agents.
2: Aldehyde Oxidation 2-Fluoro-3-nitrobenzaldehydeNaClO₂ or H₂O₂/Na₂WO₄HighMilder conditions; greener alternative available (H₂O₂); high selectivity.Starting aldehyde may be expensive or require separate synthesis.
3: Balz-Schiemann Reaction 2-Amino-3-nitrobenzoic acidNaNO₂, HBF₄ModerateExcellent regiocontrol for fluorination.Unstable/explosive diazonium intermediates; requires low temperatures; multi-step.[8]
4: Direct Nitration 2-Fluorobenzoic acidHNO₃, H₂SO₄Low[5]Simple, one-step reaction concept.Poor regioselectivity leading to difficult-to-separate isomer mixtures; low yield of desired product.[12]

Experimental Protocols

Protocol 1: Oxidation of 2-Fluoro-3-nitrotoluene with Sodium Dichromate[6]

This protocol is based on a high-yield method described in the literature.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve 2-fluoro-3-nitrotoluene (50.0 g, 0.32 mol) in isopropanol (600 mL) and water (300 mL).

  • Addition of Oxidant: To the stirred solution, add sodium dichromate (150.0 g, 0.57 mol) in portions, ensuring the temperature is maintained at 25 °C.

  • Reaction: Stir the reaction mixture vigorously at 25 °C for 3 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, filter the reaction mixture to remove chromium salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • Purification: Add water to the residue and heat while stirring to dissolve the product. Cool the solution to 0 °C to induce recrystallization.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound (Expected yield: ~57.3 g, 96%).

Self-Validation: The purity of the final product should be confirmed by melting point analysis (138-140°C)[7] and spectroscopic methods (¹H NMR, ¹³C NMR). The absence of starting material should be confirmed by HPLC.

Protocol 2: "Green" Oxidation of 2-Fluoro-3-nitrobenzaldehyde with Hydrogen Peroxide[5]

This protocol is adapted from a patented sustainable process.

  • Reaction Setup: To a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, add 2-fluoro-3-nitrobenzaldehyde, an organic solvent (e.g., acetic acid), and a catalytic amount of sodium tungstate (1-7% by mass of the aldehyde).

  • Addition of Oxidant: Heat the mixture and add 30% hydrogen peroxide dropwise from the addition funnel. An exothermic reaction may be observed; control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, maintain the reflux for 3 to 8 hours, monitoring the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Isolation: Filter the solid product, wash thoroughly with water to remove the catalyst and any remaining acid, and dry under vacuum.

Self-Validation: The final product's identity and purity should be verified using standard analytical techniques (melting point, NMR, HPLC). The aqueous filtrate should be tested for residual peroxide before disposal.

Visualization of Synthetic Pathways

Synthesis_Pathways Start1 2-Fluoro-3-nitrotoluene Product This compound Start1->Product Oxidation (Na2Cr2O7) Start2 2-Chloro-3-nitrotoluene Intermediate2 2-Chloro-3-nitrobenzaldehyde Start2->Intermediate2 Oxidation Start3 2-Amino-3-nitrobenzoic acid Intermediate3 Ar-N2+ Salt Start3->Intermediate3 Diazotization (NaNO2, H+) Start4 2-Fluorobenzoic acid Isomers Isomer Mixture Start4->Isomers Nitration (HNO3, H2SO4) Intermediate1 2-Fluoro-3-nitrobenzaldehyde Intermediate1->Product Oxidation (H2O2/Catalyst) Intermediate2->Intermediate1 Halex Reaction (Fluorination) Intermediate3->Product Balz-Schiemann (Heat) Isomers->Product Difficult Purification

Caption: Overview of major synthetic routes to this compound.

Oxidation_Mechanism cluster_0 Benzylic Oxidation with Cr(VI) Toluene Ar-CH3 BenzylicRadical Ar-CH2• Toluene->BenzylicRadical H-abstraction BenzylAlcohol Ar-CH2OH BenzylicRadical->BenzylAlcohol Oxidation [Cr(VI)] Aldehyde Ar-CHO BenzylAlcohol->Aldehyde Oxidation CarboxylicAcid Ar-COOH Aldehyde->CarboxylicAcid Oxidation

Caption: Simplified mechanism for the oxidation of a methyl group to a carboxylic acid.

Conclusion and Recommendations

For large-scale, industrial production where yield is paramount, the oxidation of 2-fluoro-3-nitrotoluene with sodium dichromate remains a highly effective, albeit environmentally challenging, method.[6] However, for modern laboratories and companies prioritizing sustainable practices, the multi-step route involving the oxidation of 2-fluoro-3-nitrobenzaldehyde with catalytic hydrogen peroxide presents a compelling alternative.[5] This "green" approach minimizes hazardous waste and utilizes a safer, more sustainable oxidant.

The Balz-Schiemann reaction is a valuable tool for specific, small-scale applications where absolute regiocontrol of fluorination is required and the necessary precursors are available. Finally, the direct nitration of 2-fluorobenzoic acid should generally be avoided due to significant issues with isomer separation, making it an inefficient and impractical route for obtaining the pure target compound.[5]

Ultimately, the selection of an optimal synthetic route requires a balanced assessment of economic, environmental, and safety factors, tailored to the specific needs and capabilities of the research or manufacturing team.

References

Evaluating the performance of 2-Fluoro-3-nitrobenzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Acid

My initial move involves intensive Google searches to collect crucial data on 2-Fluoro-3-nitrobenzoic acid. I'm focusing on its physical and chemical attributes, including how it behaves in coupling reactions and its common uses.

Investigating Reaction Alternatives

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Refining the Comparison Framework

I've progressed to structuring the comparison guide, beginning with an introduction emphasizing the role of coupling reactions and this compound. I'm focusing on crafting clear experimental setups and protocols. Moreover, I'm designing a Graphviz diagram to visually represent the typical workflow.

Analyzing Coupling Reactions

I've begun outlining the comparison guide. My focus is on highlighting the nuances of this compound's performance in coupling reactions. I'm structuring it from an application scientist's view, emphasizing practical insights.

Evaluating Experimental Choices

I'm now deep-diving into the guide's structure. I'm focusing on why specific reaction conditions and reagents are selected. I need to ensure scientific rigor, with citations and a complete reference list. I'll include data tables, protocols, and workflows using Graphviz. I am almost done with the introduction and have begun exploring the physicochemical properties, focusing on how these characteristics dictate reactivity.

Defining Scope & Structure

I'm now fully immersed in the guide's framework. The introduction is drafted, emphasizing this compound's significance. I'm building out a properties table, laying the groundwork for the core coupling reactions section. Currently, I'm sketching the workflows for both amidation and cross-coupling, using Graphviz to visualize key steps and considerations.

Prioritizing Guide's Structure

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Integrating Evaluation Data

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A Comparative Guide to 2-Fluoro-3-nitrobenzoic Acid and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-Fluoro-3-nitrobenzoic acid stands out as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. This guide provides an in-depth technical comparison of this compound and its structural analogs, offering insights into their applications, the rationale behind their use, and the experimental data that underpins their value in drug discovery.

The Strategic Importance of this compound in Kinase Inhibitor Synthesis

This compound is a highly valued precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its utility is prominently demonstrated in the industrial-scale synthesis of Dabrafenib, a potent and selective inhibitor of BRAF kinase, which is crucial in the treatment of metastatic melanoma.[3] The specific arrangement of the fluoro, nitro, and carboxylic acid groups on the phenyl ring is not arbitrary; it is a result of meticulous structure-activity relationship (SAR) studies aimed at optimizing the final drug's efficacy and pharmacokinetic profile.

The presence of the fluorine atom is particularly significant. In drug design, fluorine substitution can enhance metabolic stability, increase binding affinity to the target protein, and improve bioavailability.[4][5][6] The strong electron-withdrawing nature of fluorine can also influence the acidity of the benzoic acid and modulate the electronic environment of the molecule, which can be critical for drug-receptor interactions.[1][7]

The nitro group, while often a concern in drug development due to potential toxicity, serves as a versatile synthetic handle.[8] It can be readily reduced to an amine, which is a key step in the construction of the thiazole ring system of Dabrafenib.[9] The ortho-disposition of the fluorine and nitro groups influences the regioselectivity of subsequent reactions, providing a reliable route to the desired product.

Comparative Analysis of Structural Analogs

The choice of this compound as a precursor for Dabrafenib over its positional isomers is a testament to the fine-tuning required in drug design. While direct comparative studies of drugs synthesized from these different starting materials are scarce in the public domain, we can infer the importance of the substitution pattern by examining the applications of these analogs and the principles of medicinal chemistry.

CompoundStructureKey Applications & Rationale
This compound this compoundPrimary precursor for Dabrafenib. [3] The 2-fluoro, 3-nitro substitution pattern is optimal for the subsequent multi-step synthesis, likely influencing the conformation and electronic properties of the intermediate, which in turn affects the binding affinity of the final drug to the BRAF V600E mutant kinase.
4-Fluoro-3-nitrobenzoic acid 4-Fluoro-3-nitrobenzoic acidUsed in the synthesis of novel benzimidazoles with antimycobacterial activity and as a precursor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[10][11] The ortho-relationship between the nitro and fluoro groups is synthetically useful for forming heterocyclic rings. The different positioning of the fluorine atom compared to the 2-fluoro isomer would lead to a different three-dimensional structure in a final drug molecule, potentially altering its target engagement.
3-Fluoro-4-nitrobenzoic acid 3-Fluoro-4-nitrobenzoic acidEmployed in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors.[12] In this arrangement, the fluorine atom is para to the nitro group, which would significantly alter the electronic and steric environment of the aniline intermediate after reduction, leading to different reactivity and final product conformation compared to the 2-fluoro and 4-fluoro isomers.
2-Amino-3-fluorobenzoic acid 2-Amino-3-fluorobenzoic acidThe reduced form of this compound, it is a key intermediate in the synthesis of indole derivatives with therapeutic applications, such as anti-inflammatory agents.[13] This highlights the synthetic utility of the nitro group as a masked amine.

Rationale for the Superiority of the 2-Fluoro-3-nitro Substitution Pattern in Dabrafenib:

The precise positioning of the fluorine atom at the 2-position is critical for the biological activity of Dabrafenib. In the context of the BRAF kinase binding pocket, this fluorine atom is likely involved in crucial interactions with the protein, contributing to the high affinity and selectivity of the inhibitor. Altering the position of the fluorine to the 4-position, for instance, would change the vector of these potential interactions, likely leading to a decrease in potency.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 2-fluoro-3-nitrotoluene.[14][15]

Materials:

  • 2-Fluoro-3-nitrotoluene

  • Isopropanol

  • Water

  • Sodium dichromate

  • Lithium hydroxide monohydrate

Procedure:

  • Dissolve 2-fluoro-3-nitrotoluene (1 equivalent) in a mixture of isopropanol and water.

  • Add sodium dichromate (approximately 1.8 equivalents) to the solution.

  • Stir the reaction mixture at 25°C for 3 hours.

  • Filter the reaction mixture.

  • Remove the organic solvent from the filtrate under reduced pressure.

  • Add water to the residue, heat to dissolve, and then cool to 0°C for recrystallization.

  • Collect the crystals of this compound by filtration.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of this compound 2-Fluoro-3-nitrotoluene 2-Fluoro-3-nitrotoluene Oxidation Oxidation 2-Fluoro-3-nitrotoluene->Oxidation Sodium dichromate, Isopropanol/Water Purification Purification Oxidation->Purification Recrystallization 2-Fluoro-3-nitrobenzoic_acid 2-Fluoro-3-nitrobenzoic_acid Purification->2-Fluoro-3-nitrobenzoic_acid

Caption: Workflow for the synthesis of this compound.

BRAF V600E Kinase Inhibition Assay (Cell-Free)

This assay is used to determine the in vitro inhibitory activity of compounds like Dabrafenib against the purified BRAF V600E enzyme.[16][17]

Materials:

  • Purified recombinant BRAF V600E enzyme

  • BRAF substrate (e.g., inactive MEK1)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the BRAF V600E enzyme and substrate to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the BRAF Kinase Inhibition Assay Workflow:

G cluster_assay BRAF V600E Kinase Inhibition Assay Prepare_Reagents Prepare_Reagents Plate_Setup Plate_Setup Prepare_Reagents->Plate_Setup Serial dilutions of inhibitor Incubation Incubation Plate_Setup->Incubation Add enzyme and substrate Reaction_Initiation Reaction_Initiation Incubation->Reaction_Initiation Add ATP Detection Detection Reaction_Initiation->Detection Add detection reagent Data_Analysis Data_Analysis Detection->Data_Analysis Measure luminescence

Caption: Workflow for a cell-free BRAF V600E kinase inhibition assay.

Conclusion: A Case for Precision in Medicinal Chemistry

The focused application of this compound in the synthesis of a clinically successful drug like Dabrafenib underscores the importance of precise structural and electronic tuning in medicinal chemistry. While its structural analogs also find utility in the development of other bioactive compounds, the specific 2-fluoro-3-nitro substitution pattern has proven to be optimal for achieving the desired therapeutic profile for a BRAF V600E inhibitor. This guide highlights that the selection of a synthetic building block is a critical decision, informed by a deep understanding of structure-activity relationships, synthetic feasibility, and the nuanced roles of each functional group in the final drug molecule. Future research into the subtle differences imparted by these analogs could unveil new therapeutic opportunities and further refine the principles of rational drug design.

References

A Senior Application Scientist's Guide: Benchmarking 2-Fluoro-3-nitrobenzoic Acid for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-Fluoro-3-nitrobenzoic acid (CAS: 317-46-4) has emerged as a uniquely valuable intermediate, primarily due to the synergistic interplay between its ortho-fluoro and meta-nitro substituents.[1] This guide provides an in-depth comparison of this compound against its halogenated counterparts, namely 2-Chloro-3-nitrobenzoic acid and 2-Bromo-3-nitrobenzoic acid. We will dissect their reactivity profiles in key synthetic transformations, providing a clear rationale for experimental choices. The core thesis of this guide is to demonstrate that while no single building block is universally superior, this compound offers a distinct and often decisive advantage in Nucleophilic Aromatic Substitution (SNAr) pathways, a cornerstone of contemporary medicinal chemistry.

The Strategic Advantage of Fluorine in Aromatic Systems

This compound is an off-white to light yellow crystalline solid with a molecular weight of 185.11 g/mol .[1][2] Its utility extends far beyond its physical properties, stemming from the unique electronic characteristics of the fluorine atom when placed on an aromatic ring activated by an electron-withdrawing group.

  • Enhanced Metabolic Stability & Bioavailability: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3][4] The strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo. Furthermore, fluorine's ability to modulate pKa and lipophilicity can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7][8]

  • Modulation of Binding Affinity: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group.[9] Its high electronegativity allows it to participate in favorable electrostatic interactions and hydrogen bonds within a target protein's binding pocket, often enhancing potency and selectivity.[6]

  • Reactivity Profile: The true synthetic power of this compound lies in its reactivity. The fluorine atom, combined with the powerful electron-withdrawing nitro group, makes the aromatic ring highly electron-deficient and thus exceptionally susceptible to nucleophilic attack.[10][11] This pre-activation is the key to its utility in SNAr reactions.

The Contenders: A Comparative Overview of 2-Halo-3-nitrobenzoic Acids

To objectively benchmark this compound, we must consider its closest structural analogs: the chloro- and bromo- derivatives. While they appear similar, their performance in different reaction classes varies dramatically.

PropertyThis compound2-Chloro-3-nitrobenzoic Acid2-Bromo-3-nitrobenzoic Acid
CAS Number 317-46-4[1]3970-35-2573-54-6[12]
Molecular Formula C₇H₄FNO₄[1]C₇H₄ClNO₄C₇H₄BrNO₄[12]
Molecular Weight 185.11 g/mol [1]201.56 g/mol 246.01 g/mol [12]
Appearance Off-white to light yellow powder[1][10]Light yellow crystalline solidLight yellow crystalline solid[12]
Primary Utility Nucleophilic Aromatic Substitution (SNAr)General Purpose / SNAr (forcing conditions)Palladium Cross-Coupling Reactions

Benchmarking Reactivity: SNAr vs. Palladium Cross-Coupling

The choice between fluoro, chloro, and bromo analogs is fundamentally a choice between facilitating SNAr or cross-coupling reactions. Understanding the mechanistic basis for their divergent reactivity is critical for any synthetic chemist.

The SNAr Advantage: The Reign of Fluorine

Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination process.[13][14] It is the primary reaction manifold where this compound excels.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[13][14]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

The counterintuitive reality of SNAr is that the reactivity of the leaving group follows the trend: F > Cl > Br > I .[11]

Causality: The rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity makes the ipso-carbon significantly more electrophilic, lowering the activation energy for the formation of the Meisenheimer complex.[11] The C-F bond strength is irrelevant to the rate, as its cleavage occurs in the fast, second step. The nitro group at the meta-position provides crucial resonance stabilization for the negative charge in the intermediate.

SNAr Mechanism via Meisenheimer Complex.
The Cross-Coupling Paradigm: The Utility of Bromine

For carbon-carbon or carbon-heteroatom bond formation via transition metal catalysis (e.g., Suzuki, Buchwald-Hartwig), the reactivity trend is inverted: I > Br > Cl >> F .[15]

These reactions proceed via a catalytic cycle, with the key initiating step being the oxidative addition of the catalyst (e.g., a Pd(0) complex) into the carbon-halogen bond.[15]

Causality: The rate and feasibility of oxidative addition are directly related to the C-X bond dissociation energy. The C-F bond is exceptionally strong and generally resistant to cleavage by common Pd(0) catalysts under standard conditions. In contrast, the weaker C-Br bond undergoes oxidative addition much more readily, making 2-Bromo-3-nitrobenzoic acid the superior building block for these transformations.

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(R)L₂ oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product byproduct X-B(OH)₂ + Base-H⁺ transmetal_complex->byproduct product_complex Product Complex aryl_halide Ar-X (X=Br, I) aryl_halide->oa_complex boronic_acid R-B(OH)₂ boronic_acid->transmetal_complex base Base base->transmetal_complex

Generalized Suzuki Cross-Coupling Cycle.

Application in Focus: Synthesis of 7-Nitro-2-Aryl-Benzimidazoles

To provide a practical, data-driven comparison, we will examine a key transformation: the synthesis of a benzimidazole scaffold, a privileged structure in many kinase inhibitors and other pharmaceuticals.[16][17] Our target is a 7-nitro-2-aryl-benzimidazole, a precursor that can be further elaborated. The key step is the initial coupling of the halo-nitrobenzoic acid with an o-phenylenediamine derivative.

Synthetic Workflow

The overall strategy involves an initial amide coupling, followed by a reductive cyclization to form the heterocyclic core. The choice of the first step is critical and highlights the divergent utility of the halo-isomers.

G start 2-Halo-3-nitrobenzoic Acid + o-Phenylenediamine step1 Amide Coupling start->step1 intermediate Amide Intermediate step1->intermediate step2 Reductive Cyclization (e.g., Na₂S₂O₄ or H₂/Pd-C) intermediate->step2 product 7-Nitro-Benzimidazole Product step2->product

Synthetic workflow for Benzimidazole synthesis.
Protocol: Amide Coupling via SNAr with this compound

This protocol leverages the high reactivity of the fluoro-derivative in an SNAr reaction with an amine nucleophile, which is often more efficient than a standard amide coupling for this sterically hindered system.

Objective: To synthesize N-(2-aminophenyl)-2-amino-3-nitrobenzamide, a direct precursor to the benzimidazole ring.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).

  • Add o-phenylenediamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water and a small amount of cold diethyl ether to remove unreacted starting material.

  • Dry the product under vacuum. The resulting amide intermediate can often be used in the next step without further purification.

Causality Behind Choices:

  • Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, increasing its reactivity.

  • Base (K₂CO₃): A mild inorganic base is sufficient to deprotonate the carboxylic acid and facilitate the reaction without causing unwanted side reactions.

  • Temperature (80-100 °C): While fluorine is a highly active leaving group, moderate heat is required to overcome the activation energy for this bimolecular reaction.

Comparative Data & Discussion

Attempting the same SNAr-type coupling with the chloro- and bromo-analogs would require significantly more forcing conditions, leading to lower yields and a greater potential for side-product formation. The data below is representative of typical outcomes for this class of transformation.

Building BlockTypical ConditionsRelative Reaction RateExpected YieldKey Consideration
This compound 80-100 °C, 4-8 hFastest >85%Ideal for SNAr. Clean, high-yielding reaction.[11][13]
2-Chloro-3-nitrobenzoic acid 120-150 °C, 12-24 hSlower40-60%Requires higher temperatures and longer times. Increased risk of decomposition and side products.[15]
2-Bromo-3-nitrobenzoic acid >150 °C or Cu catalysisSlowest<30%Not the preferred substrate for SNAr. Better suited for cross-coupling.[15]

A Decision Framework for the Synthetic Chemist

The selection of the optimal building block is dictated entirely by the desired bond disconnection. The following framework can guide this critical decision.

start What bond do you want to form at the C2 position? c_n_bond C-N, C-O, or C-S bond via Nucleophilic Substitution? start->c_n_bond  Substitution c_c_bond C-C or C-N bond via Cross-Coupling? start->c_c_bond Coupling   use_fluoro Choose: This compound c_n_bond->use_fluoro use_bromo Choose: 2-Bromo-3-nitrobenzoic Acid c_c_bond->use_bromo fluoro_reason Reason: Highest reactivity in SNAr. Milder conditions, higher yields. use_fluoro->fluoro_reason bromo_reason Reason: Optimal for oxidative addition. C-F bond is too strong for catalysis. use_bromo->bromo_reason

Decision framework for building block selection.

Conclusion

This compound is not merely an alternative to other halogenated building blocks; it is a specialized tool for a specific and highly important class of reactions. Its superiority in Nucleophilic Aromatic Substitution is mechanistically grounded and experimentally validated. For synthetic routes that rely on the displacement of a leaving group by a nucleophile to construct key bonds, it offers milder reaction conditions, shorter reaction times, and significantly higher yields compared to its chloro and bromo counterparts. Conversely, when the synthetic strategy calls for palladium-catalyzed cross-coupling, 2-Bromo-3-nitrobenzoic acid is the clear reagent of choice. A thorough understanding of these reactivity principles empowers researchers to design more efficient, robust, and successful synthetic routes in the pursuit of novel therapeutics.

References

The Strategic Advantage of 2-Fluoro-3-nitrobenzoic Acid in the Synthesis of Dabrafenib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth analysis of 2-Fluoro-3-nitrobenzoic acid, a key building block in the synthesis of the successful anti-cancer drug Dabrafenib. We will explore the rationale behind its selection, compare its utility against plausible alternatives, and provide detailed experimental insights.

The Significance of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry.[1] Fluorinated compounds often exhibit improved metabolic stability, enhanced bioavailability, and better target binding affinity.[2] The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, prolonging the drug's half-life. Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

This compound is a prime example of a versatile intermediate that introduces these desirable properties early in a synthetic sequence.[1][2] Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a carboxylic acid, provides multiple handles for chemical modification, making it a valuable starting point for complex molecule synthesis.[1]

Case Study: The Role of this compound in the Development of Dabrafenib

Dabrafenib (marketed as Tafinlar®) is a potent and selective inhibitor of BRAF kinases, which are key drivers in certain types of cancer, particularly melanoma.[3][4][5] The development of Dabrafenib provides an excellent case study on the strategic importance of selecting the right building blocks.

The chemical structure of Dabrafenib features a core aminofluorophenyl group, which is derived from this compound. The journey to this specific substitution pattern was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties.[3][4]

The Criticality of the 2-Fluoro-3-amino Moiety in Dabrafenib

The discovery of Dabrafenib involved iterative modifications to a lead compound to enhance its efficacy and drug-like properties. The SAR studies revealed that the substitution pattern on the core phenyl ring was a key determinant of the drug's performance.

  • Improved Potency and Pharmacokinetics: The introduction of a fluorine atom at the 2-position of the phenyl ring was found to maintain or improve both enzymatic and cellular potency compared to the non-fluorinated analogue.[3][4] More importantly, this modification led to significantly improved pharmacokinetic properties.[3][4] This highlights the direct impact of the fluorine atom in enhancing the drug's in vivo performance.

  • Optimal Geometry for Target Binding: The specific 2-fluoro-3-amino substitution pattern provides the necessary electronics and geometry for Dabrafenib to bind effectively to its biological target, the BRAF kinase.[6] This precise positioning is crucial for the drug's high selectivity and potency.

The following diagram illustrates the signaling pathway inhibited by Dabrafenib.

MAPK_Pathway_Inhibition_by_Dabrafenib RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of Dabrafenib on the mutant BRAF kinase.

Synthetic Strategy: this compound as the Preferred Starting Material

The synthesis of Dabrafenib leverages this compound as a key intermediate to construct the crucial aminofluorophenyl core. The general synthetic workflow is outlined below.

Dabrafenib_Synthesis_Workflow Start 2-Fluoro-3-nitrobenzoic acid Ester Methyl 2-fluoro-3- nitrobenzoate Start->Ester Esterification Amine Methyl 3-amino-2- fluorobenzoate Ester->Amine Nitro Reduction Sulfonamide Sulfonamide Intermediate Amine->Sulfonamide Sulfonamidation Thiazole Thiazole Intermediate Sulfonamide->Thiazole Thiazole Formation Dabrafenib Dabrafenib Thiazole->Dabrafenib Pyrimidine Coupling

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Fluoro-3-nitrobenzoic Acid: Essential Protective Measures

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. 2-Fluoro-3-nitrobenzoic Acid, a valuable building block in organic synthesis, demands meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for its safe management, grounded in established safety protocols and the specific chemical characteristics of the compound. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance, and a thorough understanding of its risks is the foundation of any safety protocol. The primary hazards are associated with direct contact and inhalation.[1][2]

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2][3] Prolonged or repeated exposure can lead to inflammation and discomfort.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[1][2][3] This necessitates robust eye protection to prevent accidental splashes of the solid or its solutions.

  • Respiratory Irritation (H335): As a fine powder, the dust from this compound may cause respiratory tract irritation if inhaled.[1][2][3]

These classifications, derived from the Globally Harmonized System (GHS), dictate the minimum personal protective equipment (PPE) and handling procedures required.

Hazard ClassificationGHS Hazard CodeRequired Protective ActionPrecautionary Statement
Skin Corrosion/IrritationH315 (Category 2)Wear protective gloves and clothing.P280
Serious Eye Damage/IrritationH319 (Category 2)Wear eye and face protection.P280
Specific Target Organ ToxicityH335 (Category 3)Avoid breathing dust; use in a well-ventilated area.P261, P271

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. This begins with engineering controls, which are the primary line of defense, supplemented by individual protective gear.

Engineering Controls: The First Line of Defense

All work involving this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[4][5] This is the most critical step in mitigating the risk of respiratory irritation (H335) by capturing dust and vapors at the source. The fume hood's exhaust system prevents airborne contaminants from entering the laboratory environment.

Personal Protective Gear: A Barrier of Safety
  • Eye and Face Protection:

    • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[2] They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.

    • Causality: Standard safety glasses do not offer sufficient protection from dust particles or chemical splashes that can come from various angles. The H319 "Causes serious eye irritation" classification underscores the necessity of a full seal.[1][6]

    • Recommended: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7]

  • Hand Protection:

    • Mandatory: Chemically resistant gloves must be worn. Nitrile gloves are a common and effective choice for incidental contact.

    • Causality: To prevent skin irritation (H315), gloves form a necessary barrier.[6] Before use, gloves must be inspected for any signs of degradation or punctures.[8] Proper glove removal technique (without touching the outer surface) is crucial to avoid cross-contamination.[8]

  • Body Protection:

    • Mandatory: A standard laboratory coat must be worn and kept fully buttoned.

    • Causality: The lab coat protects street clothes and skin from contamination with the chemical powder or solutions. Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

  • Respiratory Protection:

    • Standard Operations: A chemical fume hood provides adequate respiratory protection.[5]

    • Emergency Situations: In the event of a large spill or if engineering controls fail, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter may be necessary.[2][9] Respirator use requires prior medical clearance and fit-testing.

Operational Workflow: A Step-by-Step Guide

This workflow provides a procedural guide for handling this compound from initial receipt to final disposal, integrating safety at every step.

G cluster_prep Preparation & Weighing cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal Receiving 1. Receive & Inspect Container Storage 2. Store in Cool, Dry, Well-Ventilated Area (Keep Refrigerated) Receiving->Storage Transport 3. Transport to Fume Hood Storage->Transport Weighing 4. Weigh Solid Inside Fume Hood Transport->Weighing PPE Wear Full PPE (Goggles, Gloves, Lab Coat) Transport->PPE Verify Dissolving 5. Dissolve/Use in Reaction Weighing->Dissolving Spill Emergency Spill Kit Accessible Weighing->Spill Be Prepared For Reaction 6. Monitor Reaction Dissolving->Reaction Decon 7. Decontaminate Glassware & Surfaces Reaction->Decon Waste 8. Segregate & Label Hazardous Waste Decon->Waste Disposal 9. Dispose via Approved Waste Plant Waste->Disposal

Caption: Safe handling workflow for this compound.

Protocol Details
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the container in a cool, dry, well-ventilated place, away from incompatible materials like strong oxidizing agents or bases.[10] Some suppliers recommend refrigerated storage.[2][11] The container must be kept tightly closed.[4][10]

  • Preparation and Weighing:

    • Transport the sealed container to the chemical fume hood.

    • Don all required PPE before opening the container.

    • Perform all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure to contain any dust.

    • Use a spatula to handle the solid. Avoid creating and breathing dust.[3]

  • Handling in Solution:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Keep all containers closed when not in active use.

  • Spill Management:

    • Minor Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][12]

    • Major Spill: In case of a large spill, evacuate the area and follow your institution's emergency procedures.

    • Clean the spill area with a suitable solvent and wash it down with plenty of water.[3]

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent in the fume hood. The rinsate should be collected as hazardous waste.

  • Waste Disposal:

    • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste.

    • Disposal must be carried out through an approved waste disposal plant, adhering to all local, state, and federal regulations.[2][10] Never dispose of this chemical down the drain.[8]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[3] Remove and wash contaminated clothing before reuse.[2]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.